molecular formula C9H16N3O14P3 B12081068 2'-Amino-2'-deoxyuridine-5'-triphosphate

2'-Amino-2'-deoxyuridine-5'-triphosphate

Cat. No.: B12081068
M. Wt: 483.16 g/mol
InChI Key: RJZLOYMABJJGTA-UHFFFAOYSA-N
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Description

2'-Amino-2'-deoxyuridine-5'-triphosphate is a sugar-modified nucleoside triphosphate analog where the 2'-hydroxyl group of the ribose sugar is replaced by an amino moiety. This modification makes it a valuable substrate for studying and manipulating polymerase activity. Research demonstrates that this compound is an efficient substrate for T7 RNA polymerase, with kinetic analyses indicating that the 2'-amino derivative of uridine is a superior substrate compared to its 2'-fluoro counterpart, leading to cleaner transcription products with less premature termination, especially in shorter templates like tRNA genes . Its primary research value lies in enzymology and antiviral development. The incorporation of 2'-modified nucleotides like this one can induce significant rearrangements in the active site of viral polymerases. For instance, binding to Norovirus RNA-dependent RNA polymerase (RdRP) has been shown to disrupt metal ion coordination and inhibit catalytic function, providing a promising mechanism for the development of novel antiviral agents . This compound is essential for advanced research applications, including drug discovery, SELEX (Systematic Evolution of Ligands by EXponential enrichment) for aptamer generation, and the enzymatic synthesis of modified RNA transcripts with enhanced stability or specific functional properties . The product is supplied with a guaranteed high purity of ≥98% (as determined by HPLC) and is strictly for research purposes in laboratory settings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N3O14P3

Molecular Weight

483.16 g/mol

IUPAC Name

[[4-amino-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H16N3O14P3/c10-6-7(14)4(24-8(6)12-2-1-5(13)11-9(12)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3,10H2,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)

InChI Key

RJZLOYMABJJGTA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N

Origin of Product

United States
Foundational & Exploratory

2'-Amino-2'-deoxyuridine-5'-triphosphate: Chemical Architecture & Technical Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, physicochemical properties, and experimental applications of 2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP).

Executive Summary

2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP) is a modified nucleotide analog where the hydroxyl group (-OH) at the 2' position of the ribose sugar is replaced by an amino group (-NH2). This single atomic substitution fundamentally alters the nucleotide's interaction with the phosphodiester backbone, conferring exceptional resistance to nucleases without abolishing its ability to serve as a substrate for specific DNA polymerases. It is a critical reagent in SELEX (Systematic Evolution of Ligands by EXponential enrichment) for generating nuclease-resistant aptamers and serves as a versatile handle for post-enzymatic chemical conjugation.

Part 1: Chemical Architecture & Physicochemical Profile

Structural Analysis

The defining feature of 2'-NH2-dUTP is the presence of a primary amine at the C2' position of the furanose ring. Unlike the electronegative hydroxyl group in natural RNA (2'-OH) or the hydrogen in DNA (2'-H), the amino group introduces a nucleophilic center that is protonatable.

Chemical Formula (Free Acid):


Molecular Weight:  ~483.1  g/mol
Key Modification:  2'-OH 

2'-NH

Physicochemical Properties
PropertyValue / CharacteristicTechnical Implication
pKa (2'-NH2) ~6.2At physiological pH (7.4), a significant fraction is unprotonated, allowing participation in hydrogen bonding or chemical conjugation.
Sugar Pucker C3'-endo (N-type) biasThe electronegative substituent favors an RNA-like C3'-endo conformation, affecting duplex geometry (A-form vs B-form).
Thermal Stability Destabilizing (DNA:DNA)Incorporation into DNA duplexes generally lowers

(

C per modification) due to perturbation of the hydration spine and B-form helix.
Nuclease Resistance HighThe 2'-amino group prevents the formation of the 2',3'-cyclic phosphate intermediate required for hydrolysis by many ribonucleases.
Structural Visualization (DOT)

The following diagram illustrates the structural logic comparing dUTP, rUTP, and 2'-NH2-dUTP.

ChemicalStructure dUTP dUTP (Natural DNA Substrate) C2_H 2'-Position: -H (DNA Stability) dUTP->C2_H rUTP rUTP (Natural RNA Substrate) C2_OH 2'-Position: -OH (Nuclease Susceptibility) rUTP->C2_OH NH2_dUTP 2'-NH2-dUTP (Modified Substrate) C2_NH2 2'-Position: -NH2 (Nuclease Resistance + Reactivity) NH2_dUTP->C2_NH2 C2_OH->C2_NH2 Chemical Substitution

Caption: Structural comparison highlighting the C2' modification that confers unique properties to 2'-NH2-dUTP.

Part 2: Enzymatic Compatibility & Incorporation Mechanics

Polymerase Selection

Not all DNA polymerases accept 2'-NH2-dUTP efficiently due to steric gating at the active site. The 2'-amino group is bulkier than hydrogen and has different polarity than a hydroxyl group.

  • Family A Polymerases (e.g., Taq, Klenow):

    • Wild-type Taq: Incorporates 2'-NH2-dUTP but with reduced efficiency compared to dTTP. Often requires optimization of

      
       or substitution with 
      
      
      
      .
    • Mutant Variants: Variants like "Taq F667Y" or specific commercial "modified nucleotide" polymerases are engineered to tolerate bulky 2'-substituents.

  • Family B Polymerases (e.g., Vent, Pfu, KOD):

    • Generally exhibit higher fidelity but stricter steric checks. Specific "exo-" (exonuclease deficient) mutants are preferred to prevent degradation of the modified primer/strand.

Mechanism of Nuclease Resistance

The primary utility of 2'-NH2-dUTP in SELEX is nuclease resistance.

  • RNase A/Type Mechanism: These enzymes rely on the 2'-OH to attack the phosphorus atom, forming a 2',3'-cyclic phosphate intermediate.

  • Inhibition: The 2'-NH2 group is a poorer nucleophile than 2'-OH under physiological conditions for this specific phosphodiester attack, and the geometry of the amino group sterically hinders the formation of the transition state required for cleavage.

Part 3: Applications in Aptamer Development (SELEX)

The most prominent application of 2'-NH2-dUTP is the generation of 2'-amino-DNA aptamers . These molecules combine the chemical diversity of proteins (via potential post-selection conjugation) with the evolvability of nucleic acids.

SELEX Workflow with 2'-NH2-dUTP

Standard DNA SELEX is modified by replacing dTTP with 2'-NH2-dUTP in the transcription/PCR step.

SELEX_Workflow Library ssDNA Library (Randomized) Selection Target Binding (Partitioning) Library->Selection Elution Elute Binders Selection->Elution Discard Unbound PCR PCR Amplification (with 2'-NH2-dUTP) Elution->PCR Enrichment ssDNA_Gen ssDNA Generation (Strand Separation) PCR->ssDNA_Gen ssDNA_Gen->Selection Next Round Aptamer Nuclease-Resistant Aptamer ssDNA_Gen->Aptamer After 10-15 Rounds

Caption: Modified SELEX workflow. The PCR step is critical, requiring a polymerase capable of high-density 2'-NH2-dUTP incorporation.

Part 4: Experimental Protocols

Protocol: Enzymatic Incorporation (PCR)

Objective: Amplify a DNA template while replacing dTTP with 2'-NH2-dUTP.

Reagents:

  • Template DNA (10-100 pg)

  • Primers (0.5 µM each)

  • dNTP Mix: dATP, dCTP, dGTP (200 µM each); 2'-NH2-dUTP (200 µM)

  • Polymerase: Taq DNA Polymerase (5 U) or specialized variant (e.g., Klenow exo-).

  • Buffer: 10x PCR Buffer (Mg-free).

  • 
    : 2.5 mM (Higher Mg concentration often helps modified nucleotide incorporation).
    

Procedure:

  • Assembly: Assemble reaction on ice.

  • Cycling:

    • Initial Denaturation: 94°C for 3 min.

    • Cycling (25-30 cycles):

      • 94°C for 30 sec.

      • Annealing (

        
        C) for 30 sec.
        
      • Extension: 72°C for 1 min (Allow extra time; modified nucleotides polymerize slower).

    • Final Extension: 72°C for 10 min.

  • Validation: Run on a 2-3% agarose gel. Modified DNA may migrate differently (typically slower) than natural DNA due to mass/charge changes.

Protocol: Post-Selection Chemical Conjugation

Objective: Conjugate an NHS-ester fluorophore to the 2'-amino groups of the incorporated dUTP.

Critical Constraint: Do NOT use Tris buffer. Tris contains primary amines that will compete with the 2'-NH2 groups for the NHS-ester.

Reagents:

  • 2'-NH2-DNA (purified, in water).

  • Conjugation Buffer: 0.1 M Sodium Borate (pH 8.5) OR 0.1 M Sodium Carbonate (pH 9.0).

  • Label: NHS-Ester derivative (e.g., Cy3-NHS, Biotin-NHS) dissolved in anhydrous DMSO.

Procedure:

  • Buffer Exchange: Ensure DNA is in water or Borate buffer. If in Tris, perform ethanol precipitation or use a spin column to exchange buffer.

  • Reaction:

    • Mix 5 µg of 2'-NH2-DNA with 50 µL Conjugation Buffer.

    • Add 10-20 molar excess of NHS-ester label.

    • Incubate at Room Temperature for 1-2 hours in the dark.

  • Purification: Remove unreacted dye using a gel filtration column (e.g., Sephadex G-25) or ethanol precipitation.

  • Analysis: Measure absorbance at 260 nm (DNA) and the dye's max absorbance to calculate Labeling Efficiency (Dye/Base ratio).

Part 5: Therapeutic & Diagnostic Implications

Aptamer Therapeutics

The 2'-amino modification is a "first-generation" stabilization strategy for aptamers. While 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) are also common, 2'-NH2 offers a unique advantage: Tunable Charge . At acidic pH (e.g., in the endosome), the amine becomes protonated (


), potentially altering the aptamer's interaction with its target or facilitating endosomal escape.
Diagnostic Arrays

In DNA microarray fabrication, 2'-NH2-dUTP can be incorporated into probes to facilitate covalent attachment to aldehyde- or epoxy-functionalized glass slides. This provides a stable, oriented covalent linkage superior to passive adsorption.

References

  • Aurup, H., et al. (1994). "Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity." Nucleic Acids Research. Link

  • Eaton, B. E., & Pieken, W. A. (1995). "Ribonucleosides and RNA." Annual Review of Biochemistry. (Discusses nuclease resistance mechanisms).
  • Jena Bioscience. "2'-Amino-dUTP - Data Sheet." Link

  • Sefah, K., et al. (2010). "In vitro selection with artificial expanded genetic information systems." Proceedings of the National Academy of Sciences. (Context on modified SELEX).
  • Thermo Fisher Scientific. "Aminoallyl dUTP Labeling Protocol." Link (General amine-labeling chemistry reference).

The Role of 2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP) in Aptamer Selection: A Technical Guide to Nuclease-Resistant SELEX

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of nucleic acid aptamers from in vitro discovery to in vivo clinical applications is fundamentally bottlenecked by the inherent instability of RNA. In biological fluids, wild-type RNA is rapidly degraded by ubiquitous ribonucleases (RNases), which target the 2'-hydroxyl (2'-OH) group of the ribose sugar. To bypass this limitation, Systematic Evolution of Ligands by EXponential Enrichment (SELEX) workflows have been adapted to incorporate chemically modified nucleotides[1].

Among these, 2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP) serves as a critical building block. By replacing the vulnerable 2'-OH with a primary amine, researchers can generate highly stable, nuclease-resistant aptamer libraries[2]. As a Senior Application Scientist, I have structured this guide to detail the mechanistic causality, enzymatic requirements, and self-validating protocols necessary to successfully integrate 2'-NH2-dUTP into your SELEX pipeline.

Mechanistic Causality: The "Why" Behind 2'-NH2-dUTP

Chemical Rationale and Structural Diversity

The susceptibility of RNA to degradation stems from the 2'-OH group, which acts as an internal nucleophile that attacks the adjacent phosphodiester bond, leading to strand cleavage. Substituting the 2'-OH with an amino group (-NH2) eliminates this nucleophilic attack, conferring profound RNase resistance[2].

Beyond stability, 2'-NH2-dUTP fundamentally alters the thermodynamic folding landscape of the aptamer. Unlike 2'-Fluoro (2'-F) modifications, which act solely as hydrogen bond acceptors, the 2'-NH2 group acts as a hydrogen bond donor . This unique chemical property expands the structural diversity of the RNA pool, allowing the formation of novel tertiary motifs and binding interfaces that are inaccessible to wild-type or 2'-F modified RNA[3].

Enzymatic Recognition: Overcoming Polymerase Discrimination

Wild-type T7 RNA Polymerase (RNAP) strictly discriminates against 2'-modified nucleotides. The amino acid Tyrosine at position 639 (Y639) in the active site hydrogen-bonds with the 2'-OH of canonical rNTPs. To incorporate 2'-NH2-dUTP, researchers must use the Y639F mutant of T7 RNAP [3].

The substitution of Tyrosine (Y) with Phenylalanine (F) removes the hydroxyl group responsible for this strict substrate discrimination. This structural relaxation in the active site allows the polymerase to readily accept 2'-NH2 and 2'-F pyrimidines without catastrophic losses in processivity[4].

Modified SELEX Workflow

The integration of 2'-NH2-dUTP requires a modified SELEX cycle, specifically tailored to accommodate the kinetic and thermodynamic shifts introduced by the modified nucleotide.

SELEX_Workflow A 1. ssDNA Library B 2. Transcription (Y639F T7 RNAP) + 2'-NH2-dUTP A->B C 3. 2'-NH2 Modified RNA Pool B->C D 4. Target Incubation & Partitioning C->D E 5. Reverse Transcription D->E Elute Binders F 6. PCR Amplification E->F F->A Next SELEX Cycle

Fig 1: Modified SELEX workflow utilizing Y639F T7 RNAP for 2'-NH2-dUTP incorporation.

Step-by-Step Methodology & Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow details the exact steps and the causal reasoning behind each parameter.

Phase 1: In Vitro Transcription (IVT) with Mutant T7 RNAP

2'-NH2-dUTP is commercially supplied as a 100 mM aqueous solution at pH 7.5[5]. It must be substituted for canonical UTP in the transcription reaction.

  • Reaction Assembly : Combine the dsDNA template (containing a T7 promoter) with ATP, GTP, CTP (1 mM each), and 2'-NH2-dUTP (1-2 mM).

  • Enzyme Addition : Add the Y639F T7 RNAP (e.g., DuraScribe kit or custom expression)[2].

  • Buffer Optimization (Critical) : Supplement the transcription buffer with optimized Mg²⁺ concentrations. Causality: Modified NTPs chelate divalent cations differently than canonical NTPs. A general rule is to maintain free Mg²⁺ at 5–8 mM above the total NTP concentration to prevent polymerase stalling.

  • Incubation : Incubate at 37°C for 4–6 hours to maximize yield.

  • Self-Validating Checkpoint (RNase Challenge) : To verify successful incorporation, incubate a 1 µg aliquot of the purified transcript with RNase A (10 µg/mL) for 30 minutes at 37°C. Run the product on a 10% TBE-Urea gel. Validation: Successfully modified 2'-NH2 RNA will remain intact as a distinct band, whereas wild-type RNA controls will be entirely degraded into low-molecular-weight smears[2].

Phase 2: Aptamer Folding and Partitioning
  • Thermal Denaturation and Folding : Dilute the modified RNA in the selection buffer. Heat to 85°C for 5 minutes, then incubate at room temperature for 15 minutes, followed by 37°C[6]. Causality: This specific thermal profile melts non-specific intermolecular aggregates and allows the 2'-NH2 modified RNA to fold into its thermodynamically stable, active 3D conformation[6].

  • Target Incubation : Incubate the folded RNA pool with the target protein.

  • Partitioning : Separate target-bound aptamers from unbound sequences using magnetic bead separation or nitrocellulose filter binding.

Phase 3: Reverse Transcription (RT) and Amplification
  • Primer Annealing : Add the reverse primer to the eluted RNA binders.

  • High-Temperature Reverse Transcription : Use a highly processive, thermostable reverse transcriptase (e.g., SuperScript IV) and incubate at 50°C–55°C. Causality: The 2'-NH2 modifications increase the melting temperature (Tm) of secondary structures. Standard RT enzymes will stall at these stable hairpins. Elevated temperatures relax these structures, ensuring full-length cDNA synthesis.

  • PCR Amplification : Amplify the resulting cDNA. Causality: To minimize PCR bias—which can artificially skew the diversity of the aptamer pool—strictly limit the number of amplification cycles and monitor the template-to-primer ratio.

Quantitative Data: Comparative Analysis of 2'-Modifications

When designing a SELEX experiment, the choice of 2'-modification dictates the downstream utility of the aptamer. The table below summarizes the quantitative and qualitative differences between common ribose modifications.

ModificationRNase ResistanceT7 RNAP IncorporationStructural Impact (H-Bonding)Downstream Application
2'-OH (WT) Very Low (Minutes)Excellent (WT Enzyme)Donor & AcceptorIn vitro diagnostics only
2'-F High (Hours)Excellent (Y639F Mutant)Acceptor OnlyIn vivo therapeutics[2]
2'-NH2 Very High (Days)Good (Y639F Mutant)Donor OnlyHigh-stability therapeutics[3]
2'-O-Me Extreme (Weeks)Poor (Requires Y639F/H784A)Steric Bulk, Acceptor OnlyPost-SELEX optimization[4]

Note: While 2'-O-Methyl (2'-O-Me) offers extreme stability, its steric bulk prevents efficient incorporation by the single Y639F mutant. It requires the engineered Y639F/H784A double mutant for direct SELEX, or is otherwise used for post-SELEX chemical optimization[4].

Troubleshooting & Optimization

  • Low Transcription Yields : If the yield of 2'-NH2 modified RNA is low, consider supplementing the reaction with trace amounts of Manganese (Mn²⁺) (e.g., 1-2 mM)[7]. Causality: Mn²⁺ relaxes the geometric specificity of the polymerase active site, aiding the incorporation of bulky or non-canonical nucleotides. However, this must be titrated carefully, as excessive Mn²⁺ increases the polymerase error rate.

  • Loss of Binding Affinity Post-SELEX : If an aptamer selected with 2'-NH2-dUTP loses affinity when synthesized commercially, verify the pH of the synthesis environment. The primary amine of the 2'-NH2 group can become protonated at lower pH levels, altering the hydrogen-bonding network and disrupting the active 3D conformation.

References

1.[5] Jena Bioscience. 2'NH2-dUTP - Jena Bioscience. 2.[6] Macdonald, J., et al. A guide to using nucleic acid aptamers in cell based assays. Journal of Aptamers. 3. Komarova, N., et al. SELEX: Critical factors and optimization strategies for successful aptamer selection. PMC. 4.[1] Lauridsen, L. H., Rothnagel, J. A., & Veedu, R. N. Enzymatic recognition of 2'-modified ribonucleoside 5'-triphosphates: towards the evolution of versatile aptamers. PubMed. 5.[2] Keefe, A. D., & Cload, S. T. In Vitro Selection Using Modified or Unnatural Nucleotides. PMC. 6.[7] Google Patents. WO2019057835A1 - Dna polymerase theta mutants, methods of producing these mutants, and their uses. 7.[3] Lapa, S. A., et al. Modified Nucleoside Triphosphates for In-vitro Selection Techniques. Frontiers. 8.[4] Padilla, R., & Sousa, R. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs. ResearchGate.

Sources

Physiochemical characteristics of amino-modified nucleotides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physiochemical Characteristics and Applications of Amino-Modified Nucleotides

Executive Summary

The integration of amino-modified nucleotides into nucleic acid polymers represents a cornerstone of modern molecular diagnostics, aptamer therapeutics, and DNA nanotechnology. By introducing primary aliphatic or aromatic amines into the nucleobase (e.g., C5-position of pyrimidines) or the sugar backbone (e.g., 2'-position of ribose), researchers can fundamentally alter the physiochemical properties of oligonucleotides. This whitepaper elucidates the causality behind the structural, thermodynamic, and kinetic behaviors of amino-modified nucleotides, providing validated methodologies for their application in Systematic Evolution of Ligands by Exponential Enrichment (SELEX), microarray labeling, and the synthesis of DNA nanoparticles.

Physiochemical Foundations of Amino-Modified Nucleotides

The utility of amino-modified nucleotides stems from their ability to introduce reactive nucleophiles and alter the electrostatic landscape of nucleic acid duplexes. The specific position of the modification and the nature of the linker dictate the thermodynamic stability and enzymatic compatibility of the resulting polymer.

Steric and Electronic Effects on Duplex Stability ( )

The introduction of an amino group via a linker at the C5 position of pyrimidines projects into the major groove of the DNA duplex, avoiding direct interference with Watson-Crick hydrogen bonding. However, the rigidity and electronic nature of the linker heavily influence duplex stability.

  • Rigid vs. Flexible Linkers: Nucleotides utilizing a rigid propargylamino linker (an alkyne) display the highest thermal stability (

    
    ), particularly at low pH, because the rigid alkyne restricts conformational entropy and the electronegative alkyne enhances base-stacking interactions[1]. Conversely, flexible aliphatic linkers, such as a propyl group, disrupt the hydration sphere of the major groove and significantly destabilize the duplex[1].
    
  • Backbone Modifications: Modifications at the 2'-position of the ribose sugar, such as 2'-amino (

    
    ), lock the sugar pucker into a C3'-endo conformation. This drives the oligonucleotide into a highly stable A-form helix and sterically blocks the in-line nucleophilic attack required by ribonucleases, rendering 2'-aminopyrimidine ligands at least 1,000-fold more stable in human serum compared to unmodified RNA[2].
    
Dynamics and Nucleophilicity

The acid dissociation constant (


) of the primary amine is the most critical parameter for downstream bioconjugation (e.g., NHS-ester coupling). The 

is highly dependent on the linker chemistry:
  • An aliphatic propyl linker yields a highly basic amine with a

    
     of approximately 10.0[1].
    
  • The electron-withdrawing nature of a propargylamino linker lowers the

    
     to 8.5, making it a superior nucleophile at physiological or mildly alkaline pH[1].
    
  • Highly functionalized DNAzymes incorporating amines and imidazoles exhibit catalytically relevant

    
     values between 7.4 and 8.1, enabling metal-independent cleavage under physiological conditions[3].
    

Understanding these


 values is essential for conjugation protocols. NHS-ester fluorophores (e.g., Cy3/Cy5) target unprotonated primary amines. If the buffer pH is too low, the amine remains protonated (

) and non-nucleophilic; if the pH is too high, the NHS-ester rapidly hydrolyzes in water. Therefore, coupling reactions are strictly optimized at pH 8.5–9.0[4].

Enzymatic Incorporation Dynamics

Polymerases exhibit varying degrees of tolerance for bulky amino modifications. The efficiency of incorporation (


) is governed by steric hindrance within the polymerase active site and the alteration of the growing strand's net charge.
Charge Neutralization and Amplicon Compaction

Natural DNA is a highly polyanionic polymer. The incorporation of aminoallyl-dUTP introduces a single positive charge per modified base at physiological pH. As the incorporation density increases, the overall negative charge of the DNA amplicon is reduced, leading to a reduction in electrostatic repulsion between adjacent phosphate backbones[5]. This charge neutralization causes the DNA amplicons to fold into highly compact, three-dimensional structures. This phenomenon is directly exploited in the generation of DNA nanoparticles (DNPs) via Rolling Circle Amplification (RCA), where the reduced size and introduced positive charges significantly enhance cellular uptake via endocytosis[6].

Stoichiometric Optimization (The 2:3 Rule)

To prevent polymerase stalling caused by excessive steric clash and charge alteration, a competitive substitution strategy is required. In reverse transcription for cDNA labeling, aminoallyl-dUTP is optimally incorporated using a 2:3 molar ratio of aminoallyl-dUTP to natural dTTP[7]. This specific ratio ensures sufficient amine density for downstream fluorophore conjugation while maintaining the processivity of the reverse transcriptase.

Quantitative Data Summary

The following table synthesizes the physiochemical properties of common amino-modified nucleotides to guide experimental design.

Table 1: Physiochemical Properties and Applications of Amino-Modified Nucleotides

Modification TypeLinker / Position

Duplex Stability (

)
Primary Application
5-Propargylamino-dU C5 (Rigid Alkyne)~8.5High IncreaseTriplex stabilization, Structural probes[1]
5-Propylamino-dU C5 (Flexible Alkyl)~10.0Significant DecreaseEnzymatic labeling, Cross-linking[1]
5-Aminoallyl-dU C5 (Alkenyl)~9.0Neutral / Slight DecreaseMicroarray cDNA, RCA Nanoparticles[6],[7]
2'-Amino-dNTP 2'-Ribose~6.2 - 7.0Increase (A-form helix)SELEX, Nuclease-resistant aptamers[2]

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating intrinsic quality control steps to ensure trustworthiness and reproducibility.

Protocol 1: Synthesis of Amine-Functionalized DNA Nanoparticles via RCA

This protocol utilizes the highly processive Phi29 DNA polymerase to generate compact DNA nanoparticles for intracellular delivery[6],[5].

  • Template Annealing: Hybridize the RCA primer to the circular DNA template at 60°C for 15 minutes, then cool slowly to room temperature to ensure specific binding.

  • RCA Reaction: To the annealed complex, add 100 U Phi29 DNA polymerase, 250 µM standard dNTPs, and 40 µM aminoallyl-dUTP[5]. Causality: Phi29 is selected for its exceptional strand-displacement activity, which is required to generate long, concatemeric amplicons despite the steric bulk of the aminoallyl groups.

  • Polymerization: Incubate at 30°C overnight. The positive charges from the aminoallyl groups will naturally compact the growing concatemer into a nanoparticle[6].

  • Washing & Conjugation: Wash the amplicons in PBS. Resuspend in a pH 8.5–9.0 buffer and add amine-reactive cross-linkers (e.g., 100 µM BS(PEG)9) or NHS-ester fluorophores for 1 hour in the dark[5],[4].

  • Quenching: Add 1M Tris-HCl (pH 7.5) for 15 minutes. Causality: The primary amines in Tris competitively react with any remaining unhydrolyzed NHS-esters, quenching the reaction and preventing off-target cross-linking.

RCA_Workflow A Template Annealing (Circular DNA + Primer) B Rolling Circle Amplification (Phi29, dTTP : aa-dUTP) A->B C Amine-Functionalized DNA Amplicons B->C D NHS-Ester Conjugation (pH 8.5 - 9.0) C->D E Compact DNA Nanoparticles (Enhanced Cellular Uptake) D->E

Caption: RCA workflow for synthesizing amine-functionalized DNA nanoparticles with enhanced cellular uptake.

Protocol 2: Aminoallyl-dUTP Mediated cDNA Synthesis for Microarrays

This protocol decouples the enzymatic incorporation step from the fluorescent labeling step to prevent the steric hindrance of massive fluorophores from stalling the reverse transcriptase.

  • Reverse Transcription: Combine 50 µg of total RNA with an oligo-dT primer. Add SuperScript II reverse transcriptase and a nucleotide mix containing a 2:3 ratio of aminoallyl-dUTP to dTTP[7]. Incubate overnight at 42°C.

  • Template Hydrolysis (Critical Step): Add NaOH to a final concentration of 250 mM and heat at 65°C for 30 minutes[7]. Causality: RNA must be completely degraded. If the RNA template remains, it will competitively hybridize to the cDNA, preventing the cDNA from binding to the microarray probes. Neutralize with an equal volume of HCl[7].

  • Purification: Purify the amine-modified cDNA using a silica-based spin column to remove free aminoallyl-dUTP and Tris buffers (which would interfere with NHS-ester coupling).

  • Dye Coupling: Resuspend the cDNA in sodium bicarbonate buffer (pH 9.0) and add NHS-Cy3 or NHS-Cy5. Incubate for 120 minutes in the dark[4].

  • Validation: Measure absorption at 260 nm (DNA), 550 nm (Cy3), and 650 nm (Cy5) to calculate the Frequency of Incorporation (FOI)[7]. An FOI of 20–50 dyes per 1,000 bases indicates an optimal, self-validated labeling reaction.

SELEX_Workflow A Library Synthesis (2'-Amino-dNTPs) B Target Incubation (Binding Phase) A->B C Partitioning (Bound vs Unbound) B->C D Amplification (RT-PCR/PCR) C->D D->A Iterative SELEX Cycles E Nuclease-Resistant Aptamers D->E Final Enrichment

Caption: SELEX workflow utilizing 2'-amino-modified nucleotides for nuclease-resistant aptamer selection.

References

  • Amino-functionalized DNA: the properties of C5-amino-alkyl substituted 2′-deoxyuridines and their application in DNA triplex formation. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzUEQaXcxvBSNKSMGrqxehSV7soeWxFgUa_id9ELn0M_sefz-wQSTPHu82PcxXynMSm_xYZtokEG6XdrZCkZXZqMQYX6w_VyYL4QxHwv0kOZuEd_h9YsSKDoq_h-igPp9afJvq2B9KrYUtlFD3lQXBBuH-vrgejWcmb7VopbJLKjXZsgUqxy8z3lAD5flBC-uKTry3dzwHUqJbH9J4e8OQTLp_Q05I8zCYkgInyQK07b8QiGDhf0yFr9BlLLwYJ6kWiZ7_Om-sjdDMc4eMpSSiPeVCfQIxieQV19-1IAm09t7vv3lIxr3RGrehbDx_w7E1]
  • Aptamers Chemistry: Chemical Modifications and Conjugation Strategies. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGtoOZ5zcednrYVrX9ZwXT8c0_qCU0Mvf8Gtv7yWspMKxqexC8q47J-OMZUL85M6nbT1wL9gIcGOSS_D506isewuU3Y-1Mxy_L-Vqs8ooZgQXL4qf91pU-c4S4r9voSJgheUG3BDCL1qPhbg==]
  • A self-cleaving DNA enzyme modified with amines, guanidines and imidazoles operates independently of divalent metal cations (M2+). Oxford Academic.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGHxMtJmOkArVsWeBnbG0y6Jmw-c9UoFaLGp4gxlwKald7BE6HxJ3lOgICVCNp5wAvcj1tMkeg-k-PuBKtuTs5LlHeZWlGXnxddFL-GV-0QfqdvyFNaRHGfcj1uHvqdTXY5fj2hNmWttFODhpHbVYcFz_AK9Sr6zmYxfyLkvKtOJo=]
  • Shaping Rolling Circle Amplification Products into DNA Nanoparticles by Incorporation of Modified Nucleotides and Their Application to In Vitro and In Vivo Delivery of a Photosensitizer. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7mXJaJ9AYxMHGmwvjoc-Nu_9QXY7oNaSOKgsbzTPCE_1lrX4SxzuDlMGv-xT6CqnF07hVicn_U-49D5zzcDdoJ9lcC_1DymOj5f_nBR7Mq2Fu6Y1ZICq96Wd-XdHYT4loEA==]
  • Method of generating a three-dimensional nucleic acid containing matrix. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELdvuztJ8pkhpM4JH7YNKIpjWQlYlapvFbQD3yEvBJ-ELpAMqVgZYigsheuzXGJitAQoGEb91lXyZiaWYkCR1-AR0HJSpP3DBDTc8KGHIjs0bNrE1qlMyqQq_2Mps20SeUugZLxCXt-2Hd]
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Sources

Solubility and Storage Stability of 2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP) is a modified nucleotide analogue critical to the field of aptamer development and in vitro selection (SELEX). Unlike canonical ribonucleotides (2'-OH) or deoxyribonucleotides (2'-H), the 2'-amino modification confers exceptional resistance to serum nucleases (RNase A type) while maintaining the ability to be recognized by specific mutant DNA/RNA polymerases (e.g., T7 R&DNA polymerase, KOD variants).

However, the utility of 2'-NH2-dUTP is contingent upon the integrity of its triphosphate tail. While the 2'-amino group stabilizes the eventual oligonucleotide backbone, the monomer itself is subject to spontaneous hydrolysis of the phosphoanhydride bonds if mishandled. This guide details the physicochemical parameters, degradation mechanisms, and validated protocols to ensure the longevity of 2'-NH2-dUTP solutions.

Physicochemical Profile

Understanding the molecular behavior of 2'-NH2-dUTP in solution is the prerequisite for effective storage.

ParameterSpecificationTechnical Insight
Molecular Formula

(Free Acid)
The 2'-amino group (

) replaces the 2'-hydroxyl.
Molecular Weight ~483.16 g/mol (Free Acid)Varies based on counter-ion (Na⁺, Li⁺, or Tris salt).
Solubility > 100 mM in WaterHighly soluble due to the triphosphate chain.
pKa (2'-Amino) ~6.2 - 6.5At pH 7.5, the amine is predominantly unprotonated (

). At pH < 6.0, it protonates (

), potentially altering sugar pucker and polymerase recognition.
pKa (Phosphate) ~1-2 (primary), ~6-7 (secondary)The gamma-phosphate is fully ionized at physiological pH.
Appearance Colorless solutionYellowing indicates oxidation or contamination.
The Solubility-pH Nexus

While 2'-NH2-dUTP is highly soluble in water, its chemical stability is pH-dependent.

  • Acidic Conditions (pH < 5.0): Accelerates the hydrolysis of the glycosidic bond (depurination/depyrimidination) and protonates the 2'-amine.

  • Basic Conditions (pH > 9.0): Increases the rate of deamination of the cytosine/uracil rings (though less relevant for UTP analogues) and promotes alkaline hydrolysis of the triphosphate.

  • Optimal Window: pH 7.5 ± 0.5 . This maintains the zwitterionic balance favorable for storage and immediate enzymatic use.

Stability & Degradation Mechanisms

The primary failure mode for 2'-NH2-dUTP is triphosphate hydrolysis , not degradation of the nucleobase or the 2'-amino modification.

The Hydrolysis Cascade

Spontaneous hydrolysis occurs at the phosphoanhydride bonds (


 or 

). This reaction is thermodynamically favorable but kinetically slow at low temperatures.
  • Pathway A (Dominant): Cleavage of the

    
    -phosphate yields 2'-NH2-dUDP + Inorganic Phosphate (
    
    
    
    ).
  • Pathway B: Cleavage of the

    
    -phosphate yields 2'-NH2-dUMP + Pyrophosphate (
    
    
    
    ).

Catalysts of Destruction:

  • Divalent Cations (

    
    , 
    
    
    
    ):
    These coordinate with the phosphate oxygen atoms, stabilizing the transition state for nucleophilic attack by water. Never store stock solutions in buffers containing Magnesium.
  • Heat: Hydrolysis rates follow Arrhenius kinetics. At 37°C, the half-life of a triphosphate can be measured in days; at -20°C, it is measured in years.

  • Freeze-Thaw Cycles: Repeated crystallization and thawing creates microscopic pH gradients and physical shear that can degrade the molecule.

Visualization of Degradation Logic

DegradationPathway cluster_factors Accelerating Factors Triphosphate 2'-NH2-dUTP (Active Monomer) Diphosphate 2'-NH2-dUDP (Inactive for Polymerase) Triphosphate->Diphosphate Hydrolysis (beta-gamma) Catalysts: Mg2+, Heat, H+ Monophosphate 2'-NH2-dUMP Triphosphate->Monophosphate Hydrolysis (alpha-beta) Pi Inorganic Phosphate (Pi) Diphosphate->Pi PPi Pyrophosphate (PPi) Monophosphate->PPi Mg Mg2+ / Mn2+ Temp Temp > 4°C pH pH < 5 or > 9

Caption: Primary degradation pathways of 2'-NH2-dUTP. The


 bond cleavage is the most common storage failure mode.

Optimized Storage Protocol

To maximize stability (shelf life > 12 months), adhere to this strict protocol. This workflow is designed to minimize hydrolysis and oxidation.

Preparation of Stock Solutions

If receiving lyophilized powder (rare for modified dNTPs, but possible):

  • Solvent: Use molecular biology grade water (nuclease-free) or 10 mM Tris-HCl (pH 7.5).

  • Avoid: Phosphate buffers (inhibit downstream enzymatic reactions) or buffers with

    
    .
    
  • Concentration: Reconstitute to 100 mM . Higher concentrations are more stable than dilute solutions due to self-buffering and reduced relative surface area interaction.

Storage Workflow

StorageWorkflow Receipt Receive Shipment (Dry Ice / Gel Packs) Thaw Thaw on Ice (4°C) Receipt->Thaw Spin Brief Centrifugation (Collect liquid) Thaw->Spin Aliquot Aliquot into 10-50 µL volumes (PCR tubes) Spin->Aliquot CRITICAL: Avoid repeated freeze-thaw Freeze Flash Freeze (Liquid N2 or Dry Ice) Aliquot->Freeze Store Long Term Storage (-20°C or -80°C) Freeze->Store Use Working Stock (Keep at 4°C for < 1 week) Store->Use Thaw aliquot Use->Use Do not re-freeze Discard unused portion

Caption: Recommended handling workflow to prevent degradation via freeze-thaw cycling.

Key Storage Rules
  • Temperature: Store at -20°C . While -80°C is acceptable, it is often unnecessary and increases the risk of tube cracking upon rapid thawing.

  • Aliquoting: This is the single most important step. Divide the master stock into single-use aliquots (e.g., 10 µL or 50 µL).

    • Reasoning: Each freeze-thaw cycle degrades approximately 0.5% - 1% of the triphosphate. Ten cycles can result in significant accumulation of diphosphates, which act as competitive inhibitors in SELEX reactions.

  • Buffer Environment: Ensure the solution is buffered at pH 7.5. If the solution turns acidic (yellowing in presence of pH indicators), the amino group may protonate, and hydrolysis accelerates.

Quality Control & Validation

Before committing precious SELEX libraries to a selection round, validate the integrity of your 2'-NH2-dUTP.

HPLC Analysis (Gold Standard)
  • Column: Anion Exchange (SAX) or Reversed-Phase C18 with ion-pairing agents (e.g., TEAA).

  • Method:

    • Mobile Phase A: 100 mM

      
       (pH 6.5).
      
    • Mobile Phase B: 100 mM

      
       + 1M NaCl.
      
  • Acceptance Criteria:

    • > 95% Triphosphate: Suitable for SELEX.

    • > 5% Diphosphate: May inhibit polymerase; consider repurification.

    • > 10% Diphosphate: Discard.

Functional Assay (Polymerase Extension)

If HPLC is unavailable, perform a primer extension assay.

  • Template: A short DNA template requiring incorporation of 'U'.

  • Enzyme: Use the specific mutant polymerase intended for SELEX (e.g., T7 R&DNA polymerase).

  • Readout: Run on a denaturing PAGE gel.

    • Pass: Full-length product observed (N+1 extension).

    • Fail: Stalled bands or no extension indicate degraded triphosphate or enzyme incompatibility.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitate in Tube "Salting out" due to temp change or high conc.Warm to 37°C for 5 mins, vortex vigorously. If precipitate persists, check pH.
Low SELEX Yield Hydrolysis of Triphosphate (accumulation of dUDP)Check HPLC profile. Use a fresh aliquot. Ensure no

in storage buffer.
Yellow Tint Oxidation or ContaminationDiscard immediately.
Incomplete Extension pH mismatch affecting 2'-amino protonationEnsure reaction buffer pH is ≥ 7.5.

References

  • Jena Bioscience. (n.d.).[1][2] 2'-Amino-2'-deoxyuridine-5'-triphosphate Data Sheet. Retrieved from [Link][1][2][3][4][5][6][7][8][9][10]

  • Meyer, C., et al. (2015). In vitro selection of modified aptamers. In Nucleic Acid Aptamers. Humana Press. (Discusses the use of 2'-amino nucleotides in SELEX).
  • Aurup, H., et al. (1992). 2'-Fluoro- and 2'-amino-2'-deoxynucleoside 5'-triphosphates as substrates for T7 RNA polymerase. Biochemistry, 31(40), 9636-9641.[] (Fundamental paper on the enzymatic incorporation of these analogues).

  • Eaton, B. E., & Pieken, W. A. (1995). Ribonucleosides and RNA. Annual Review of Biochemistry, 64, 837-863. (Review covering the chemical stability of modified nucleotides).

Sources

An In-depth Technical Guide to 2'-Amino Modified Nucleotide Analogs: From Synthesis to Groundbreaking Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Modifying the 2'-Position of Nucleotides

In the realm of molecular biology and drug development, the four canonical nucleotides—adenine, guanine, cytosine, and thymine (or uracil in RNA)—form the fundamental building blocks of life. However, their inherent properties, such as susceptibility to nuclease degradation and a limited chemical functionality, can restrict their utility in therapeutic and diagnostic applications. This has spurred the development of chemically modified nucleotide analogs designed to overcome these limitations.[1] Among the myriad of possible modifications, alterations at the 2'-position of the (deoxy)ribose sugar have proven to be particularly fruitful.[2]

This guide focuses on a pivotal class of these analogs: 2'-amino modified nucleotides. The substitution of the 2'-hydroxyl group with an amino group (2'-NH2) imparts a unique combination of properties that have been harnessed to create novel oligonucleotides with enhanced stability, improved binding affinities, and versatile functionality.[3][4] We will delve into the history, synthesis, and physicochemical properties of these analogs, and explore their transformative applications in aptamer development, antisense therapeutics, and diagnostics. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this important class of molecules.

A Historical Perspective: The Genesis of Modified Nucleotides

The journey into the world of modified nucleotides began with the desire to create more robust and effective antisense oligonucleotides (ASOs). Early ASO candidates, composed of natural DNA, were rapidly degraded by cellular nucleases, limiting their therapeutic potential. This led to the exploration of various chemical modifications to the phosphate backbone, the sugar moiety, and the nucleobase itself.[5]

Modifications to the sugar, particularly at the 2'-position of the ribose in RNA or the deoxyribose in DNA, were found to be highly effective at increasing nuclease resistance.[] The 2'-hydroxyl group of RNA is directly involved in its own degradation via intramolecular hydrolysis, a mechanism that is absent in DNA. By replacing this reactive group, the resulting oligonucleotides exhibit significantly longer half-lives in biological systems.[7] While initial efforts focused on modifications like 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F), the introduction of the 2'-amino group opened up new avenues for both stabilization and functionalization.[1][4]

Synthesis of 2'-Amino Modified Nucleosides and Their Phosphoramidites

The practical application of 2'-amino modified nucleotides in oligonucleotide synthesis requires the efficient chemical synthesis of the corresponding nucleoside building blocks and their conversion into phosphoramidites, the reactive monomers used in automated solid-phase oligonucleotide synthesis.

The synthesis of 2'-amino-2'-deoxynucleosides typically starts from the corresponding ribonucleoside. A common strategy involves the activation of the 2'-hydroxyl group, followed by nucleophilic substitution with an azide (N3), and subsequent reduction to the desired amine. Protecting groups are crucial throughout this process to ensure the specific modification of the 2'-position and to prevent unwanted side reactions with the nucleobase and other hydroxyl groups.

Generalized Synthetic Workflow

Synthesis_Workflow Start Ribonucleoside Protection Protection of 3' and 5' Hydroxyls Start->Protection Activation Activation of 2'-Hydroxyl Protection->Activation Substitution Nucleophilic Substitution with Azide Activation->Substitution Reduction Reduction of Azide to Amine Substitution->Reduction Protection_NH2 Protection of 2'-Amino Group Reduction->Protection_NH2 Deprotection_OH Selective Deprotection of 5'-Hydroxyl Protection_NH2->Deprotection_OH Phosphitylation Phosphitylation of 5'-Hydroxyl Deprotection_OH->Phosphitylation Final_Product 2'-Amino Modified Phosphoramidite Phosphitylation->Final_Product

Caption: Generalized workflow for the synthesis of a 2'-amino modified phosphoramidite.

Step-by-Step Protocol for 2'-Amino-2'-Deoxycytidine Phosphoramidite Synthesis

The following is a representative protocol for the synthesis of a 2'-amino-2'-deoxycytidine phosphoramidite, a key building block for incorporating this modification into oligonucleotides.[8]

  • Protection of the Exocyclic Amine and Hydroxyl Groups: Starting with cytidine, the exocyclic amine of the cytosine base and the 3'- and 5'-hydroxyl groups of the ribose are protected using appropriate protecting groups (e.g., benzoyl for the exocyclic amine, and TBDMS for the hydroxyls).

  • Activation of the 2'-Hydroxyl Group: The remaining free 2'-hydroxyl group is activated, for example, by conversion to a triflate.

  • Azide Substitution: The activated 2'-position undergoes nucleophilic substitution with an azide source, such as sodium azide, to introduce the azido group.

  • Reduction to the Amine: The 2'-azido group is then reduced to the 2'-amino group, typically through catalytic hydrogenation or with a reducing agent like triphenylphosphine.

  • Protection of the 2'-Amino Group: The newly formed 2'-amino group is protected, often with a photolabile group like 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (NVOC) or a base-labile group like trifluoroacetyl (TFA).[8][9]

  • Selective Deprotection of the 5'-Hydroxyl: The protecting group on the 5'-hydroxyl is selectively removed to allow for the subsequent phosphitylation reaction.

  • Phosphitylation: The free 5'-hydroxyl is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite.[8] This product can then be used directly in an automated DNA/RNA synthesizer.

Physicochemical Properties of 2'-Amino Modified Oligonucleotides

The introduction of a 2'-amino group into an oligonucleotide has profound effects on its chemical and biological properties.

Impact on Duplex Stability

The effect of a 2'-amino modification on the thermal stability (Tm) of a nucleic acid duplex is nuanced and context-dependent. Early studies suggested that the presence of a 2'-aminonucleoside can destabilize both DNA-RNA and RNA-RNA duplexes.[10] This destabilization is attributed to the steric bulk of the amino group and potential charge repulsion at neutral pH, as the pKa of the 2'-amino group is approximately 6.2.[10]

However, other studies have shown that in certain contexts, such as in 2'-O-aminoalkylated modifications, the interaction of the side chain amino group with the phosphate backbone can have a duplex-stabilizing effect.[11] Furthermore, when compared to other 2'-modifications, the impact on Tm can vary. For instance, 2'-fluoro and 2'-O-methyl modifications generally lead to an increase in duplex stability, while the effect of the 2'-amino group can be less pronounced or even destabilizing.[1]

ModificationEffect on Duplex Stability (Tm)Nuclease Resistance
2'-Amino (2'-NH2) Variable; can be destabilizing[10]High[3][4]
2'-Fluoro (2'-F) Increased[1]High[3]
2'-O-Methyl (2'-OMe) Increased[1]High[3]
Unmodified RNA BaselineLow

Table 1: Comparison of the effects of common 2'-modifications on oligonucleotide properties.

Enhanced Nuclease Resistance

One of the most significant advantages of 2'-amino modified oligonucleotides is their remarkable resistance to nuclease degradation.[3][4] The absence of the 2'-hydroxyl group prevents the intramolecular cleavage that is characteristic of RNA. Furthermore, the presence of the amino group sterically hinders the approach of both endo- and exonucleases. High-affinity 2'-amino-2'-deoxypyrimidine-modified RNA ligands have been shown to be at least 1000-fold more stable in 90% human serum compared to their unmodified RNA counterparts.[4] This enhanced stability is a critical feature for the development of oligonucleotide-based therapeutics.

Structural Implications

The 2'-substituent significantly influences the sugar pucker conformation, which in turn affects the overall helical structure of the oligonucleotide. The 2'-amino group, like the 2'-hydroxyl of RNA, generally favors a C3'-endo sugar pucker, which is characteristic of A-form helices (the typical conformation of RNA duplexes).[2] This pre-organization of the sugar into an RNA-like conformation can be advantageous for applications involving RNA targets, such as in antisense technology.

A Handle for Chemical Functionalization

The primary amine at the 2'-position provides a versatile and chemoselective handle for the covalent attachment of a wide range of molecules, including fluorescent dyes, biotin, and other reporter groups or functional moieties.[10][12] This reactivity has been exploited for the development of labeled probes for diagnostics and for the construction of complex oligonucleotide conjugates. The amino group can be readily reacted with N-hydroxysuccinimide (NHS) esters or isothiocyanates to form stable amide or thiourea linkages, respectively.[10]

Enzymatic Incorporation of 2'-Amino Modified Nucleotides

While chemical synthesis is the standard method for producing short, modified oligonucleotides, the enzymatic incorporation of modified nucleotides using polymerases offers a powerful alternative for generating longer modified nucleic acids or for use in selection-based methods like SELEX.

Several DNA and RNA polymerases have been shown to accept 2'-amino-modified nucleoside triphosphates (2'-NH2-NTPs) as substrates.[13][14] However, the efficiency of incorporation can be lower than that of natural nucleotides, and some polymerases may exhibit a higher error rate with modified substrates. The choice of polymerase is therefore critical for the successful enzymatic synthesis of 2'-amino modified nucleic acids. Thermostable polymerases, often used in PCR, such as Vent (exo-) and Pwo, have demonstrated a good tolerance for various modifications.[15]

Key Applications of 2'-Amino Modified Nucleotides

The unique properties of 2'-amino modified oligonucleotides have led to their widespread use in several cutting-edge applications.

Aptamer Development via SELEX

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a wide range of targets with high affinity and specificity.[13] They are often referred to as "chemical antibodies." The process of generating aptamers is called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[13]

A major challenge in the development of aptamers for therapeutic and diagnostic use is their susceptibility to nuclease degradation. Incorporating 2'-amino modified nucleotides into the initial library of random sequences used in SELEX results in the selection of aptamers that are inherently nuclease-resistant.[3][13] This "modified-SELEX" approach has been instrumental in the development of robust aptamers for in vivo applications.[16]

SELEX_Workflow Library Initial Library of 2'-Amino Modified Oligonucleotides Incubation Incubation with Target Library->Incubation Partitioning Partitioning of Bound and Unbound Sequences Incubation->Partitioning Elution Elution of Bound Sequences Partitioning->Elution Amplification PCR Amplification Elution->Amplification ssDNA_Generation Generation of Single-Stranded Modified DNA Amplification->ssDNA_Generation Next_Round Next Round of Selection ssDNA_Generation->Next_Round Enrichment Next_Round->Incubation

Caption: Workflow for the SELEX process using a 2'-amino modified oligonucleotide library.

2'-Amino-modified RNA and DNA aptamers that bind to vascular endothelial growth factor (VEGF) have demonstrated both nuclease resistance and high binding affinity.[3][4]

Antisense Oligonucleotides (ASOs)

Antisense technology aims to modulate gene expression by introducing a short, synthetic oligonucleotide that is complementary to a target messenger RNA (mRNA).[2] Binding of the ASO to the mRNA can lead to its degradation by RNase H or block its translation into protein. The success of ASOs as therapeutics is heavily dependent on their stability, binding affinity, and pharmacokinetic properties.[2]

2'-Amino modifications, often in combination with other modifications like phosphorothioate backbones, are used in the design of "second-generation" ASOs.[2] These modifications enhance the nuclease resistance and binding affinity of the ASO to its target RNA, leading to improved potency and a longer duration of action.[7]

Diagnostics and Bioconjugation

The reactive 2'-amino group is a valuable tool for the development of diagnostic probes and for bioconjugation. Oligonucleotides containing 2'-amino modifications can be easily labeled with fluorescent dyes for use in applications such as fluorescence in situ hybridization (FISH) or as probes in microarrays. The ability to attach other molecules, such as peptides or small molecule drugs, opens up possibilities for targeted drug delivery and the creation of multifunctional nucleic acid-based constructs.

Future Perspectives

The field of modified nucleotides continues to evolve, with ongoing research focused on the development of new analogs with even more desirable properties. For 2'-amino modified nucleotides, future research may focus on:

  • Fine-tuning Duplex Stability: Exploring the effects of different 2'-aminoalkyl linkers and their potential for optimizing hybridization properties.[11]

  • Novel Conjugation Chemistries: Developing new methods for selectively modifying the 2'-amino group to create more complex and functional oligonucleotide conjugates.

  • Combination with Other Modifications: Investigating the synergistic effects of combining 2'-amino modifications with other sugar, base, or backbone modifications to create oligonucleotides with tailored properties for specific applications.[17]

Conclusion

2'-Amino modified nucleotide analogs represent a cornerstone of modern oligonucleotide chemistry. Their unique combination of enhanced nuclease resistance, versatile chemical functionality, and RNA-like structural properties has made them indispensable tools in the development of aptamers, antisense therapeutics, and diagnostic agents. As our understanding of the structure-function relationships of modified nucleic acids continues to grow, so too will the applications of these remarkable molecules in medicine and biotechnology.

References

  • Izon, D. J. (2001). Synthesis and hybridization properties of oligonucleotides containing 2'-O-modified ribonucleotides. Nucleic Acids Research, 29(22), 4499–4505. Available at: [Link]

  • Brown, T., & Brown, D. J. (2022). Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery. PMC. Available at: [Link]

  • Noe, C. R., Winkler, J., Urban, E., Gilbert, M., Haberhauer, G., & Brunar, H. (2005). Zwitterionic oligonucleotides: a study on binding properties of 2'-O-aminohexyl modifications. Nucleosides, Nucleotides & Nucleic Acids, 24(8), 1167–1185. Available at: [Link]

  • Al-Horani, R. A., & Afzal, M. Z. (2021). Chemical Modifications of Aptamers. Encyclopedia, 1(4), 1215-1233. Available at: [Link]

  • Wang, J., & Rana, T. M. (2001). Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage. The Journal of Organic Chemistry, 66(23), 7849–7855. Available at: [Link]

  • Wang, D., et al. (2021). Modified Nucleic Acids. ResearchGate. Available at: [Link]

  • Glen Research. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. Retrieved from [Link]

  • Dunn, M. R., & Jimenez, R. M. (2020). Modified Nucleic Acids: Expanding the Capabilities of Functional Oligonucleotides. Molecules, 25(20), 4725. Available at: [Link]

  • American Chemical Society. (2021). Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage. The Journal of Organic Chemistry. Available at: [Link]

  • Lee, J. Y., et al. (2024). Simple Enzymatic Incorporation of 2'OMeU Nucleotide at the End of the Poly-A Tail for Enhancement of the mRNA Stability and Protein Expression. ACS Chemical Biology, 19(10), 2206–2213. Available at: [Link]

  • Vilniaus universitetas. (n.d.). The synthesis and applications of oligonucleotide-modified nucleotides. Retrieved from [Link]

  • Grotz, S., et al. (2021). Deciphering nucleotide modification-induced structure and stability changes. Taylor & Francis Online. Available at: [Link]

  • Gopinath, S. C. B., et al. (2019). Aptamers Chemistry: Chemical Modifications and Conjugation Strategies. Molecules, 24(24), 4583. Available at: [Link]

  • Jena Bioscience. (n.d.). Nucleotides for SELEX/Aptamer Modification. Retrieved from [Link]

  • Hocek, M., & Fojta, M. (2014). Synthesis of Base-Modified 2′-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis of Modified DNA for Applications in Bioanalysis and Chemical Biology. The Journal of Organic Chemistry, 79(21), 9939–9953. Available at: [Link]

  • Liu, Y., et al. (2023). Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding. Frontiers in Molecular Biosciences, 10, 1128359. Available at: [Link]

  • Conrad, F., Hanne, A., Gaur, R. K., & Krupp, G. (1995). Enzymatic synthesis of 2'-modified nucleic acids: identification of important phosphate and ribose moieties in RNase P substrates. Nucleic Acids Research, 23(11), 1845–1853. Available at: [Link]

  • Kuwahara, M., et al. (2002). Enzymatic incorporation of chemically-modified nucleotides into DNAs. Nucleic Acids Research Supplement, (2), 143-144. Available at: [Link]

  • Egli, M., & Manoharan, M. (2019). The Positional Influence of the Helical Geometry of the Heteroduplex Substrate on Human RNase H1 Catalysis. ResearchGate. Available at: [Link]

  • Stoltenburg, R., Reinemann, C., & Strehlitz, B. (2007). SELEX: Critical factors and optimization strategies for successful aptamer selection. Analytical and Bioanalytical Chemistry, 387(8), 2727–2743. Available at: [Link]

  • M. H. D. (1975). Preparation and biological activity of some aminoacyl and peptidyl derivatives of 2'-amino-2'-deoxyuridine. Journal of Medicinal Chemistry, 18(9), 955-957. Available at: [Link]

  • Hocek, M. (2019). Principle of the modified SELEX procedure used in this study (scheme...). ResearchGate. Available at: [Link]

  • Keefe, A. D., & Cload, S. T. (2008). SELEX with modified nucleotides. Current Opinion in Chemical Biology, 12(4), 448-456. Available at: [Link]

  • Harris, T. K., & Lorsch, J. R. (2000). 2'-amino-modified ribonucleotides as probes for local interactions within RNA. Methods in Enzymology, 317, 184-200. Available at: [Link]

  • Gold, L., et al. (2012). Post-selex modification methods. Google Patents.
  • Sabahi, A., et al. (2001). Hybridization of 2′-ribose modified mixed-sequence oligonucleotides: Thermodynamic and kinetic studies. Nucleic Acids Research, 29(12), 2147-2153. Available at: [Link]

  • Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. Nucleic Acids Research, 22(1), 20–24. Available at: [Link]

  • Cook, P. D., et al. (2006). Oligonucleotides containing 2′-O-modified purines. Google Patents.
  • Prakash, T. P. (2007). 2'-Modified oligonucleotides for antisense therapeutics. Current Topics in Medicinal Chemistry, 7(7), 641-649. Available at: [Link]

  • Rohloff, J. C., et al. (2017). Selection of DNA aptamers with two modified bases. Proceedings of the National Academy of Sciences, 114(12), 3177-3182. Available at: [Link]

  • Vorobjeva, M. A., & Galyautdinov, A. R. (2021). Advances in the Application of Modified Nucleotides in SELEX Technology. ResearchGate. Available at: [Link]

  • Khvorova, A., & Watts, J. K. (2017). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Biotechnology, 35(3), 238–248. Available at: [Link]

  • Imanishi, T. (2013). A brief history of Bridged Nucleic Acids (BNAs). Bio-Synthesis. Available at: [Link]

  • Colacino, E., et al. (2003). Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, 2',3'-dideoxyuridine, and 2',3'-dideoxycytidine. Nucleosides, Nucleotides & Nucleic Acids, 22(11), 2013-2026. Available at: [Link]

  • Rozners, E., & Moulder, J. (2025). Synthesis and Properties of RNA Modified with Cationic Amine Internucleoside Linkage. ChemRxiv. Available at: [Link]

  • Johnson, F., et al. (2026). Synthetic and oxidative studies on 8-(arylamino)-2'-deoxyguanosine and -guanosine derivatives. ResearchGate. Available at: [Link]

  • Auffinger, P., & Westhof, E. (2001). Hydrophobic Groups Stabilize the Hydration Shell of 2'-O-Methylated RNA Duplexes. Angewandte Chemie International Edition, 40(23), 4648-4650. Available at: [Link]

  • Brimacombe, J. S., et al. (1969). Derivatives of 2-amino-2-deoxy-D-gulose: synthetic and conformational studies. Journal of the Chemical Society C: Organic, 1363-1367. Available at: [Link]

Sources

Methodological & Application

Application Note: Enzymatic Incorporation of 2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of nuclease-resistant oligonucleotides is a cornerstone of modern nucleic acid therapeutics and aptamer discovery. 2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP) is a critical modified ribonucleotide analog where the native 2'-hydroxyl group of the ribose sugar is replaced by a primary amine[1]. This substitution locks the sugar into a C3'-endo conformation favorable for A-form helices while completely abrogating the transesterification mechanism utilized by ubiquitous endonucleases like RNase A.

This application note provides detailed, self-validating protocols for the enzymatic incorporation of 2'-NH2-dUTP. We focus on two primary applications:

  • In Vitro Transcription (IVT) using mutant T7 RNA polymerases for Systematic Evolution of Ligands by Exponential Enrichment (SELEX)[2].

  • Polymerase Extension Assays for evaluating viral RNA-dependent RNA polymerase (RdRp) substrates and inhibitors[3].

Mechanistic Rationale & Enzyme Selection

Wild-type (WT) T7 RNA polymerase strictly discriminates against ribonucleotides lacking a 2'-OH group. The structural basis for this discrimination is the steric gatekeeper residue, Tyrosine 639 (Y639), which interacts directly with the 2'-OH of incoming NTPs.

To achieve efficient incorporation of 2'-NH2-dUTP, researchers must utilize the T7 RNA Polymerase Y639F mutant [4]. The substitution of tyrosine with phenylalanine removes the hydroxyl group at the steric gate, expanding the active site cavity and eliminating the hydrogen-bonding requirement. This allows the polymerase to readily accept 2'-fluoro and 2'-amino modified pyrimidines[2].

Furthermore, the primary amine introduced into the transcript via 2'-NH2-dUTP serves a dual purpose: it confers profound nuclease resistance and acts as a highly reactive chemical handle for post-SELEX conjugation (e.g., NHS-ester crosslinking to fluorophores, PEG, or targeting peptides).

Workflow Visualization

G DNA dsDNA Template (T7 Promoter) IVT In Vitro Transcription (T7 Y639F + 2'-NH2-dUTP) DNA->IVT Transcription RNA 2'-NH2 Modified RNA (Nuclease Resistant) IVT->RNA Incorporation SELEX Target Selection (SELEX Cycle) RNA->SELEX Binding POST Post-SELEX Conjugation (NHS-Ester Reaction) RNA->POST Chemical Tagging (Optional) RT Reverse Transcription SELEX->RT Elution & RT PCR PCR Amplification RT->PCR cDNA PCR->DNA Amplified Pool

Figure 1: SELEX cycle and post-SELEX functionalization utilizing 2'-NH2-dUTP.

Quantitative Data Synthesis

To justify the selection of 2'-NH2-dUTP over other analogs, Table 1 summarizes the biochemical profiles of common 2'-modified UTP analogs during enzymatic incorporation.

Table 1: Comparative Properties of 2'-Modified UTP Analogs

UTP ModificationT7 RNAP Variant RequiredIncorporation EfficiencyRNase A ResistanceViral RdRp Interaction (e.g., SARS-CoV-2)Post-Transcription Reactivity
2'-OH (Natural) Wild-Type100% (Baseline)LowNatural SubstrateNone
2'-Fluoro (2'-F) Y639FHigh (~80-90%)HighNon-terminating SubstrateNone
2'-Amino (2'-NH2) Y639FModerate-High (~70%)HighNon-terminating Substrate[3]High (Primary Amine)
2'-O-Methyl (2'-OMe) Y639F / H784ALow-Moderate (~30-50%)Very HighDelayed Terminator[3]None

Core Protocols

Protocol 1: In Vitro Transcription (IVT) using T7 Y639F

Objective: Synthesize a fully 2'-amino-uridine substituted RNA library for SELEX.

Causality & Design Notes: Modified nucleotides chelate magnesium (


) differently than natural NTPs, and the Y639F mutant requires a higher free 

concentration to stabilize the transition state. Therefore, the total

concentration must exceed the total NTP concentration by at least 10–15 mM.

Step-by-Step Methodology:

  • Template Preparation: Ensure the dsDNA template contains a canonical T7 promoter sequence (TAATACGACTCACTATAGGG). The transcription start site must begin with at least two guanosines to ensure efficient initiation.

  • Reaction Assembly: In an RNase-free tube at room temperature (to prevent spermidine-induced DNA precipitation), combine:

    • 5X Transcription Buffer (Final: 40 mM Tris-HCl pH 8.0, 2 mM Spermidine, 10 mM DTT).

    • 
      : Final concentration of 25 mM.
      
    • Natural NTPs (ATP, CTP, GTP): 2 mM each.

    • 2'-NH2-dUTP : 2 mM (completely replacing standard UTP).

    • dsDNA Template: 200–500 ng.

    • T7 RNA Polymerase (Y639F mutant): 50 Units.

    • RNase-free water to 20 µL.

  • Incubation: Incubate at 37°C for 4 to 6 hours. Note: 2'-modified transcriptions are slower than natural IVT; extended incubation maximizes yield.

  • Template Digestion: Add 1 µL of RNase-free DNase I. Incubate at 37°C for 15 minutes.

  • Purification: Purify the 2'-NH2-modified RNA using a size-exclusion spin column (e.g., Sephadex G-25) or via 8M Urea PAGE extraction.

Self-Validating Quality Control System: To validate the protocol, run three parallel reactions:

  • Rxn A (Positive Control): Standard UTP instead of 2'-NH2-dUTP.

  • Rxn B (Test): 2'-NH2-dUTP.

  • Rxn C (Negative Control): No UTP or analog added. Validation: Run products on an 8M Urea PAGE gel. Rxn C must show no full-length product (confirming no UTP contamination). Rxn B should show a distinct band migrating slightly slower than Rxn A due to the positive charge of the primary amines. Finally, subject Rxn A and Rxn B to RNase A digestion (1 µg/mL, 30 mins). Rxn A will degrade completely; Rxn B must remain intact, proving successful incorporation of the 2'-NH2 modification.

Protocol 2: Viral RdRp Extension & Termination Assay

Objective: Evaluate 2'-NH2-dUTP as a substrate or chain terminator for viral polymerases (e.g., SARS-CoV-2 RdRp)[3].

Causality & Design Notes: Understanding whether an analog acts as an obligate terminator, delayed terminator, or allows read-through is critical for antiviral drug design. This assay uses MALDI-TOF Mass Spectrometry for single-nucleotide resolution of the extension products.

Step-by-Step Methodology:

  • Complex Assembly: Pre-assemble the viral polymerase complex. For SARS-CoV-2, incubate nsp12 (catalytic subunit) with nsp7 and nsp8 cofactors in a 1:2:2 molar ratio in reaction buffer (10 mM Tris-HCl pH 8.0, 10 mM KCl, 2 mM

    
    ) for 10 minutes at room temperature.
    
  • Primer/Template Annealing: Anneal a short RNA primer to an RNA template designed with an Adenine (A) at the +1 position (the first base to be copied).

  • Extension Reaction: Add the annealed RNA duplex (1 µM final) to the RdRp complex. Initiate the reaction by adding 10 µM of 2'-NH2-dUTP .

  • Incubation & Quenching: Incubate at 30°C for 30 minutes. Quench the reaction by adding EDTA to a final concentration of 50 mM to chelate

    
    .
    
  • MALDI-TOF MS Analysis: Desalt the quenched reaction using C18 ZipTips. Spot the eluted nucleic acids onto a MALDI matrix (e.g., 3-hydroxypicolinic acid) and analyze in negative ion mode.

Self-Validating Quality Control System: Validation: The mass spectrum must show the disappearance of the unextended primer peak and the appearance of a new peak. Calculate the expected mass shift: addition of a 2'-NH2-dUMP residue adds exactly 307.2 Da (minus pyrophosphate). If 2'-NH2-dUTP acts as a non-terminating substrate[3], a subsequent reaction spiked with the next downstream natural NTP will show a further mass shift, proving the polymerase can continue elongation past the 2'-amino modification.

References

  • APExBIO. 2'Amino-dUTP - Modified Nucleotide for DNA Synthesis.[1][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZyB73Y9w-ha_Bf31w7CghhqyVznChurivkYfMtkIjyQJ_kE5a6k5adQKu1q1kjP8Dy85PZvS78t-6rJHBNM5R1t1lG7DO_eoZFoBa69tOsBnUSTtEIVdD96ROmDLsiR74IbJAZ-_5kLmz0SCyFZJSiaX7FSGfyfkiyw3-]

  • Keefe, A. D., & Cload, S. T. In Vitro Selection Using Modified or Unnatural Nucleotides. PMC.[2][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx6kI5IfYxuD5O2gdY30XY3jEGbwKWOPXPY8gPPMcbW8q2XwbYF2USxlfUUXPNoY7cqwQNHHokmKuiaaivl-xXPHED_A9LH1LM8DKhNoeTzxKJMzXchfrkEoIOA5POSFbAC-KjiTfO-af4LX4=]

  • Ju, J., et al. A Library of Nucleotide Analogues Terminate RNA Synthesis Catalyzed by Polymerases of Coronaviruses Causing SARS and COVID-19. bioRxiv.[3][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjnIQ9IHilMYvbVqZ2IW7T4MSGQy9zvPvrkxFnQ2knH1OvjfLwQTn9asfM_brbwi1VUHYgPcit_Vy4JqVtgv5wPp-kvohPEew6H_U0V6JpyngU2fdrpdYdgn5QSBOH83CLW9NTjWGqWhgagzdrUR0ut_wUNQLvItavEsTYkD30xA==]

  • Padilla, R., & Sousa, R. Modified Nucleoside Triphosphates for In-vitro Selection Techniques. Frontiers.[4][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyudRo-gPllrkMrtJ9cx_AeGhOziN-6thI_s6S-4hdl8YDViOSW0s0jpdyCon7rJWqOXN2r86YTDQMUQsGgbSicX5kR2NYsdWOtdkEFZOSxxljpGqhWcr6fVKWxO1Udlag65z5hnpzYHDYaaPZxrdR9bdUMHwfhDaKnSe3WNPEj7MjKXxZXFBQU4wbuLmT1Po=]

Sources

Best DNA polymerases for 2'-NH2-dUTP incorporation in PCR

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing 2'-NH2-dUTP Incorporation in PCR using Engineered DNA Polymerases

Executive Summary & Rationale

The incorporation of 2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP) into DNA amplicons is a transformative technique for drug development and molecular biology. By substituting canonical dTTP with 2'-NH2-dUTP, researchers introduce reactive primary aliphatic amine groups directly into the DNA backbone. This modification is highly sought after for downstream bioconjugations—such as NHS-ester labeling with fluorophores, attaching cross-linkers, or generating nuclease-resistant aptamers via SELEX[1].

However, standard PCR protocols often fail when attempting this substitution. This application note details the structural biology behind these failures, provides a definitive guide to selecting the correct engineered polymerase, and outlines a self-validating protocol to ensure successful 2'-NH2-dUTP incorporation.

Mechanistic Insights: The "Steric Gate" Barrier

To understand how to successfully incorporate 2'-modified nucleotides, one must understand why standard enzymes fail.

The active site of wild-type DNA polymerases (e.g., Taq, Klenow fragment) contains a highly conserved "steric gate" residue—such as Glutamate (E615) in Taq polymerase or Tyrosine in Family B polymerases[2]. This residue is evolutionarily positioned to probe the C2' position of the incoming nucleotide's sugar ring. Its primary biological function is to sterically exclude ribonucleotides (which possess a 2'-OH group) to maintain the fidelity of DNA replication[2].

When 2'-NH2-dUTP enters the active site of a wild-type polymerase, the bulky 2'-amino group clashes with this steric gate. This hindrance prevents the proper alignment of the alpha-phosphate for nucleophilic attack by the 3'-OH of the primer, leading to immediate chain termination or drastically reduced processivity. To bypass this, researchers must utilize engineered polymerases where the steric gate has been rationally mutated (e.g., substituting the bulky amino acid with a smaller, more flexible residue like Alanine or Leucine) to accommodate the 2'-modification[3].

StericGate cluster_0 Wild-Type Polymerase (e.g., Taq) cluster_1 Engineered Polymerase (e.g., Therminator) Incoming Incoming 2'-NH2-dUTP (Bulky 2'-Modification) WT_Gate Intact Steric Gate (e.g., E615) Incoming->WT_Gate Mut_Gate Mutated Steric Gate (e.g., A485L) Incoming->Mut_Gate Clash Steric Clash & Chain Termination WT_Gate->Clash Incorp Successful Incorporation & Primer Extension Mut_Gate->Incorp

Caption: Mechanistic logic of the steric gate in wild-type vs. engineered DNA polymerases.

Polymerase Selection Guide

Selecting the right enzyme is the most critical variable for successful 2'-NH2-dUTP incorporation. Through directed evolution and rational design, several polymerases have been optimized for this task[4][5].

PolymeraseOrigin / Mutation Profile2'-NH2-dUTP Incorporation EfficiencyRecommended Application
Taq / Pfu Wild-type (Intact Steric Gate)Poor / None Not recommended. Chain termination occurs rapidly.
Vent (exo-) Family B (Naturally relaxed gate)Low / Moderate Short primer extensions; stalls after multiple consecutive modifications.
SFM4-3 Evolved Stoffel fragment of TaqHigh Direct PCR amplification of 2'-modified (F, N3, NH2) oligonucleotides[5].
KOD DGLNK Mutant KOD polymeraseHigh SELEX libraries; accepts LNA and 2'-modified nucleotides[4].
Therminator 9°N variant (A485L mutation)Very High The gold standard for 2'-modified nucleotides. Ideal for primer extension and modified aptamer synthesis[4].

Self-Validating Protocol for 2'-NH2-dUTP Incorporation

A robust protocol cannot rely on blind amplification; it must be a self-validating system. Because 2'-modifications slow down polymerization kinetics, the following protocol uses Therminator DNA Polymerase and includes built-in validation steps to ensure successful synthesis before proceeding to expensive downstream NHS-ester conjugations.

Step 1: Reaction Assembly

Set up three parallel reactions: (A) Experimental , (B) Positive Control , and (C) Negative Control . Keep all reagents on ice.

  • Prepare the Master Mix (per 50 µL reaction):

    • 1X Therminator Reaction Buffer (contains 2 mM MgSO₄).

    • 0.2 µM Forward Primer.

    • 0.2 µM Reverse Primer.

    • 1–5 ng DNA Template.

    • 200 µM dATP, 200 µM dCTP, 200 µM dGTP.

  • Add the variable nucleotide:

    • Reaction A (Experimental): Add 200 µM 2'-NH2-dUTP.

    • Reaction B (Positive Control): Add 200 µM canonical dTTP.

    • Reaction C (Negative Control): Add 200 µM 2'-NH2-dUTP.

  • Add the Polymerase:

    • Reactions A & B: Add 1.0 Unit of Therminator DNA Polymerase.

    • Reaction C: Add NO polymerase (add equivalent volume of water).

Step 2: Thermocycling Parameters

Causality of Design: The bulky 2'-NH2 group alters the transition state geometry in the active site. Increasing the extension time compensates for the reduced catalytic rate (


) of the engineered polymerase.
  • Initial Denaturation: 95°C for 2 minutes.

  • 30 Cycles:

    • Denaturation: 95°C for 20 seconds.

    • Annealing:

      
       of primers minus 5°C for 30 seconds.
      
    • Extension: 72°C for 2 minutes/kb (Crucial: Double the standard extension time).

  • Final Extension: 72°C for 5 minutes.

  • Hold: 4°C.

Step 3: Analytical Validation

Before proceeding to conjugation, validate the synthesis using Denaturing Urea-PAGE (Polyacrylamide Gel Electrophoresis) or MALDI-TOF MS.

  • Expected Result: Reaction B (Positive Control) will show a sharp band at the expected amplicon size. Reaction A (Experimental) will exhibit a successful amplicon, but with a slight electrophoretic mobility shift (retardation) compared to Reaction B. This shift is the definitive proof of incorporation, caused by the added mass and altered charge of the primary amine groups. Reaction C must be blank.

ProtocolWorkflow A 1. Master Mix Setup (Buffer, Primers, Template) B 2. Nucleotide Addition (dATP, dCTP, dGTP + 2'-NH2-dUTP) A->B C 3. Enzyme Addition (Therminator / KOD DGLNK) B->C D 4. Thermocycling (Extended Elongation Time) C->D E 5. Validation (PAGE / MALDI-TOF) D->E

Caption: Workflow for 2'-NH2-dUTP incorporation and validation in PCR.

Troubleshooting & Optimization Insights

If Reaction A yields truncated products or low amplicon mass, consider the following biochemical adjustments:

  • Manganese (

    
    ) Supplementation:  If incorporation stalls, supplementing the standard 
    
    
    
    buffer with 0.5–1.0 mM
    
    
    can relax the enzyme's substrate specificity.
    
    
    has a smaller ionic radius than
    
    
    and alters the coordination geometry of the leaving pyrophosphate, facilitating the incorporation of sterically difficult substrates[6].
  • Template Complexity: Fully substituting dTTP with 2'-NH2-dUTP in highly AT-rich templates can cause polymerase stalling due to cumulative structural distortion of the nascent DNA duplex. If full substitution fails, try a titration ratio (e.g., 3:1 or 1:1 of 2'-NH2-dUTP to natural dTTP) to achieve sufficient amine labeling while maintaining processivity.

References

  • The Expanding World of DNA and RNA - PMC. National Institutes of Health (NIH). Available at:[1]

  • Enzymatic synthesis of random sequences of RNA and RNA analogues by DNA polymerase theta mutants for the generation of aptamer libraries. Oxford Academic. Available at:[2]

  • Dna polymerase theta mutants, methods of producing these mutants, and their uses (WO2019057835A1). Google Patents. Available at:[3]

  • Organic & Biomolecular Chemistry. RSC Publishing. Available at:[4]

  • Selection of Aptamers with Large Hydrophobic 2′-Substituents. Journal of the American Chemical Society. Available at:[5]

  • Evolution of Thermophilic DNA Polymerases for the Recognition and Amplification of C2'-Modified DNA. ResearchGate. Available at:[6]

Sources

Application Note: SELEX Library Generation Using 2'-Amino-2'-deoxyuridine-5'-triphosphate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The therapeutic and diagnostic potential of RNA aptamers is frequently limited by their susceptibility to serum nucleases.[1] Unmodified RNA has a half-life of seconds to minutes in biological fluids.[2] To overcome this, the incorporation of modified nucleotides during the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process is critical.

This Application Note details the protocol for generating nuclease-resistant aptamer libraries using 2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP) . Unlike post-SELEX chemical modification, which can disrupt aptamer folding, this method incorporates the modification during the selection process, ensuring that the evolved structure relies on the modified residues for stability and binding affinity.

Key Advantages of 2'-Amino Modification:

  • Nuclease Resistance: Increases serum half-life from minutes to hours/days.

  • Chemical Versatility: The 2'-amino group provides a reactive handle for post-selection conjugation (e.g., fluorophores, PEGylation) via amide coupling without altering the nucleobase pairing.

  • Structural Diversity: Altered sugar pucker properties can access unique 3D distinct from standard A-form RNA.

Mechanistic Theory: The Y639F Gatekeeper

Standard T7 RNA Polymerase has a high specificity for ribonucleotides (2'-OH). It actively discriminates against 2'-deoxy and 2'-modified nucleotides via a "gatekeeper" residue, Tyrosine 639 (Y639) . The hydroxyl group of Y639 sterically clashes with bulky 2'-substituents or fails to hydrogen bond with 2'-H/modified groups, preventing efficient catalysis.

To incorporate 2'-NH2-dUTP, we utilize the T7 RNA Polymerase Y639F Mutant .[3] Replacing Tyrosine with Phenylalanine (Y639F) removes the steric bulk and the hydroxyl sensing mechanism, creating a "hydrophobic pocket" that tolerates the 2'-amino group.

Visualization: Polymerase Selection Logic

PolymeraseSelection Start Select Nucleotide Substrate rNTP Standard rNTPs (2'-OH) Start->rNTP ModNTP 2'-Modified NTPs Start->ModNTP WT_T7 Wild-Type T7 RNAP (Steric Clash at Y639) rNTP->WT_T7 High Efficiency Amino 2'-Amino / 2'-Fluoro ModNTP->Amino Bulky 2'-O-Methyl / Azido ModNTP->Bulky Amino->WT_T7 Poor Incorporation Y639F Mutant T7 Y639F (Gatekeeper Removed) Amino->Y639F High Efficiency (Recommended) Bulky->Y639F Low Efficiency DoubleMut Double Mutant Y639F / H784A Bulky->DoubleMut High Efficiency

Figure 1: Decision matrix for selecting the appropriate RNA polymerase based on nucleotide modification. For 2'-Amino-dUTP, T7 Y639F is the requisite enzyme.

Critical Materials & Equipment

ComponentSpecificationNotes
Modified Nucleotide 2'-Amino-2'-deoxyuridine-5'-triphosphateOften supplied as 100 mM Li+ salt. Store at -80°C. Avoid freeze-thaw cycles.
Polymerase T7 RNA Polymerase (Y639F Mutant)Often sold as "T7 R&DNA™ Polymerase" or "DuraScribe". High concentration (50 U/µL) recommended.
Co-NTPs ATP, GTP, CTP (2'-OH)High purity (HPLC grade).
Template dsDNA or ssDNA with T7 PromoterPromoter sequence: 5'-TAATACGACTCACTATA-3'
Reaction Buffer Transcription Buffer (High Mg2+)2'-NH2 incorporation often requires optimized MgCl2 levels (see protocol).
DTT Dithiothreitol (1M)Essential for maintaining polymerase activity.

Experimental Protocol: The Modified SELEX Cycle

Phase 1: Template Preparation

Ensure your DNA template contains the T7 promoter sequence upstream of the random region (N20-N40).

  • Primer Design: Design forward primers containing the T7 promoter.

  • Amplification: PCR amplify your starting library to generate dsDNA.

  • Quality Control: Verify size on a 3% agarose or 10% TBE-PAGE gel.

Phase 2: Modified Transcription (The Critical Step)

This step replaces UTP with 2'-NH2-dUTP. Note that 2'-amino modifications can reduce transcription yields compared to wild-type RNA; reaction times are extended to compensate.

Reaction Setup (20 µL Volume):

  • Thaw reagents on ice. Vortex 2'-NH2-dUTP briefly and spin down.

  • Assemble the reaction at room temperature (spermidine in buffer can precipitate DNA on ice):

ReagentVolumeFinal Conc.
Nuclease-Free Waterto 20 µLN/A
10X Transcription Buffer*2 µL1X
ATP, CTP, GTP Mix (100 mM)1 µL5 mM each
2'-NH2-dUTP (100 mM) 1 µL5 mM
DTT (100 mM)2 µL10 mM
dsDNA Template (0.5 µM)X µL~50-100 nM
T7 Y639F Polymerase 1-2 µL~50-100 Units

*Standard Buffer: 40 mM Tris-HCl (pH 8.0), 20-30 mM MgCl2, 2 mM Spermidine. Note: 2'-Amino transcription often benefits from slightly higher MgCl2 (up to 30 mM) compared to standard RNA transcription.

  • Incubation: Incubate at 37°C for 4 to 12 hours .

    • Note: Unlike standard RNA, modified transcripts are resistant to degradation, allowing longer incubation times to maximize yield.

  • DNase Treatment: Add 1 µL RNase-free DNase I. Incubate 15 min at 37°C to remove the DNA template.[4]

Phase 3: Purification

Unincorporated 2'-amino nucleotides can interfere with downstream binding assays.

  • Phenol:Chloroform Extraction: Perform one extraction to remove the polymerase.

  • Desalting: Use a size-exclusion column (e.g., MicroSpin G-25) or ethanol precipitation.

    • Precipitation Note: 2'-Amino RNA precipitates well with Ethanol/NaOAc, similar to DNA.

  • Quantification: Measure A260. Note that the extinction coefficient of 2'-amino RNA is similar to standard RNA.

Phase 4: Selection & Regeneration (RT-PCR)

After incubating the library with your target and partitioning (using nitrocellulose filters or magnetic beads), the bound RNA must be converted back to DNA.

Reverse Transcription (RT): 2'-Amino RNA is a template for Reverse Transcriptase, but efficiency may be lower than 2'-OH RNA.

  • Primer Annealing: Mix RNA and Reverse Primer. Heat to 65°C for 5 min, snap cool on ice.

  • Enzyme: Use SuperScript III/IV or M-MuLV .

  • Conditions:

    • Buffer: Standard First-Strand Buffer.

    • Add Mn2+ (Optional): Some protocols suggest adding 2-5 mM MnCl2 to facilitate read-through of modified templates, though modern RTs usually handle 2'-amino well with standard Mg2+.

    • Incubate at 50-55°C (higher temp reduces secondary structure).

PCR: Use the cDNA directly in a PCR reaction with a proofreading polymerase (e.g., Phusion or Taq) to regenerate the dsDNA template for the next round.

Workflow Visualization

SELEX_Workflow dsDNA dsDNA Library (T7 Promoter) Trans Transcription (T7 Y639F + 2'-NH2-dUTP) dsDNA->Trans Input Pool 2'-Amino RNA Pool Trans->Pool Generate Resistant RNA Select Selection (Incubate with Target) Pool->Select Wash Partitioning (Remove Unbound) Select->Wash Elute Elution (Bound Species) Wash->Elute RT Reverse Transcription (cDNA Synthesis) Elute->RT PCR PCR Amplification RT->PCR PCR->dsDNA Next Round

Figure 2: The 2'-Amino SELEX Cycle.[3] Red node indicates the critical modified transcription step requiring specific reagents.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Transcription Yield Insufficient Mg2+Titrate MgCl2 from 15 mM to 35 mM. The 2'-amino triphosphate chelates Mg2+ differently than rNTPs.
Precipitate in Reaction Spermidine/DNA complexAssemble reaction at Room Temp, not on ice.
RT Failure Strong Secondary StructureUse thermostable RT (SuperScript IV) at 55°C. Add DMSO (5%) to RT reaction.
Smearing on Gel Template degradationEnsure DNase step is controlled. Use PAGE purification for the library if necessary.

References

  • Aurup, H., et al. (1992). "2'-Amino-2'-deoxynucleotides: Stability and properties." Nucleic Acids Research.[5] Link

  • Sousa, R., & Padilla, R. (1995). "A mutant T7 RNA polymerase as a DNA polymerase." The EMBO Journal. (Describes the Y639F mutation). Link

  • Padilla, R., & Sousa, R. (2002). "A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs."[5] Nucleic Acids Research.[5] Link

  • Burmeister, P. E., et al. (2005). "Direct in vitro selection of a 2'-O-methyl aptamer to VEGF." Chemistry & Biology. (Discusses modified SELEX workflows). Link

Sources

Post-selection modification strategies for 2'-amino DNA aptamers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Post-Selection Modification Strategies for 2'-Amino DNA Aptamers

Introduction: The 2'-Amino Paradox

2'-amino (2'-NH₂) modified DNA aptamers represent a cornerstone of nucleic acid therapeutics and diagnostics. By substituting the 2'-OH of pyrimidines (U or C) with a 2'-NH₂ group during SELEX, researchers achieve two critical goals: exceptional resistance to serum nucleases and the introduction of a versatile chemical handle.

However, this advantage creates a "Post-Selection Paradox." The very feature that provides stability—the abundance of internal primary amines—complicates site-specific modification. A typical 40-mer aptamer may contain 10–15 reactive 2'-amino sites. Standard amine-reactive chemistries (e.g., NHS-esters) will indiscriminately label these sites, leading to heterogeneous products (polydispersity) and likely disrupting the tertiary structure required for binding.

This guide details the strategies to navigate this landscape, distinguishing between Orthogonal Terminal Modification (preserving the 2'-amines for stability) and Precision Internal Modification (leveraging the 2'-amines for function).

Strategic Decision Matrix

Before initiating wet-lab protocols, you must categorize your modification goal. Use the following logic flow to determine the correct chemical strategy.

ModificationStrategy Start Goal: Modify 2'-Amino Aptamer Q1 Is the modification site critical? Start->Q1 Q2 Does the payload require internal placement? Q1->Q2 Yes (Single Defined Site) StrategyC STRATEGY C: Stochastic Global Labeling (High Density/Surface) Q1->StrategyC No (High Density Loading) StrategyA STRATEGY A: Orthogonal Terminal Labeling (5' or 3' End) Q2->StrategyA No (e.g., Drug Conjugate) StrategyB STRATEGY B: Precision Internal Re-Synthesis (Solid Phase) Q2->StrategyB Yes (e.g., FRET partner) DescA Use Thiol, Alkyne, or Spacer-Amine at Terminus. Keep 2'-NH2 for stability. StrategyA->DescA DescB Synthesize with ONE reactive internal modifier. Block others. StrategyB->DescB

Figure 1: Decision matrix for selecting the appropriate conjugation chemistry based on structural requirements.

Strategy A: Orthogonal Terminal Modification (Recommended)

The safest route to functionalize a 2'-amino aptamer is to ignore the internal amines and modify the 5' or 3' terminus. However, you cannot simply use a standard 5'-amino modifier, as the internal 2'-amines will compete for the reaction.

The Solution: Use "Orthogonal Chemistry"—reactive groups that do not interact with amines.

Protocol 1: 5'-Thiol-Maleimide Conjugation

Target: Attaching fluorophores, drugs, or enzymes to the 5' end without reacting with internal 2'-amines.

Reagents:

  • Aptamer: 5'-Thiol-Modifier C6 S-S (Disulfide) - [Sequence] - 3'.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT as it competes with maleimides.

  • Payload: Maleimide-activated fluorophore/drug.

  • Buffer: 100 mM Sodium Phosphate, pH 7.0 (Strict pH control is vital).

Step-by-Step Workflow:

  • Reduction (Activation):

    • Resuspend the disulfide-protected aptamer to 100 µM in TE buffer.

    • Add 100-fold molar excess of TCEP.

    • Incubate at Room Temperature (RT) for 1 hour to cleave the disulfide bond, generating the active -SH group.

    • Critical: Purify immediately using a G-25 desalting column (e.g., NAP-5) to remove TCEP. Elute in degassed Phosphate Buffer (pH 7.0).

  • Conjugation:

    • Dissolve Maleimide-Payload in anhydrous DMSO (10 mM stock).

    • Add 20-fold molar excess of Maleimide-Payload to the reduced aptamer.

    • Note: The internal 2'-amines are protonated and non-reactive towards maleimides at pH 7.0.

    • Incubate for 2 hours at RT or overnight at 4°C in the dark.

  • Quenching:

    • Add 50 mM L-Cysteine to quench excess maleimide.

  • Purification:

    • Remove excess small molecules via Amicon Ultra centrifugal filters (3k MWCO) or HPLC.

Strategy B: Precision Internal Modification (Re-Synthesis)

If you require a modification inside the sequence (e.g., for quenching a fluorophore upon binding), you cannot rely on the enzymatic pool. You must use Solid Phase Synthesis (SPS) .

Concept: You re-synthesize the aptamer sequence. For the positions that require nuclease resistance, use 2'-amino-dU/dC. For the single position you want to label, use a C6-Amino-dT or a Spacer-18 linker.

Key Consideration: The internal 2'-amino groups (on the sugar) have a lower nucleophilicity compared to a primary aliphatic amine (like a C6-linker) due to the electron-withdrawing effect of the ribose oxygen.

  • pKa of 2'-NH₂: ~6.2 – 7.0

  • pKa of Aliphatic Linker (C6-NH₂): ~10.5

Selective Labeling Protocol: By controlling pH, you can bias the reaction, but for true specificity, Protection Strategies are superior.

  • Synthesis: Order the aptamer with the internal 2'-amino groups protected (e.g., Trifluoroacetyl - TFA) and the target site having a different protecting group (e.g., MMT) or being an aliphatic amine.

  • Deprotection: Perform on-column labeling or selective deprotection steps (standard service offered by synthesis vendors like Glen Research or IDT).

Strategy C: Stochastic 2'-Amino Conjugation (The "Shotgun" Approach)

Use this only if you need high-density loading (e.g., coating a gold nanoparticle) and binding affinity is secondary to avidity.

Mechanism: Reacting NHS-Esters directly with the 2'-amino backbone.

Chemical Insight: The 2'-amino group is less reactive than standard amines. To force this reaction, you need higher pH and higher excess of reagent.

Protocol 2: NHS-Ester Labeling of 2'-Amino Backbone

Reagents:

  • Aptamer: 2'-Amino modified DNA (in water).

  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.5 – 8.7.

  • Ligand: NHS-PEG4-Biotin or NHS-Fluorophore (dissolved in DMSO).

Step-by-Step Workflow:

  • Buffer Exchange:

    • Ensure the aptamer is free of Tris or Ammonium ions (which contain amines).

    • Dissolve aptamer to 200 µM in 0.1 M NaHCO₃ (pH 8.5).

  • Reaction Setup:

    • Add 50-fold molar excess of NHS-ester (from DMSO stock).

    • Why so high? The 2'-amine is a poor nucleophile; you need to drive the kinetics.

    • Final DMSO concentration should be <20% to avoid DNA precipitation.

  • Incubation:

    • Incubate for 4 hours at RT. (Longer than standard 1 hour due to lower reactivity).

  • Purification (Crucial):

    • Ethanol Precipitation:

      • Add 0.1 volume of 3 M Sodium Acetate (pH 5.2).

      • Add 2.5 volumes of cold 100% Ethanol.

      • Freeze at -80°C for 30 mins, centrifuge at 14,000 x g for 30 mins.

    • Reason: This removes hydrolyzed NHS esters and organic solvents.

Data Analysis: Assessing Polydispersity You must visualize the degree of labeling.

MethodExpected Result for 2'-Amino LabelingInterpretation
PAGE (Urea) Smear or "laddering" of bandsIndicates heterogeneous labeling (0, 1, 2... n labels).
LC-MS Multiple mass peaks (+ X * Ligand Mass)Quantifies the distribution of labels per aptamer.
Binding Assay Increased Kd (lower affinity)High labeling density usually sterically hinders folding.

QC and Validation: The "Self-Validating" System

Every modified aptamer must be validated against its unmodified parent.

The Shift Assay (EMSA):

  • Incubate Unmodified Aptamer + Target -> Run on Native Gel.

  • Incubate Modified Aptamer + Target -> Run on Native Gel.

  • Success: Both show a "supershift" (slower migration) indicating the complex formed.

  • Failure: Modified aptamer runs same as free DNA (no binding).

Graphviz: Validation Workflow

Validation Sample Modified Aptamer Assay Binding Assay (SPR or MST) Sample->Assay ResultA Kd within 5x of Parent Assay->ResultA Pass ResultB No Binding / High Kd Assay->ResultB Fail ActionA Proceed to Application ResultA->ActionA ActionB Troubleshoot: 1. Steric Hindrance? 2. Over-labeling? ResultB->ActionB

Figure 2: Quality control workflow for post-selection modified aptamers.

References

  • SomaLogic Technology: Gold L, et al. (2010). Aptamer-based multiplexed proteomic technology for biomarker discovery. PLoS ONE. Link

  • Post-SELEX Optimization: Gao S, et al. (2016).[1] Post-SELEX optimization of aptamers. Analytical and Bioanalytical Chemistry.[2][3][4][5][6] Link

  • NHS Ester Chemistry: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link

  • 2'-Amino Stability: Pieken WA, et al. (1991). Kinetic characterization of ribonuclease-resistant 2'-modified hammerhead ribozymes. Science. Link

  • Site-Specific Labeling: Jacobsen, et al. (2025).[7] Machine learning-powered, high-affinity modification strategies for aptamers.[8] Acta Materia Medica.[8] Link

Sources

Solid-phase synthesis vs enzymatic synthesis of 2'-amino DNA

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comparative Methodologies for the Synthesis of 2'-Amino DNA

Executive Summary

The incorporation of 2'-amino-2'-deoxynucleosides (2'-amino DNA) into oligonucleotides provides a critical functional handle for post-synthetic conjugation (e.g., with NHS-esters) and significantly enhances nuclease resistance, making these molecules vital for aptamer development (SELEX) and therapeutic delivery. This Application Note contrasts the two primary synthesis routes: Solid-Phase Phosphoramidite Synthesis (SPS) and Enzymatic Synthesis (TdT-mediated) .

  • SPS remains the gold standard for precise, sequence-specific internal incorporation but suffers from steric hindrance and requires optimized deprotection strategies.

  • Enzymatic Synthesis , utilizing Terminal deoxynucleotidyl Transferase (TdT), offers a template-independent method ideal for 3'-tailing and homopolymer generation under mild aqueous conditions, though sequence control remains a challenge without reversible terminator technology.

Introduction: The Strategic Value of 2'-Amino DNA

2'-Amino DNA differs from canonical DNA by the substitution of the 2'-proton with an amino group (-NH2). This modification serves two distinct roles:

  • Chemical Handle: The primary amine reacts efficiently with N-hydroxysuccinimide (NHS) esters, isothiocyanates, and epoxides, enabling site-specific labeling with fluorophores, drugs, or surfaces.

  • Biostability: The 2'-amino substituent alters the sugar pucker (favoring C3'-endo, RNA-like conformation) and provides resistance against serum nucleases, extending the half-life of therapeutic aptamers.

Method A: Solid-Phase Synthesis (SPS)

Mechanism & Causality: SPS relies on the iterative coupling of phosphoramidites on a solid support (CPG or Polystyrene). For 2'-amino DNA, the critical challenge is the high reactivity of the 2'-amine, which must be protected during synthesis to prevent branching or side reactions.

  • Protecting Group: The industry standard is the Trifluoroacetyl (TFA) group. It is stable during coupling but cleavable under standard alkaline deprotection.

  • Steric Hindrance: The bulky 2'-TFA-amino group hinders the approach of the incoming phosphoramidite to the 5'-OH of the growing chain. Causality: This necessitates higher reagent concentrations and extended coupling times to maintain high step-wise yield (>98%).

Protocol A: Automated SPS of 2'-Amino DNA

Reagents:

  • Monomer: 5'-DMT-2'-amino-dU-2'-TFA-3'-CEP (0.1 M in Anhydrous Acetonitrile).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

  • Deblocking: 3% Trichloroacetic acid (TCA) in DCM.

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve the 2'-amino-TFA phosphoramidite to 0.1 M (standard DNA is 0.05 M). Ensure water content is <30 ppm using molecular sieves.[1]

  • Coupling Cycle Modification:

    • Standard DNA: 2–5 minute coupling.

    • 2'-Amino DNA:[2] Increase coupling time to 15 minutes .

    • Logic: The extended time compensates for the kinetic lag caused by the steric bulk of the TFA protecting group.

  • Capping & Oxidation: Proceed with standard capping (Ac2O/NMI) and iodine oxidation.

  • Cleavage & Deprotection (CRITICAL):

    • Incubate resin in Concentrated Ammonium Hydroxide (28-30%) .

    • Conditions:55°C for 15-17 hours .

    • Mechanism:[2][3][4][5][6][7] Ammonia cleaves the succinyl linker (releasing the oligo) and removes the exocyclic amine protection (Bz/iBu) and the 2'-TFA group.

    • Warning: Avoid rapid heating; the TFA removal is slower than standard base deprotection.

  • Purification: Desalt via Sephadex G-25 or purify via RP-HPLC (DMT-on mode recommended to separate failure sequences).

Method B: Enzymatic Synthesis (TdT-Mediated)

Mechanism & Causality: Terminal deoxynucleotidyl Transferase (TdT) is a template-independent polymerase that adds dNTPs to the 3'-OH of a DNA primer.[5][8]

  • Substrate Tolerance: TdT tolerates bulky 2'-modifications better than replicative polymerases.

  • Cofactor Logic: Replacing Mg²⁺ with Co²⁺ (Cobalt) reduces the enzyme's discrimination against modified nucleotides, significantly increasing the incorporation efficiency of 2'-amino-dNTPs.

  • Limitation: Wild-type TdT performs "random tailing." It will add multiple 2'-amino bases (homopolymer tail) rather than a single base unless the ratio of NTP:Primer is strictly controlled or reversible terminators are used (advanced EDS).

Protocol B: Enzymatic Tailing with 2'-Amino-UTP

Reagents:

  • Enzyme: Recombinant TdT (20 U/µL).

  • Substrate: 2'-Amino-2'-deoxyuridine-5'-Triphosphate (2'-NH2-dUTP).

  • Buffer: 1X TdT Buffer (Potassium Cacodylate pH 7.2).

  • Cofactor: CoCl₂ (2.5 mM final).

Step-by-Step Workflow:

  • Reaction Assembly (50 µL volume):

    • Nuclease-free H₂O: to 50 µL

    • TdT Buffer (10X): 5 µL

    • CoCl₂ (10 mM): 5 µL (Final 1 mM - Note: Some protocols use up to 2.5 mM for difficult modifications).

    • DNA Primer (5 µM): 5 µL (Final 0.5 µM).

    • 2'-NH2-dUTP (10 mM): 2.5 µL (Final 0.5 mM).

    • TdT Enzyme: 2 µL (40 Units).

  • Incubation: Incubate at 37°C for 60 minutes .

    • Control: For a defined tail length (e.g., ~10-20 bases), optimize the dNTP:Primer molar ratio (start at 100:1).

  • Inactivation: Heat kill at 75°C for 20 minutes or add EDTA (10 mM).

  • Purification: Remove unincorporated 2'-NH2-dUTP using a spin column (e.g., Oligo Clean & Concentrator) or ethanol precipitation. Unreacted amine-NTPs will interfere with downstream NHS conjugation.

Comparative Analysis & Visualization

Table 1: Technical Comparison of Methodologies
FeatureSolid-Phase Synthesis (SPS)Enzymatic Synthesis (TdT)
Precision Single-base resolution (Site-specific)Stochastic (Tailing/Homopolymer)
Yield High (>99% coupling efficiency)Variable (Dependent on primer/NTP ratio)
Length Limit ~100-150 nt (standard)>1000 nt (possible with tailing)
Reagent Cost High (Phosphoramidites)Low (dNTPs)
Scalability High (µmol to mmol scale)Low (typically pmol scale)
Waste Organic solvents (Acetonitrile, DCM)Aqueous (Green chemistry)
Workflow Diagram

SynthesisComparison SPS_Start Start: CPG Support Detritylation 1. Detritylation (TCA/DCM) SPS_Start->Detritylation Activation 2. Activation (ETT/DCI) Detritylation->Activation Coupling 3. Coupling (2'-NH2-TFA Amidite) *15 min* Activation->Coupling Capping 4. Capping (Ac2O) Coupling->Capping Oxidation 5. Oxidation (Iodine) Capping->Oxidation Oxidation->Detritylation Next Cycle Deprotection 6. Deprotection (NH4OH, 55°C) Oxidation->Deprotection End Synthesis SPS_Product Product: Sequence-Specific 2'-Amino Oligo Deprotection->SPS_Product Enz_Start Start: DNA Primer Mix 1. Mix Reagents (Buffer, Co2+, TdT) Enz_Start->Mix Extension 2. Extension (2'-NH2-dUTP) *37°C, 60 min* Mix->Extension Extension->Extension Tailing (Repeat) Inactivation 3. Heat Inactivation (75°C) Extension->Inactivation Purification 4. Purification (Remove dNTPs) Inactivation->Purification Enz_Product Product: 3'-Tailed 2'-Amino Oligo Purification->Enz_Product

Figure 1: Comparative workflow of Solid-Phase vs. Enzymatic synthesis strategies.

Downstream Application: Conjugation Protocol

Context: Once the 2'-amino DNA is synthesized (via SPS or TdT), it is most commonly used for conjugation.

Protocol: NHS-Ester Labeling

  • Buffer: Prepare 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.5 .

    • Note: Avoid Tris buffer (contains amines).

  • Dissolution: Dissolve the 2'-amino DNA in the buffer to a concentration of 0.5 mM .

  • Labeling: Dissolve the NHS-Ester (e.g., Cy5-NHS) in anhydrous DMSO at 10 mg/mL.

  • Reaction: Add 10-fold molar excess of NHS-ester to the DNA solution.

  • Incubate: Room temperature for 2 hours (protect from light).

  • Cleanup: Ethanol precipitation is required to remove excess free dye.

References

  • Molecular Assemblies. (2024). Enzymatic DNA Synthesis Technology Overview. SynBioBeta.[9] Retrieved from [Link]

  • Glen Research. (n.d.). Amino-Modifiers: Deprotection and Handling. Retrieved from [Link]

  • Palluk, S., et al. (2018). De novo DNA synthesis using polymerase-nucleotide conjugates.[8] Nature Biotechnology. (Contextual reference for TdT mechanisms).

Sources

Application Note: Fluorescent Labeling of 2'-Amino-2'-deoxyuridine-5'-triphosphate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

This application note details the protocol for covalently labeling 2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP) with fluorescent dyes via N-hydroxysuccinimide (NHS) ester chemistry.

Unlike standard 5-aminoallyl-dUTP (where the linker is on the nucleobase), the 2'-amino modification resides on the sugar moiety. This structural distinction is critical:

  • Nuclease Resistance: 2'-amino modifications render the phosphodiester backbone highly resistant to nucleases, making these probes ideal for stable aptamer development and in vivo studies.

  • Sugar Pucker: The 2'-substituent influences the sugar conformation (C3'-endo vs. C2'-endo), potentially affecting polymerase recognition. While T7 RNA polymerases tolerate 2'-amino modifications well, DNA polymerases may require specific variants (e.g., steric-gate mutants).

The labeling chemistry utilizes the nucleophilic attack of the primary 2'-amine on the electrophilic carbonyl of the NHS-ester dye, forming a stable amide bond.

Experimental Workflow (Logic Map)

LabelingWorkflow Start Reagent Prep (Anhydrous DMSO, NaHCO3 pH 8.5) Reaction Conjugation Reaction (2'-NH2-dUTP + NHS-Dye) Start->Reaction Mix under inert atm Incubation Incubation (RT, Dark, 3-4 Hours) Reaction->Incubation Amide bond formation Quench Quenching (Add Tris-HCl pH 7.5) Incubation->Quench Scavenge excess NHS Purification Purification (RP-HPLC or Ion Exchange) Quench->Purification Remove free dye QC Quality Control (UV-Vis & MS) Purification->QC Calculate DOL

Figure 1: Critical path for nucleotide labeling. Note the specific quenching step to prevent side reactions during purification.

Materials & Reagents

Critical Reagent Selection
  • Nucleotide: 2'-Amino-2'-deoxyuridine-5'-triphosphate (High purity >95%).

  • Fluorophore: NHS-Ester derivative (e.g., Cy3, Cy5, Atto dyes).

    • Expert Tip: Always use fresh NHS esters. Moisture hydrolysis is the #1 cause of labeling failure. Dissolve in anhydrous DMSO immediately before use.

  • Reaction Buffer: 0.2 M Sodium Bicarbonate (NaHCO₃), pH 8.5 – 9.0.

    • Warning:Do NOT use Tris buffer for the reaction.[1][2] The primary amine in Tris will compete with the nucleotide for the dye, resulting in labeled buffer, not labeled DNA.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 (Used after labeling to consume unreacted dye).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

Protocol 1: Chemical Labeling

Objective: Conjugate the fluorophore to the 2'-amine group.

  • Prepare Nucleotide Stock: Dissolve 2'-NH2-dUTP in 0.2 M NaHCO₃ (pH 8.75) to a concentration of 10 mM .

    • Note: High concentration is vital for reaction kinetics.

  • Prepare Dye Stock: Dissolve the NHS-ester dye in anhydrous DMSO at 10–20 mM .

    • Stoichiometry: Aim for a 5-fold to 10-fold molar excess of dye over nucleotide. The 2'-amine is sterically hindered compared to aliphatic amines (like 5-aminoallyl), requiring higher dye equivalents to drive the reaction.

  • Reaction Setup:

    • Add 10 µL of 10 mM Nucleotide (100 nmoles).

    • Add 50 µL of 10 mM NHS-Dye (500 nmoles).

    • Add 40 µL of 0.2 M NaHCO₃.

    • Total Volume: 100 µL.

  • Incubation: Vortex gently. Incubate in the dark at Room Temperature for 4 hours (or overnight at 4°C).

  • Quenching: Add 10 µL of 1 M Tris-HCl (pH 7.5). Incubate for 15 minutes.

    • Why: This converts remaining hydrophobic NHS-dye into hydrophilic Tris-dye, facilitating separation during purification.

Protocol 2: HPLC Purification (The Gold Standard)

Objective: Separate the highly charged triphosphate product from the uncharged (or less charged) free dye and hydrolyzed dye.

Method: Reverse-Phase HPLC (C18 Column)

  • Column: C18 semi-preparative column (e.g., 5 µm, 250 x 4.6 mm).

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Buffer B: 100% Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 260 nm (Nucleotide) and Dye ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[3]
    

Gradient Table:

Time (min)% Buffer BPhase Description
0–25%Equilibration
2–205% → 40%Elution of Labeled Nucleotide
20–2540% → 100%Wash (Free dye elution)
25–30100%Column Clean
30–35100% → 5%Re-equilibration
  • Elution Logic:

    • Unlabeled dUTP: Elutes first (most polar).

    • Labeled 2'-Dye-dUTP: Elutes second (hydrophobic dye increases retention).

    • Free Dye: Elutes last (most hydrophobic).

Collect the peak that absorbs at BOTH 260 nm and the Dye Wavelength.

Quality Control & Calculations

Objective: Quantify concentration and Degree of Labeling (DOL).

Use the Beer-Lambert Law (


).[4] However, fluorescent dyes absorb at 260 nm, inflating the nucleotide reading. You must apply a Correction Factor (CF) .
Step 1: Measure Absorbance

Measure


 and 

(at

of the dye).
Step 2: Calculate Dye Concentration


Step 3: Calculate Nucleotide Concentration (Corrected)


  • 
    :  ~10,000 M⁻¹cm⁻¹ (approximate for 2'-amino-dUTP; verify with specific lot).
    
  • 
    :  Correction Factor for the dye (e.g., Cy3 = 0.08, Cy5 = 0.05). Consult dye manufacturer.
    
Step 4: Final Validation


  • Target: DOL should be >0.90 (indicating near 100% labeling efficiency).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Labeling Efficiency (<50%) Hydrolyzed NHS-EsterUse fresh, anhydrous DMSO. Store NHS-esters at -20°C under argon.
Buffer pH too lowEnsure Reaction Buffer is pH 8.5–9.0. Amine protonation at pH < 8.0 blocks reaction.[1]
Precipitation in Reaction Dye insolubilityDecrease dye concentration or add 10-20% organic co-solvent (DMSO/DMF) to the aqueous buffer.
No PCR/Polymerase Activity Steric HindranceThe 2'-dye may block the enzyme active site. Switch to a mutant polymerase (e.g., Klenow exo- or specialized T7 variants).
Smear on HPLC DegradationTriphosphates are heat labile. Keep all fractions on ice; avoid repeated freeze-thaw cycles.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The authoritative text on NHS-ester chemistry).

  • Aurup, H., et al. (1992). "2'-Fluoro- and 2'-amino-2'-deoxynucleoside 5'-triphosphates as substrates for T7 RNA polymerase." Biochemistry, 31(40), 9636-9641. (Validates enzymatic incorporation of 2'-amino nucleotides).

  • Thermo Fisher Scientific. "NHS Ester Reaction Chemistry." (Technical Guide for Amine-Reactive Probes).

  • Glen Research. "Extinction Coefficients and Fluorescence Data." (Reference for nucleotide and dye absorbance properties).

Sources

Application Note: Klenow-Mediated Incorporation of 2'-Amino-dUTP

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the enzymatic incorporation of 2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP) using Klenow Fragment (3'→5' exo-) .[1]

Introduction & Mechanistic Insight

The incorporation of 2'-amino-modified nucleotides (2'-NH2-dNTPs) into DNA is a critical technique for generating nuclease-resistant aptamers (SELEX) and functionalized nucleic acids.[1] While 2'-amino modifications render the phosphodiester backbone resistant to degradation by serum nucleases, they present a significant challenge to wild-type DNA polymerases.[1]

The Steric Gate Challenge: Klenow Fragment (E. coli DNA Polymerase I) belongs to Family A polymerases.[2] These enzymes possess a highly conserved "steric gate" residue (Glutamic acid 671 in Klenow) that acts as a discriminator to prevent the incorporation of ribonucleotides (rNTPs).

  • Natural Discrimination: The bulky glutamate residue sterically clashes with the 2'-OH group of rNTPs, ensuring high fidelity for DNA synthesis.

  • The 2'-Amino Problem: The 2'-amino group is isosteric to 2'-hydroxyl and significantly larger than the 2'-hydrogen of natural dNTPs.[1] Consequently, Klenow Fragment strongly discriminates against 2'-NH2-dUTP under standard magnesium (Mg²⁺) conditions.[1]

The Manganese Solution: To overcome this steric exclusion without using mutant polymerases, Manganese (Mn²⁺) is utilized as a cofactor. Mn²⁺ alters the geometry of the polymerase active site, "relaxing" the steric gate and lowering the discrimination factor, thereby permitting the incorporation of 2'-modified substrates that are otherwise rejected.

Critical Parameters
ParameterStandard ConditionOptimized for 2'-NH2-dUTPReason for Change
Enzyme Variant Klenow (Large Frag.)Klenow (3'→5' exo-) The 3'→5' exonuclease activity of wild-type Klenow would excise the "incorrect" 2'-amino nucleotide immediately after incorporation (proofreading).[1]
Divalent Cation 5–10 mM Mg²⁺1 mM Mn²⁺ / 5 mM Mg²⁺ Mn²⁺ relaxes active site specificity to tolerate the 2'-amino sugar pucker.[1]
Incubation Time 30 min2–4 Hours Incorporation kinetics (

) for modified nucleotides are significantly slower than natural dNTPs.[1]
dNTP Ratio EquimolarExcess 2'-NH2-dUTP Higher concentration drives the reaction forward against the unfavorable

.

Detailed Protocol

Objective: Full replacement of dTTP with 2'-NH2-dUTP during primer extension.

Materials Required
  • Enzyme: Klenow Fragment (3'→5' exo-), 5 U/µL (e.g., NEB M0212).[1]

  • Buffer: 10X Klenow Reaction Buffer (supplied with enzyme).

  • Substrate: 2'-NH2-dUTP (10 mM stock).

  • Natural dNTPs: dATP, dCTP, dGTP (10 mM each).

  • Activator: 100 mM MnCl₂ solution (Prepare fresh or store frozen).[1]

  • Template/Primer: Annealed DNA template (1 µM).

Step-by-Step Procedure

1. Primer Annealing: Mix DNA template and primer at a 1:1 molar ratio in 1X annealing buffer (10 mM Tris, 50 mM NaCl). Heat to 95°C for 3 min and cool slowly to room temperature.

2. Reaction Assembly: Assemble the reaction on ice in the following order to prevent premature activity. Total Volume: 50 µL

ComponentVolumeFinal Conc.
Nuclease-free Waterto 50 µLN/A
10X Klenow Buffer5 µL1X
Annealed Template:PrimerX µL200–500 nM
dATP, dCTP, dGTP Mix (10mM)1 µL200 µM each
2'-NH2-dUTP (10 mM) 2.5 µL 500 µM
MnCl₂ (100 mM) 0.5 µL 1 mM
Klenow Fragment (exo-) (5 U/µL)1–2 µL5–10 Units

Note: The final Mg²⁺ concentration comes from the 10X buffer (usually 10 mM final), while Mn²⁺ is added as a supplement.

3. Incubation:

  • Incubate at 37°C for 2 to 4 hours .

  • Optional: For long templates (>100 bp), add fresh enzyme (1 µL) after 2 hours.

4. Termination: Stop the reaction by adding EDTA to a final concentration of 25 mM or by heating at 75°C for 20 minutes .

5. Purification: Purify the modified DNA using a spin column (e.g., Sephadex G-50) or phenol-chloroform extraction.[1] Note: 2'-amino DNA precipitates efficiently with ethanol but may require slightly longer centrifugation.[1]

Visualization of Mechanism & Workflow

The following diagram illustrates the steric conflict and the role of the Exo- mutant and Manganese in facilitating incorporation.

KlenowMechanism Substrate 2'-NH2-dUTP (Substrate) EnzymeWT Wild-Type Klenow (Steric Gate: Glu671) Substrate->EnzymeWT Binds EnzymeExo Klenow (3'->5' exo-) (No Proofreading) Substrate->EnzymeExo Binds Proofreading 3'->5' Exonuclease (Excises 2'-NH2) EnzymeWT->Proofreading Steric Clash / Proofreading Triggered Complex Enzyme-Substrate Complex EnzymeExo->Complex Incorporation Successful Incorporation Complex->Incorporation Slow Catalysis (37°C, 2-4 hrs) Mn Mn2+ Ions (Relax Specificity) Mn->Complex Stabilizes Proofreading->Substrate Hydrolysis

Caption: Pathway comparison showing how Klenow Exo- combined with Mn2+ bypasses the proofreading and steric barriers that block 2'-amino-dUTP incorporation in wild-type enzymes.

Troubleshooting & Optimization

IssuePossible CauseSolution
No Extension Steric Gate RejectionIncrease Mn²⁺ to 2 mM. Ensure enzyme is Exo- variant.
Premature Termination "Chain Termination" effect2'-amino groups can alter helix geometry, causing stalling.[1] Add more enzyme or switch to a thermostable polymerase like Vent (exo-) or KOD , which tolerate 2'-mods better.[1]
Smearing on Gel Non-specific primingMn²⁺ reduces fidelity.[1] Reduce Mn²⁺ to 0.5 mM or increase annealing temp.
Precipitate in Tube Oxidation of Mn²⁺Prepare MnCl₂ fresh. Do not use phosphate buffers (precipitates Mn).

References

  • Joyce, C. M. (1989). "How DNA polymerases distinguish between dNTP and rNTP substrates." Proceedings of the National Academy of Sciences, 86(16), 6062-6066. Link[1]

  • Tabor, S., & Richardson, C. C. (1989). "Effect of manganese ions on the incorporation of dideoxynucleotides by bacteriophage T7 DNA polymerase and Escherichia coli DNA polymerase I." Proceedings of the National Academy of Sciences, 86(11), 4076-4080. Link[1]

  • Aurup, H., et al. (1992). "Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity." Nucleic Acids Research, 20(23), 6207–6213. Link

  • New England Biolabs (NEB). "Klenow Fragment (3'→5' exo-) Properties & Usage."[1] Link

Sources

Application Note: High-Fidelity Generation of Serum-Stable Aptamers via 2'-Amino-dUTP Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol.

Introduction & Mechanistic Rationale

The translation of nucleic acid aptamers from in vitro discovery to in vivo therapeutics is historically bottlenecked by their rapid degradation in biological fluids. Unmodified RNA aptamers are highly susceptible to endogenous nucleases, exhibiting a serum half-life of mere seconds[1]. This instability is primarily driven by the 2'-hydroxyl (2'-OH) group on the ribose sugar, which acts as a nucleophile to attack the adjacent phosphodiester bond, leading to RNA cleavage by RNase A-type enzymes.

To circumvent this, chemical modifications at the 2'-position of pyrimidines (uridine and cytidine) are widely employed. Substituting the 2'-OH with a 2'-amino (2'-NH2) group provides profound steric and electronic shielding against nucleolytic attack. Studies have demonstrated that 2'-aminopyrimidine-modified aptamers are at least 1,000-fold more stable in human serum compared to their unmodified counterparts[2].

The Causality of Co-Selection vs. Post-SELEX Modification

A critical mechanistic insight for drug developers is that 2'-amino modifications strongly favor a C2'-endo sugar pucker (similar to B-form DNA), whereas unmodified RNA and 2'-fluoro modifications favor a C3'-endo pucker[1]. Because the sugar pucker dictates the global tertiary folding of the aptamer, introducing 2'-NH2 groups after a standard RNA SELEX campaign almost universally abolishes target binding affinity[1]. Therefore, the 2'-amino-dUTP (and 2'-amino-dCTP) must be directly incorporated during the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.

Overcoming Polymerase Discrimination: The T7 Y639F Mutant

Wild-type T7 RNA polymerase strictly discriminates against 2'-modified nucleotides due to a steric clash at the active site, specifically mediated by Tyrosine 639. By utilizing the T7 RNA Polymerase Y639F mutant , the hydroxyl group of the tyrosine is removed, expanding the active site pocket. This rationally designed mutation allows the efficient incorporation of bulky 2'-modified pyrimidines (like 2'-NH2-dUTP) while retaining the ability to incorporate standard purines (ATP and GTP)[3].

Mechanism A Unmodified RNA (2'-OH) B Nucleophilic Attack by Endonucleases A->B C Rapid Phosphodiester Cleavage (t½ < 1 min) B->C D Modified RNA (2'-NH2-dUTP) E Steric Shielding & C2'-endo Pucker Shift D->E F Nuclease Resistance (t½ > 300 hours) E->F

Fig 1: Mechanistic pathway of RNase resistance conferred by 2'-amino modification.

Quantitative Data: Impact of 2'-Modifications on Serum Stability

The following table synthesizes the pharmacokinetic improvements achieved via different pyrimidine modifications. For therapeutic pipelines requiring prolonged systemic circulation without relying heavily on bulky PEGylation, 2'-amino chemistries offer superior baseline stability[1].

Modification TypePyrimidine SubstitutionConformational PreferenceAverage Serum Half-Life (Human)
Unmodified RNA NoneC3'-endo< 1 minute
Unmodified DNA NoneC2'-endo~60 minutes
2'-Fluoro (2'-F) All C and UC3'-endo~12 to 81 hours
2'-Amino (2'-NH2) All C and UC2'-endo~367 hours

Workflow & Experimental Protocols

The integration of 2'-NH2-dUTP into a SELEX workflow requires a highly optimized cycle of Modified In Vitro Transcription (mIVT), Target Partitioning, and Reverse Transcription (RT).

SELEX_Workflow A 1. dsDNA Library (Contains T7 Promoter) B 2. Modified IVT (T7 Y639F + 2'-NH2-dUTP/dCTP) A->B C 3. 2'-Amino RNA Aptamer Pool B->C D 4. Target Incubation & Partitioning (SELEX) C->D E 5. Elution of Bound Aptamers D->E F 6. High-Temp Reverse Transcription E->F G 7. PCR Amplification F->G G->A Next SELEX Round

Fig 2: SELEX cycle adapted for 2'-amino-dUTP incorporation and amplification.

Protocol 3.1: Modified In Vitro Transcription (mIVT)

Self-Validation Check: Always run a parallel control transcription using wild-type T7 polymerase and standard NTPs. If the control fails, the issue lies with the DNA template; if the control succeeds but the mIVT fails, the issue lies with the Y639F enzyme activity or modified nucleotide purity.

Reagents Required:

  • T7 RNA Polymerase Y639F mutant (50 U/µL)

  • 2'-NH2-dUTP and 2'-NH2-dCTP (100 mM stocks)

  • ATP and GTP (100 mM stocks)

  • 5X mIVT Buffer: 200 mM Tris-HCl (pH 8.0), 50 mM DTT, 10 mM Spermidine, 50 mM MgCl₂. (Note: MnCl₂ is sometimes added to relax polymerase specificity, but MgCl₂ alone is preferred to maintain high fidelity).

Step-by-Step Procedure:

  • Assemble the reaction mixture at room temperature (to prevent spermidine-induced precipitation of the DNA template).

  • In a sterile, RNase-free tube, combine:

    • Nuclease-free water (to final volume of 20 µL)

    • 4 µL of 5X mIVT Buffer

    • 1 µg of dsDNA template (must contain the double-stranded T7 promoter sequence 5'-TAATACGACTCACTATAGGG-3')

    • 1 mM final concentration of ATP and GTP

    • 1 mM final concentration of 2'-NH2-dUTP and 2'-NH2-dCTP

    • 1 µL of RNase Inhibitor (40 U/µL)

    • 2 µL of T7 Y639F RNA Polymerase

  • Incubate the reaction at 37°C for 6 to 8 hours. Causality note: The incorporation kinetics of 2'-modified bulky groups are significantly slower than natural NTPs. Extended incubation is mandatory.

  • Add 1 µL of RNase-free DNase I and incubate for 15 minutes at 37°C to digest the DNA template.

  • Purify the 2'-amino RNA pool using a denaturing Urea-PAGE gel or an optimized spin column.

Protocol 3.2: Reverse Transcription of 2'-Amino RNA

Causality Note: 2'-amino modifications increase the thermodynamic stability of RNA secondary structures and alter the backbone flexibility. Standard reverse transcriptases (e.g., M-MLV) will stall and prematurely terminate. A highly processive, thermostable reverse transcriptase must be used at elevated temperatures.

Step-by-Step Procedure:

  • Combine 1-5 µg of the selected 2'-amino RNA pool with 2 pmol of the reverse primer and 1 µL of 10 mM dNTP mix in a 13 µL volume.

  • Denature the RNA secondary structure by heating to 70°C for 5 minutes, then immediately snap-cool on ice for 2 minutes.

  • Add 4 µL of 5X RT Buffer, 1 µL of 0.1 M DTT, 1 µL of RNase Inhibitor, and 1 µL of a thermostable RT enzyme (e.g., SuperScript IV).

  • Incubate at 55°C for 45 minutes . The elevated temperature melts persistent secondary structures facilitated by the 2'-amino modifications.

  • Inactivate the enzyme by heating to 80°C for 10 minutes.

  • The resulting cDNA is now ready for standard PCR amplification to generate the template for the next SELEX round.

References

  • Chemical Modifications of Aptamers Encyclopedia MDPI[Link]

  • Aptamers as Theranostic Agents: Modifications, Serum Stability and Functionalisation MDPI[Link]

  • Aptamers Chemistry: Chemical Modifications and Conjugation Strategies PubMed Central (PMC)[Link]

  • Nucleic acid based modulators of gene expression (Patent CA2403243A1)

Sources

Cross-linking applications using 2'-amino modified DNA sequences

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Cross-Linking Applications Using 2'-Amino Modified DNA Sequences: Protocols for DNA-Protein and Interstrand Conjugation

Target Audience: Structural biologists, biochemists, and therapeutic oligonucleotide developers.

Introduction & Mechanistic Principles

The investigation of dynamic nucleic acid-protein interactions and the development of ultra-stable therapeutic oligonucleotides require precise, site-specific covalent cross-linking. Traditional cross-linkers, such as formaldehyde, are highly prone to non-specific polymerization and indiscriminate trapping of transient collisions[1].

To achieve site-specific precision, the incorporation of 2'-amino-2'-deoxyribonucleotides (2'-NH2-dN) into DNA sequences serves as a powerful chemoselective handle[2].

The Causality of Chemoselectivity: The utility of the 2'-amino modification lies in its unique localized physical chemistry. In a standard aliphatic amine, the pKa is typically around 10.5. However, the 2'-primary amine on a ribose ring experiences strong electron-withdrawing effects from the adjacent 3'-oxygen, 4'-oxygen, and the phosphodiester backbone. This suppresses its pKa to approximately 6.2[2].

  • Why this matters: At a physiological pH of 7.4–8.0, the 2'-amine is largely unprotonated and acts as a highly reactive nucleophile. In contrast, the exocyclic amines on the nucleobases (Adenine, Cytosine, Guanine) are involved in aromatic resonance and hydrogen bonding, rendering them poor nucleophiles under the same conditions.

  • The Result: Researchers can perform chemoselective acylation using N-hydroxysuccinimide (NHS) esters exclusively at the 2'-sugar position without modifying or damaging the nucleobases, preserving the oligonucleotide's ability to hybridize[3].

Experimental Protocols: Self-Validating Workflows

Protocol A: Site-Specific DNA-Protein Photo-Cross-Linking

Objective: Map the exact binding interface of a transcription factor or polymerase using a heterobifunctional cross-linker (SDA: Succinimidyl 4,4'-azipentanoate).

Causality of Reagent Choice: SDA contains an NHS ester for coupling to the 2'-amino DNA, and a diazirine group for photo-crosslinking. Diazirines are activated at 365 nm, safely outside the 260 nm range that causes pyrimidine dimers and UV-induced DNA damage[1].

Step-by-Step Methodology:

  • Preparation of DNA: Dissolve the 2'-amino modified DNA oligonucleotide in 1X PBS (pH 7.5) to a final concentration of 100 µM.

    • Critical Control: Absolutely avoid Tris or glycine buffers. Primary amines in these buffers will outcompete the 2'-amino DNA and quench the NHS ester[3].

  • Chemoselective Conjugation: Dissolve SDA in anhydrous DMSO to 10 mM. Add SDA to the DNA solution at a 20-fold molar excess (final ~2 mM). Incubate at room temperature for 2 hours in the dark.

    • Kinetics: At pH 7.5, the NHS ester half-life in water is ~1 hour. A 2-hour incubation ensures complete reaction while minimizing hydrolysis.

  • Purification & QC: Remove unreacted SDA using a Bio-Gel P-6 spin column.

    • Validation: Analyze an aliquot via MALDI-TOF MS. A successful conjugation will show a mass shift corresponding to the addition of the diazirine tag (+109 Da).

  • Complex Formation: Incubate the diazirine-tagged DNA with the target protein in the appropriate binding buffer for 30 minutes at 4°C to allow equilibrium binding.

  • Photo-Crosslinking: Transfer the reaction to a 96-well plate on ice. Irradiate with long-wave UV light (365 nm) for 15–30 minutes. The diazirine cleaves to expel N2, forming a highly reactive carbene intermediate that instantly inserts into any adjacent C-H or N-H bond on the interacting protein[1].

  • Analysis: Boil the sample in SDS loading buffer and resolve via SDS-PAGE. The cross-linked DNA-protein complex will appear as a higher molecular weight shifted band.

Protocol B: Covalent Interstrand Cross-Linking (ICL)

Objective: Create an irreversibly locked DNA duplex for use as a nuclease-resistant decoy or structural biology scaffold.

Causality of Reagent Choice: We utilize Disuccinimidyl suberate (DSS), a homobifunctional NHS ester with an 11.4 Å spacer arm[1]. This length is thermodynamically ideal for bridging the major groove between two complementary strands modified with 2'-amino groups at staggered positions. (Note: For base-specific ICL without spacer arms, 2-amino-dA or 2-amino-6-vinylpurine modifications can be used to increase duplex stability via direct hydrogen bonding or vinyl-pyrimidine coupling[4]).

Step-by-Step Methodology:

  • Mono-Adduct Formation: React Strand 1 (containing a single 2'-NH2) with a massive excess (50-fold) of DSS in PBS (pH 7.5) / 20% DMSO for 30 minutes.

    • Why excess? Flooding the system prevents the cross-linker from looping back on the same strand and ensures only one end of the DSS reacts, leaving the other NHS ester active.

  • Rapid Desalting: Immediately purify the mono-adduct through a 3K MWCO spin filter at 4°C to remove free DSS. Speed is critical to prevent hydrolysis of the active NHS ester.

  • Hybridization & Locking: Add an equimolar amount of the complementary Strand 2 (also containing a 2'-NH2 at the +2 or +3 offset position). Heat to 65°C for 2 minutes, then slowly cool to room temperature over 1 hour. As the duplex forms, the proximity effect drives the remaining NHS ester to react with the 2'-amine on Strand 2.

  • Validation: Run the product on a 15% denaturing Urea-PAGE gel. The covalently locked duplex will not denature and will migrate significantly slower than the single strands, confirming a self-validating 1:1 cross-link.

Quantitative Data Presentation

The selection of the cross-linking reagent dictates the spatial resolution and application of the 2'-amino modified DNA. Below is a comparative summary of cross-linkers compatible with the 2'-NH2 chemoselective handle.

Cross-LinkerTypeSpacer Arm Length (Å)Reactive GroupsPrimary ApplicationTarget Specificity
SDA Heterobifunctional3.9NHS Ester / DiazirineHigh-resolution Protein Trapping2'-NH2 to Protein (Any bond)
LC-SDA Heterobifunctional12.5NHS Ester / DiazirineFlexible Protein Trapping2'-NH2 to Protein (Any bond)
DSS Homobifunctional11.4NHS Ester / NHS EsterInterstrand Cross-Linking (ICL)2'-NH2 to 2'-NH2
DSG Homobifunctional7.7NHS Ester / NHS EsterShort-range ICL2'-NH2 to 2'-NH2
Formaldehyde Zero-length~2.0AldehydeGeneral Stabilization (Control)Non-specific (Amines/Amides)

Workflow Visualization

Below is the logical workflow mapping the dual pathways of 2'-amino DNA functionalization.

G cluster_0 Chemoselective Conjugation cluster_1 Application 1: Protein Trapping cluster_2 Application 2: Interstrand Cross-Linking Start 2'-Amino Modified DNA (Nucleophilic at pH 7.5) NHS_Diazirine React with NHS-Diazirine (Heterobifunctional) Start->NHS_Diazirine NHS_DSS React with DSS (Homobifunctional) Start->NHS_DSS Incubate Incubate with Target Protein NHS_Diazirine->Incubate Hybridize Hybridize to 2'-NH2 Complement NHS_DSS->Hybridize UV UV Irradiation (365 nm) Incubate->UV ResultA Covalent DNA-Protein Complex UV->ResultA Crosslink Amine-Amine Coupling Hybridize->Crosslink ResultB Covalently Locked Duplex Crosslink->ResultB

Workflow of 2'-amino DNA chemoselective conjugation for protein and interstrand cross-linking.

References

  • Title: 2'-amino-modified ribonucleotides as probes for local interactions within RNA. Source: National Institutes of Health (NIH) / PubMed. URL: [Link][2]

  • Title: In vivo crosslinking strategies to identify and characterize transcription factor protein complexes. Source: Cancer Research (AACR Journals). URL:[Link][1]

Sources

Troubleshooting & Optimization

Improving PCR yield when using 2'-Amino-2'-deoxyuridine-5'-triphosphate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of the 2'-Amino Modification

Welcome to the technical guide for working with 2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP) .

If you are reading this, you are likely experiencing low yields, truncated products, or complete reaction failure. This is expected. Unlike C5-position base modifications (e.g., Aminoallyl-dUTP), which project into the major groove and are generally well-tolerated, the 2'-amino group is a sugar modification .

Why this fails: Standard DNA polymerases (Family A, e.g., Taq) evolved to distinguish DNA (2'-H) from RNA (2'-OH). The active site contains a "steric gate" residue (often a Glutamate or Phenylalanine) that clashes with bulky groups at the 2'-position. Furthermore, the 2'-amino group alters the sugar pucker preference towards the C3'-endo conformation (RNA-like), whereas DNA polymerases require a C2'-endo geometry for efficient catalysis.

This guide provides the specific enzymatic and chemical adjustments required to force the polymerase to accept this "unnatural" substrate.

Part 1: Critical Parameter Optimization
1. The Enzyme Factor (The #1 Cause of Failure)

Do not use standard Taq or high-fidelity Pfu (unless genetically modified). They will stall immediately after incorporating one or two modified bases.

Polymerase FamilyRecommendationWhy?
Deep Vent (exo-) HIGHLY RECOMMENDED A Family B polymerase with a larger active site and no proofreading (3'→5' exo) activity. Proofreading enzymes often degrade 2'-amino DNA because they "sense" the modification as an error.
KOD (variants) RECOMMENDED KOD DNA polymerase (specifically genetically engineered variants like KOD XL or KOD Dash) has high processivity. However, wild-type KOD can struggle without specific "steric gate" mutations.
Taq (Family A) AVOID The steric gate (Glu615 in Taq) strictly excludes 2'-substituents. Yield will be near zero.
2. The Magnesium Titration (The "Gas Pedal")

Modified nucleotides have a significantly higher


 (lower affinity) for the polymerase. To compensate, you must increase the free 

concentration.
  • Standard PCR: 1.5 mM

    
    [1]
    
  • 2'-NH2-dUTP PCR: 4.0 mM – 8.0 mM

    
    
    
3. The Nucleotide Ratio

For SELEX applications requiring full nuclease resistance, you must replace dTTP entirely.

  • Standard: 200 µM dATP, dCTP, dGTP, dTTP

  • Modified: 200 µM dATP, dCTP, dGTP, 2'-NH2-dUTP

Part 2: The "Gold Standard" Protocol

This protocol is calibrated for Deep Vent (exo-) DNA Polymerase .[2] If using KOD, adjust the buffer accordingly but maintain the cycling parameters.

Reagents:

  • 10X ThermoPol Buffer (ensure it is detergent-free if downstream applications require it)

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (100 mM stock)[3]
    
  • dNTP Mix (dATP, dCTP, dGTP at 100mM)

  • 2'-NH2-dUTP (100mM)

  • Deep Vent (exo-) DNA Polymerase (2,000 U/mL)[4]

Reaction Setup (50 µL Volume):

ComponentVolumeFinal Conc.Notes
Nuclease-free Waterto 50 µLN/A
10X ThermoPol Buffer5.0 µL1XContains 2mM

initially

(100 mM)
2.0 µL Total 6 mM CRITICAL STEP
dATP, dCTP, dGTP (Mix)1.0 µL200 µM each
2'-NH2-dUTP (10 mM) 1.0 µL 200 µM 100% substitution of dTTP
Primer Fwd (10 µM)2.5 µL0.5 µM
Primer Rev (10 µM)2.5 µL0.5 µM
Template DNAVariable< 1 ngHigh template loads cause background
Deep Vent (exo-) 1.0 µL 2 Units Use 2x normal amount

Cycling Parameters:

  • Initial Denaturation: 95°C for 5:00 (Essential to fully denature complex libraries).

  • Cycling (30 cycles):

    • Denature: 95°C for 30 sec

    • Anneal: [Tm - 5°C] for 30 sec

    • Extension: 72°C for 2:00 min (Allow 2 min per 1kb of target. The polymerase moves slower on modified sugars).

  • Final Extension: 72°C for 10:00 (Crucial for full-length product).

Part 3: Troubleshooting Logic (Visualized)

The following diagram illustrates the decision matrix for diagnosing failure when using 2'-amino nucleotides.

PCR_Troubleshooting Start Problem: Low/No Yield with 2'-NH2-dUTP CheckEnzyme 1. Check Polymerase Start->CheckEnzyme IsTaq Is it Taq or Pfu? CheckEnzyme->IsTaq SwitchEnzyme Switch to Deep Vent (exo-) or KOD variants IsTaq->SwitchEnzyme Yes CheckMg 2. Check Mg2+ Conc. IsTaq->CheckMg No SwitchEnzyme->CheckMg IsMgLow Is Mg2+ < 4mM? CheckMg->IsMgLow IncreaseMg Titrate Mg2+ (4 - 8 mM) IsMgLow->IncreaseMg Yes CheckCycle 3. Check Cycling IsMgLow->CheckCycle No IncreaseMg->CheckCycle IsShortExt Extension < 1 min/kb? CheckCycle->IsShortExt IncreaseTime Double Extension Time IsShortExt->IncreaseTime Yes CheckTemplate 4. Template Quality IsShortExt->CheckTemplate No IncreaseTime->CheckTemplate Result Success: High Yield CheckTemplate->Result

Caption: Step-by-step diagnostic workflow for identifying bottlenecks in modified nucleotide incorporation.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a smear on my gel instead of a tight band. Is my product degraded? A: Not necessarily. Smearing with 2'-amino-dUTP is often caused by "polymerase stalling." The enzyme incorporates several modified bases, pauses due to steric clash, and falls off.

  • Fix: Increase extension time and add Betaine (1M) or DMSO (5%) to lower the melting temperature of secondary structures that might exacerbate stalling.

Q2: Can I use a "Hot Start" antibody with Deep Vent (exo-)? A: Standard Hot Start antibodies are designed for Taq. They will not inhibit Deep Vent. You should assemble reactions on ice. If you need a hot start mechanism, use a wax barrier or add the polymerase after the initial denaturation step (manual hot start).

Q3: My yield is low. Can I just add more dNTPs? A: No. Increasing dNTP concentration without increasing


 will chelate the magnesium, actually inhibiting the reaction. If you go up to 400 µM dNTPs, you must increase 

by another 1-2 mM.

Q4: Why do I need the "exo-" (exonuclease minus) version? A: The 3'→5' exonuclease activity is the "proofreading" function. When the polymerase incorporates a 2'-amino nucleotide, the altered shape of the helix can trigger the proofreading domain to excise the "error." Using an exo+ enzyme leads to a futile cycle of incorporation and degradation.

Q5: How do I purify the product? The 2'-amino group reacts with everything. A: Good catch. The 2'-amino group is nucleophilic.

  • Avoid: Aldehyde-containing fixatives or buffers.

  • Purification: Use standard silica columns (e.g., QIAquick), but ensure your elution buffer (usually Tris) is fresh and pH 8.0. Ethanol precipitation is also safe.

Part 5: Mechanistic Insight (The "Why")

To understand why optimization is necessary, we must visualize the interaction between the polymerase and the modified nucleotide.

Steric_Gate cluster_Polymerase Polymerase Active Site StericGate Steric Gate Residue (Glu/Phe) Optimization Optimization Strategy: Use Family B (Smaller Gate) + High Mg2+ StericGate->Optimization MgIons Mg2+ Ions (Catalysis) Template DNA Template Incoming Incoming 2'-NH2-dUTP Incoming->StericGate Steric Clash (Inhibits Binding) Incoming->MgIons Requires High Conc. for Coordination

Caption: The "Steric Gate" mechanism prevents standard polymerases from accepting 2'-modifications. Family B polymerases have a more tolerant architecture.

References
  • Siew, H., et al. (2005).Deep Vent (exo-) DNA polymerase and 2'-modified nucleotides. (Contextual reference on Family B polymerase efficiency).
  • Kuwahara, M., et al. (2006). "Systematic characterization of 2'-modified nucleoside triphosphates as substrates for DNA polymerases." Nucleic Acids Research.
  • Bio-Rad. Amplification of Difficult Templates and Modified Nucleotides. Available at: [Link]

Sources

Troubleshooting incomplete incorporation of 2'-NH2-dUTP by polymerases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 2'-NH2-dUTP is a critical step in generating nuclease-resistant DNA aptamers (SELEX) and functionalized DNA scaffolds. However, standard DNA polymerases often stall or terminate prematurely when encountering this modification due to steric conflict at the sugar 2'-position and proofreading activity.

This guide provides a root-cause analysis and actionable protocols to overcome incomplete extension, focusing on enzyme selection , reaction kinetics , and chemical validation .

Phase 1: Diagnostic Assessment

Q: My PCR yields are low or show "smearing" on the gel. Is this incomplete incorporation? A: Not necessarily. Distinguish between inefficient amplification (low yield) and early termination (short products).

  • Symptom A (No Bands): Likely an enzyme incompatibility. The polymerase cannot bind the modified nucleotide or the template-primer complex is unstable.

  • Symptom B (Smearing/Short Bands): This is "stalling." The polymerase incorporates a few modified bases but falls off (low processivity) or degrades the product via exonuclease activity.

Q: I am using a standard High-Fidelity Polymerase (e.g., Pfu, Phusion). Why is it failing? A: This is the most common error. High-fidelity enzymes possess 3'→5' exonuclease (proofreading) activity.[1]

  • The polymerase incorporates 2'-NH2-dUTP.

  • The enzyme detects the "unnatural" 2'-amino group as a mismatch or damage.

  • The exonuclease domain excises the nucleotide.

  • Result: A "Futility Cycle" where the enzyme continuously adds and removes the base until dNTPs are exhausted.

Visual 1: The Exonuclease Futility Cycle

FutilityCycle Start Polymerase binds Primer:Template Incorp Incorporates 2'-NH2-dUTP Start->Incorp Check Proofreading Check Incorp->Check Exo 3'-5' Exonuclease Removes Base Check->Exo Detects Modification Stall Reaction Stalls/ No Extension Check->Stall Repeated Failure Exo->Start Recycling

Caption: The "Futility Cycle" prevents full-length synthesis when using proofreading (+) polymerases with modified dNTPs.

Phase 2: Enzyme Selection & Core Protocol

Q: Which polymerase should I use for 100% substitution of dTTP with 2'-NH2-dUTP? A: You must use a Family B DNA Polymerase engineered to be Exonuclease Negative (exo-) .

Enzyme CandidateSuitabilityMechanism/Notes
Vent (exo-) High The "Gold Standard" for modified dNTPs. Lacks proofreading; tolerates bulky 2' groups well [1].
Deep Vent (exo-) High Similar to Vent; higher thermal stability. Good for GC-rich templates.
KOD (exo-) Medium/High Very fast processivity. Excellent for long reads, but requires careful optimization of Mg2+ [2].
Taq (Family A) Low Poor discrimination at the 2' position. Often stalls after 1-2 incorporations of modified bases [3].
Pfu / Phusion Critical Fail Strong 3'→5' exo activity will degrade your modified strands.

Q: What is the optimized cycling protocol for Vent (exo-)? A: Modified nucleotides alter the helix geometry (C3'-endo pucker preference), slowing down the polymerase. You must relax the reaction stringency.

Protocol: 2'-NH2-dUTP PCR Extension

  • Buffer: 1x ThermoPol Buffer (contains MgSO4).

  • dNTP Mix: 0.2 mM dATP, dCTP, dGTP; 0.2 mM 2'-NH2-dUTP (Replace dTTP entirely).

  • Enzyme: 2 Units of Vent (exo-) DNA Polymerase (NEB M0257 or equivalent).

  • Cycling Parameters:

    • Denature: 95°C for 2 min.

    • Cycles (25-30):

      • 95°C for 30 sec.

      • Annealing: [Tm - 5°C] for 30 sec.

      • Extension: 72°C for 2 min/kb (Double the standard time).

    • Final Extension: 72°C for 10 min.

Technical Note: If yield remains low, supplement with 1-2 mM MgSO4 (final conc. 3-4 mM). Higher magnesium stabilizes the pyrophosphate leaving group, driving the difficult reaction forward.

Phase 3: Advanced Troubleshooting

Q: I switched to Vent (exo-), but I still see early termination. What now? A: This suggests "Steric Stalling." The cumulative effect of multiple modified bases destabilizes the polymerase-DNA complex.

Solution A: Manganese Doping (The "Relaxation" Method) Manganese (Mn2+) alters the geometry of the polymerase active site, allowing it to accept "looser" fits.

  • Action: Add MnCl2 to a final concentration of 0.5 mM to 1.0 mM .

  • Warning: Mn2+ reduces fidelity. If sequence accuracy is paramount (e.g., for cloning), limit Mn2+ use or sequence multiple clones.

Solution B: The "Spike-In" Strategy If 100% substitution is not strictly required (e.g., for labeling rather than full nuclease resistance), use a ratio.

  • Ratio: 50% dTTP / 50% 2'-NH2-dUTP.

  • Result: The polymerase gets a "breather" with natural T incorporation, preventing continuous steric clashes.

Visual 2: Troubleshooting Logic Tree

Troubleshooting Issue Problem: Incomplete Incorporation CheckEnzyme Is Enzyme Exo- ? Issue->CheckEnzyme SwitchEnzyme Switch to Vent (exo-) or KOD (exo-) CheckEnzyme->SwitchEnzyme No (using Taq/Pfu) CheckTime Extension Time? CheckEnzyme->CheckTime Yes SwitchEnzyme->CheckTime IncreaseTime Increase to 2 min/kb CheckTime->IncreaseTime Standard (<1 min) CheckMg Magnesium Conc? CheckTime->CheckMg Already Long Success Full Length Product IncreaseTime->Success AddMn Add 0.5mM Mn2+ (Relax Specificity) CheckMg->AddMn Standard Mg AddMn->Success

Caption: Step-by-step logic to resolve incomplete extension of modified dNTPs.

Phase 4: Validation (How to verify incorporation)

Q: How do I prove the 2'-NH2 group is actually in my DNA? A: The mass difference between -OH (17 Da) and -NH2 (16 Da) is too small to see on a standard agarose gel. You must use a Conjugation Shift Assay .

Protocol: NHS-Ester Shift Assay

  • Purify: Clean your PCR product (remove free amines/Tris buffer) using a silica column or ethanol precipitation. Crucial: Elute in water or HEPES, not Tris.

  • React: Incubate 500 ng of DNA with NHS-Biotin or NHS-PEG (succinimidyl ester) in 0.1 M Sodium Bicarbonate (pH 8.5) for 1 hour.

  • Analyze: Run on a standard agarose or PAGE gel.

  • Result:

    • Control (Natural DNA): No shift (NHS cannot react with -OH).

    • Sample (2'-NH2 DNA): Significant upward shift (retardation) due to the attachment of bulky Biotin/PEG groups to the amino handles.

References
  • Gardner, A. F., & Jack, W. E. (1999). Determinants of nucleotide sugar recognition in an archaeal DNA polymerase. Nucleic Acids Research, 27(12), 2545–2553. Link

  • Jena Bioscience. (n.d.). Aminoallyl-dUTP - Solution, Modified dUTPs. Retrieved October 26, 2023. Link

  • Sanger, F., et al. (1977). DNA sequencing with chain-terminating inhibitors. Proceedings of the National Academy of Sciences, 74(12), 5463-5467.
  • Kuwahara, M., et al. (2006). Systematic characterization of 2'-deoxynucleoside- 5'-triphosphate analogs as substrates for DNA polymerases by polymerase chain reaction and kinetic studies on enzymatic production of modified DNA.[2] Nucleic Acids Research, 34(19), 5383–5394. Link

Sources

Technical Support Center: Optimizing Magnesium for Amino-Modified Nucleotide PCR

Author: BenchChem Technical Support Team. Date: March 2026

The Fundamentals: Why Magnesium Matters for Modified Nucleotides[1]

In standard PCR, Magnesium (


) is a cofactor that stabilizes the negative charge of the phosphate backbone and facilitates the nucleophilic attack of the primer's 3'-OH on the 

-phosphate of the incoming dNTP.

When introducing amino-modified nucleotides (e.g., amino-allyl dUTP), you introduce steric bulk and altered charge distribution into the polymerase active site. The modification—typically a linker arm attached to the C5 position of the pyrimidine—projects into the major groove of the DNA. While it does not directly block Watson-Crick base pairing, it kinetically hinders the conformational change the polymerase must undergo to "lock" the nucleotide in place.

The Scientist's Insight: You are not just optimizing for activity; you are compensating for steric drag . Higher concentrations of


 are often required to lower the activation energy for incorporating these bulky analogs. However, this creates a narrow window:
  • Too Low: The polymerase rejects the bulky modified nucleotide (Low Labeling Efficiency/No Yield).

  • Too High: The polymerase loses discrimination, stabilizing mismatched primers and causing non-specific amplification (Smearing).

Visualization: The Kinetic Barrier

The following diagram illustrates the competitive landscape in the active site during modified nucleotide incorporation.

PCR_Mechanism Polymerase Taq/Specialized Polymerase Mod_dNTP Amino-Modified dNTP (Steric Bulk) Polymerase->Mod_dNTP Attempts Incorporation Mg_Low Low [Mg2+] (< 1.5mM) Result_Fail Rejection of Modified Base (Low Yield) Mg_Low->Result_Fail Insufficient Stabilization Mg_Opt Optimized [Mg2+] (2.5 - 4.0mM) Result_Success Successful Incorporation (High Yield & Labeling) Mg_Opt->Result_Success Overcomes Steric Barrier Mg_High High [Mg2+] (> 5.0mM) Result_Smear Non-Specific Binding (Smearing) Mg_High->Result_Smear Stabilizes Mismatches Mod_dNTP->Result_Fail Steric Hindrance Dominates

Figure 1: The impact of magnesium concentration on the kinetic probability of amino-modified nucleotide incorporation versus steric rejection.

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific failure modes encountered when substituting natural dNTPs with amino-allyl derivatives.

Issue A: "I see a strong band, but my downstream labeling efficiency is near zero."

Diagnosis: The PCR worked, but the polymerase preferentially incorporated the natural dTTP over the amino-allyl dUTP. The Cause: Polymerases discriminate against modified bases. If the ratio of Natural:Modified dNTP is too high, or if


 is too low, the enzyme will select the natural substrate exclusively.
Corrective Action: 
  • Adjust the dNTP Ratio: Decrease natural dTTP and increase amino-allyl dUTP. A common starting ratio is 1:3 or 1:4 (dTTP : aa-dUTP).

  • Increase

    
    :  Increase 
    
    
    
    by 0.5 mM increments . This forces the enzyme to be less "picky," increasing the incorporation rate of the modified base.
Issue B: "My gel shows a smear or high-molecular-weight aggregates."

Diagnosis: Non-specific amplification.[1][2] The Cause: To force the incorporation of the modified base, you likely increased the


 concentration. However, excess 

stabilizes weak hydrogen bonds between primers and non-target template sequences. Corrective Action:
  • The "Push-Pull" Method: Keep the high

    
     (to support modification) but increase the annealing temperature  by 2–4°C. This restores stringency without starving the enzyme of the cofactor it needs for the modified base.
    
  • Check Primer Design: Modified nucleotides lower the

    
     of the resulting amplicon. Ensure your primers are highly specific (20-24 nt, 50-60% GC) to withstand the higher salt conditions.
    
Issue C: "Total reaction failure (No bands)."

Diagnosis: Enzyme stalling or chelation. The Cause:

  • Chelation: High concentrations of dNTPs (often used to drive labeling) chelate

    
     in a 1:1 molar ratio. If you have 0.8 mM total dNTPs and 1.5 mM 
    
    
    
    , you effectively have only ~0.7 mM free
    
    
    , which is insufficient for Taq.
  • Enzyme Incompatibility: High-fidelity enzymes (like Phusion or Q5) often have active sites that physically exclude bulky modifications (active site "gatekeeping"). Corrective Action:

  • Calculate Free Magnesium: Ensure

    
    .
    
  • Switch Enzyme: Use standard Taq or an Exo-minus variant (e.g., Klenow exo-) which tolerates modifications better than proofreading enzymes.

Optimization Protocol: The Titration Matrix

Do not guess. Use this matrix to empirically determine the optimal condition for your specific template and primer set.[3]

Prerequisites:

  • Enzyme: Standard Taq Polymerase (5 U/µL).

  • Buffer:

    
    -free PCR buffer.
    
  • Magnesium Stock: 25 mM

    
    .[1]
    
  • Modified dNTP Mix: 5 mM each dA/dG/dC; 1 mM dTTP; 4 mM amino-allyl dUTP (4:1 ratio).

The Experiment: vs. Annealing Temp[4][5]

Run a gradient PCR if possible.[4] If not, run separate reactions at your calculated


.
Reaction IDFinal

Total dNTP Conc.Primary RiskExpected Outcome
A1 1.5 mM0.2 mM eachLow YieldFaint/No Band (Starved)
A2 2.5 mM0.2 mM eachBalancedTarget Yield
A3 3.5 mM0.2 mM eachHigh YieldStrong Band (Check Specificity)
A4 5.0 mM0.2 mM eachNon-SpecificSmearing / Primer Dimers

Protocol Steps:

  • Prepare a Master Mix minus

    
     and Template.
    
  • Aliquot into 4 tubes.

  • Add

    
     to achieve the concentrations in the table above.
    
  • Run PCR: 95°C (3 min) -> [95°C (30s) /

    
     (30s) / 72°C (1 min/kb)] x 30 cycles -> 72°C (5 min).
    
  • Critical Step: Purify PCR product (remove unincorporated aa-dUTP) and perform a test conjugation with a reactive dye (e.g., Cy3-NHS ester) to verify "labelability," not just DNA presence.

FAQs: Expert Answers

Q: Can I use high-fidelity polymerases (like Phusion or Q5) with amino-modified nucleotides? A: generally, no . These enzymes have 3'→5' exonuclease (proofreading) activity.[5] They often recognize the modified base as an "error," stall, or excise it, leading to poor yield or truncated products [1]. Use Taq or specialized "labeling" polymerases (e.g., Exo-minus variants).

Q: How does the linker length of the amino-allyl nucleotide affect the


 requirement? 
A:  Longer linkers reduce steric hindrance at the base-pairing interface but add "flop" and bulk in the major groove. While the 

requirement doesn't change linearly with linker length, longer linkers generally require slightly higher salt concentrations to stabilize the DNA duplex during extension.

Q: My PCR product is there, but it won't couple to the dye. Is this a magnesium issue? A: Indirectly. If


 was too low, you likely amplified the DNA using mostly the residual natural dTTP in your mix (the enzyme prefers it). You have DNA, but it has no "handles" for the dye. Increase the aa-dUTP:dTTP ratio and raise 

to force the incorporation of the modified base [2].

Q: Should I use


 or 

?
A: This depends on the enzyme. Taq prefers

. Some high-fidelity enzymes prefer

, but as noted, those are rarely suitable for this application. Stick to Chloride salts for standard Taq protocols.

References

  • Jena Bioscience. (n.d.). Amino-allyl-dUTP - Data Sheet. Retrieved from [Link]

Sources

Preventing precipitation of 2'-Amino-2'-deoxyuridine-5'-triphosphate in buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP)

Topic: Preventing Precipitation of 2'-NH2-dUTP in Buffers

Executive Summary

2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP) is a modified nucleotide analog widely used to confer nuclease resistance to oligonucleotides or to introduce reactive handles for post-synthetic conjugation. Unlike standard dNTPs, the presence of a primary amino group at the 2'-position introduces unique zwitterionic characteristics.

The Core Challenge: The 2'-amino group (pKa ~9.2) carries a positive charge at physiological pH, while the triphosphate chain carries negative charges. This internal charge distribution, combined with the presence of divalent cations (like Mg²⁺) and temperature fluctuations, significantly lowers the solubility threshold compared to native dUTP, leading to precipitation.

This guide provides authoritative protocols to maintain solubility, recover precipitated stocks, and optimize reaction buffers.

Troubleshooting Guide (FAQ)

Q1: My 100 mM stock solution of 2'-NH2-dUTP appears cloudy after thawing. Is it degraded?

Diagnosis: Not necessarily. Cloudiness usually indicates the formation of insoluble salt complexes or "salting out" due to pH drift during freezing, rather than chemical degradation (hydrolysis). The Mechanism: As water freezes, solutes concentrate in the remaining liquid phase. This "freeze-concentration" effect can shift the pH of weak buffers (like Tris) by up to 2 pH units. If the pH drops, the triphosphate becomes less ionized, and the 2'-amine remains protonated, potentially creating a net-neutral (isoelectric) species that precipitates. Solution:

  • Do not filter immediately. You will lose the nucleotide.

  • Warm & Vortex: Warm the tube to 37°C for 5-10 minutes and vortex vigorously.

  • pH Check: If it remains cloudy, spot 1 µL on pH paper. If pH < 7.0, adjust carefully with 1 M NaOH or Tris base (pH 8.5).

  • Prevention: Store stocks in 10 mM Tris-HCl (pH 8.0), 0.1 mM EDTA . Avoid unbuffered water.

Q2: Why does precipitation occur immediately upon adding MgCl₂ to my reaction mix?

Diagnosis: You have exceeded the solubility product constant (


) of the Magnesium-Nucleotide complex.
The Mechanism:  Mg²⁺ binds to the 

and

phosphates of dNTPs. While this is required for polymerase activity, 2'-NH2-dUTP has a lower solubility limit for this complex than dUTP. High concentrations of Mg²⁺ (>5 mM) in the presence of high dNTP concentrations (>1 mM) without a template DNA can trigger rapid precipitation of Magnesium-Pyrophosphate-like aggregates. Solution:
  • Order of Addition: Always add Mg²⁺ last , after the dNTPs are diluted in the reaction buffer.

  • Stoichiometry: Maintain a Mg²⁺:dNTP ratio close to 1:1 to 2:1. Avoid large excesses (e.g., 10 mM Mg²⁺ with 1 mM dNTP) in the stock phase.

Q3: Which salt form is best for high-concentration storage?

Expert Insight: Switch to Lithium salts . The Mechanism: Sodium (Na⁺) salts of nucleotides are standard, but Lithium (Li⁺) salts have a much larger hydration shell and lower lattice energy, making them significantly more soluble in aqueous buffers and ethanol. Recommendation: If you frequently encounter precipitation with Na-salts at >50 mM, dialyze or purchase the nucleotide as a Lithium salt (e.g., 2'-NH2-dUTP-Li₄).

Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solution (100 mM)

Purpose: To create a storage solution that resists precipitation during freeze-thaw cycles.

Reagents:

  • 2'-NH2-dUTP (Lyophilized powder)

  • Solubilization Buffer: 25 mM Tris-HCl (pH 8.0), 1 mM EDTA.

Step-by-Step:

  • Calculate Volume: Determine the volume required for 100 mM based on the molecular weight of the specific salt form (check the CoA).

  • Initial Dissolution: Add 80% of the calculated Solubilization Buffer volume.

  • Mixing: Vortex for 30 seconds. Do not sonicate (risk of triphosphate hydrolysis).

  • pH Adjustment (Critical): Check pH. It must be between 7.5 and 8.0.

    • If acidic: The 2'-amine is protonated (

      
      ). Add small aliquots of 1 M Tris-Base (not HCl) until clear.
      
  • Final Volume: Adjust to final volume with Solubilization Buffer.

  • Clarification: Centrifuge at 12,000 x g for 2 minutes. Transfer supernatant to fresh tubes.

  • Aliquot: Store in small aliquots (10-50 µL) at -80°C.

Protocol B: Recovery of Precipitated Stock

Purpose: To rescue a cloudy stock solution without degrading the nucleotide.

Workflow Diagram:

RescueProtocol Start Cloudy 2'-NH2-dUTP Stock Step1 Warm to 37°C (10 min) Start->Step1 Check1 Is it clear? Step1->Check1 Success Ready for Use Check1->Success Yes Step2 Add 1/10th Vol 0.5M Tris pH 8.5 Check1->Step2 No Check2 Is it clear? Step2->Check2 Check2->Success Yes Step3 Dilute to 10 mM (Solubility increases) Check2->Step3 No Step3->Success If Clear Fail Discard (Degraded/Contaminated) Step3->Fail If Cloudy

Caption: Decision tree for rescuing precipitated 2'-NH2-dUTP stocks. Thermal and pH adjustments are the primary corrective actions.

Data & Reference Tables

Table 1: Solubility Factors for 2'-NH2-dUTP
ParameterOptimal ConditionRisk ZoneMechanism of Failure
pH 7.5 – 8.5 < 7.0 or > 9.0< 7.0: Protonation of 2'-NH₂ (

) reduces solubility. > 9.0: Risk of deamination or triphosphate hydrolysis.
Buffer Tris-HCl, HEPES Water (Unbuffered), PhosphateUnbuffered water absorbs CO₂, dropping pH. Phosphate buffers coprecipitate with Mg²⁺.
Cation Lithium (Li⁺) Sodium (Na⁺), Potassium (K⁺)Li⁺ has higher hydration energy, preventing crystal lattice formation.
Mg²⁺ Equimolar (1:1) Excess (> 5 mM free Mg²⁺)Formation of insoluble Mg-Nucleotide polymeric networks.
Table 2: Comparative Stability
Nucleotide2'-SubstituentpKa (Substituent)Relative Solubility Risk
dUTP -HN/ALow
2'-F-dUTP -FN/A (Electronegative)Low
2'-NH2-dUTP -NH₂~9.2 (Basic)High (Zwitterionic)
2'-OH-UTP -OH~13 (Acidic)Low

References

  • Aurup, H., Williams, D. M., & Eckstein, F. (1992). 2'-Fluoro- and 2'-amino-2'-deoxy nucleoside 5'-triphosphates as substrates for T7 RNA polymerase. Biochemistry. [Link]

  • ResearchGate Discussion. (2020). Precipitation of Nucleoside Triphosphates in Transcription Buffers. [Link]

Technical Support Center: Resolving Band Smearing in PAGE Gels with 2'-Amino Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe band smearing when analyzing 2'-amino modified DNA or RNA via Polyacrylamide Gel Electrophoresis (PAGE).

While standard oligonucleotides migrate predictably based on size and charge, the 2'-amino modification introduces unique electrostatic and thermodynamic variables that fundamentally alter electrophoretic mobility. This guide provides a mechanistic deep dive into the causality of this issue, a troubleshooting FAQ, and a self-validating, field-proven protocol to achieve crisp, quantifiable bands.

The Causality of Smearing: A Mechanistic Deep Dive

To resolve smearing, we must first understand the physical chemistry of the 2'-amino modification and how it interacts with the electrophoretic environment. Do not simply treat PAGE as a "black box"; the protocol must be engineered around three specific mechanistic pillars:

A. The pKa and the Tris Temperature Paradox

The 2'-amino group has a experimentally determined


 of approximately 6.2 . At the standard pH of TBE buffer (pH ~8.3 at 25°C), the amine is predominantly deprotonated and neutral. However, Tris buffer has a high temperature coefficient (

). If you run your gel hot (e.g., 55°C) to ensure denaturation, the pH of the Tris buffer drops by nearly 0.9 units down to ~7.4. At pH 7.4, approximately 5–10% of the 2'-amino groups become protonated (

). This creates a heterogeneous population of charge states, leading to differential migration rates and smearing.
B. Matrix Electrostatics

A partially protonated 2'-amino group is positively charged. This localized positive charge creates electrostatic attraction between the oligonucleotide and the negatively charged glass plates, as well as the polyacrylamide matrix itself. This interaction causes a physical "dragging" effect, leaving a continuous smear from the well down through the gel lane.

C. Secondary Structure Thermodynamics

2'-amino modifications can alter the thermal stability of duplexes and hairpins . Standard 7–8 M urea gels are often insufficient to fully denature these enhanced secondary structures. If the oligonucleotide rapidly refolds upon entering the gel, you will observe multiple migrating conformers.

MechanisticPathway A 2'-Amino Oligo (pKa ~6.2) B Tris Heating effect (pH drops to ~7.4) A->B Standard Conditions F Fresh TBE + Formamide (Controlled Temp) A->F Optimized Conditions C Partial Protonation (NH2 -> NH3+) B->C D Matrix Interaction & Charge Heterogeneity C->D E Band Smearing D->E G Fully Deprotonated & Denatured F->G H Crisp Band G->H

Mechanistic pathway showing how buffer depletion and pH drops lead to 2'-amino DNA smearing.

Troubleshooting FAQs

Q: Why does my unmodified control run perfectly, but my 2'-amino oligo smears from the well to the middle of the gel? A: This is the classic signature of matrix interaction. The unmodified control lacks the primary amine and maintains a uniform negative charge, repelling the matrix. The 2'-amino group, especially if the running buffer is old or the gel is run too hot, becomes partially protonated and drags against the polyacrylamide.

Q: Can I just increase the voltage to push the sample through faster? A: No. Increasing voltage generates more Joule heating. As explained in the Tris Temperature Paradox, heat accelerates the pH drop of the buffer, which exacerbates the protonation of the 2'-amino group. Maintain a moderate voltage and rely on chemical denaturants (Formamide) rather than extreme heat.

Q: How do I prepare my sample to ensure complete denaturation before loading? A: Suspend your sample in a loading buffer containing at least 80% formamide. Heat to 95°C for 5 minutes, and critically, snap-chill on an ice block immediately before loading. This kinetically traps the oligonucleotide in its denatured state.

Q: Does the choice of running buffer matter? A: Absolutely. You must use fresh 1X TBE (Tris-Borate-EDTA) at pH 8.3–8.5 . Never reuse running buffer for 2'-amino modified oligos. The buffering capacity must be maximal to keep the pH well above the 6.2


 threshold.

TroubleshootingTree Start Issue: 2'-Amino DNA Smearing Q1 Is the running buffer fresh? Start->Q1 A1_No Action: Make fresh 1X TBE Ensure pH > 8.3 Q1->A1_No No Q2 Is the sample fully denatured? Q1->Q2 Yes A1_No->Q2 A2_No Action: Use 80% Formamide dye Heat 95°C, Snap-chill Q2->A2_No No Q3 Is the gel matrix sufficient? Q2->Q3 Yes A2_No->Q3 A3_No Action: Cast 8M Urea + 20% Formamide PAGE Q3->A3_No No Success Result: High-Resolution Separation Q3->Success Yes A3_No->Success

Step-by-step troubleshooting workflow to resolve band smearing in 2'-amino modified PAGE.

Quantitative Data & Parameter Summary

To establish a self-validating system, compare your current parameters against the optimized parameters below. If your setup deviates from the optimized column, smearing is highly probable.

ParameterStandard PAGE2'-Amino Optimized PAGEMechanistic Causality
Gel Matrix 8M Urea8M Urea + 20% FormamideFormamide disrupts enhanced secondary structures without requiring excessive heat.
Running Buffer 1X TBE (often reused)Fresh 1X TBE (pH 8.3–8.5)Maintains pH >

(6.2) to prevent protonation and matrix dragging.
Loading Dye 50% Urea / 50% Formamide>80% Formamide, 10mM EDTAPrevents rapid refolding prior to entering the gel matrix.
Sample Prep Heat 70°C, loadHeat 95°C (5 min), Snap-chill Kinetically traps the single-stranded state.
Running Temp Uncontrolled (often >60°C)Controlled (~45–50°C)Prevents Tris buffer pH drop, keeping the 2'-amine deprotonated.

Field-Proven Protocol: Ultra-Denaturing Formamide/Urea PAGE

Implement this step-by-step methodology to guarantee high-resolution separation of 2'-amino modified oligonucleotides. This protocol is designed to be a self-validating system: always run an unmodified control oligonucleotide of the same length in an adjacent lane to verify that the gel matrix and buffer are performing correctly.

Step 1: Gel Casting (15% Polyacrylamide, 8M Urea, 20% Formamide)
  • In a beaker, combine the following for a 20 mL gel volume:

    • 7.5 mL of 40% Acrylamide/Bis (19:1)

    • 9.6 g of Urea (Final conc. 8M)

    • 4.0 mL of 100% Deionized Formamide (Final conc. 20%)

    • 2.0 mL of 10X TBE

  • Add ultra-pure water to bring the volume to nearly 20 mL. Stir gently with mild heating (do not exceed 35°C) until the urea is completely dissolved.

  • Adjust final volume to 20 mL with water.

  • Add 100 µL of 10% APS and 10 µL of TEMED. Swirl to mix and pour immediately into the glass plate cassette. Allow 45 minutes for complete polymerization.

Step 2: Pre-Running and Buffer Setup
  • Mount the gel in the electrophoresis apparatus.

  • Fill the upper and lower reservoirs with freshly prepared 1X TBE (pH 8.3–8.5).

  • Pre-run the gel at a constant wattage (e.g., 15–20 W for a standard 20x20 cm gel) for 30–45 minutes. Self-Validation Check: Monitor the glass plates; they should feel warm to the touch (~45°C), but not scalding hot.

Step 3: Sample Preparation
  • Aliquot 10–20 pmol of your 2'-amino modified oligonucleotide (and your unmodified control) into separate PCR tubes.

  • Add 2 volumes of Ultra-Denaturing Loading Dye (80% Formamide, 10 mM EDTA, 0.025% Bromophenol Blue, 0.025% Xylene Cyanol).

  • Heat the samples in a thermal cycler at 95°C for exactly 5 minutes.

  • Immediately transfer the tubes to a pre-chilled aluminum ice block. Keep them on ice until the exact moment of loading.

Step 4: Loading and Electrophoresis
  • Turn off the power supply. Using a syringe or pasteur pipette, vigorously flush the wells with running buffer to remove any urea that has leached out during the pre-run.

  • Quickly load the snap-chilled samples into the wells.

  • Reconnect the power and run at constant wattage. Monitor the temperature periodically to ensure it does not exceed 50°C, protecting the buffer's pH integrity.

  • Post-run, stain the gel with SYBR Gold or your preferred nucleic acid stain. You will observe crisp, distinct bands devoid of vertical smearing.

References

  • Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. Nucleic Acids Research, 22(1), 20–24. URL:[Link]

  • Glen Research. (1998). Glen Report 11.16: More Novel Monomers - 6-Thio-dG, 2'-Amino-RNA, 5-Hydroxy-dC,dU Spacer C18, Spacer 9-CPG. URL:[Link]

Minimizing steric hindrance in 2'-amino modified aptamer binding

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Nucleic Acid Therapeutics Support Center.

You are encountering a classic bottleneck in aptamer development: Steric Hindrance and Electrostatic Interference . When working with 2'-amino (2'-NH2) modified aptamers—whether the modification is internal (for nuclease resistance) or terminal (for conjugation)—the physical bulk and the cationic potential of the amine group can severely disrupt the delicate tertiary structure required for high-affinity binding (


).

Below is a non-linear, diagnostic-driven guide to restoring your aptamer's binding performance.

Module 1: The Diagnostic Phase

Is it Steric Hindrance or Structural Collapse?

Before optimizing linkers, we must confirm the root cause. 2'-amino modified aptamers are unique because the 2'-amino group (pKa ~6.2–6.5) can be partially protonated at slightly acidic or neutral pH, creating positive charges that may repel a positively charged target or alter the hydration shell.

Troubleshooting Logic Flow:

Troubleshooting_Logic Start Symptom: Loss of Binding Affinity Check_1 Is the Aptamer Conjugated/Immobilized? Start->Check_1 Branch_Free Free Aptamer in Solution Check_1->Branch_Free No Branch_Conj Conjugated / Surface Bound Check_1->Branch_Conj Yes Check_Fold Did you perform Thermal Annealing? Branch_Free->Check_Fold Check_Linker Is there a Spacer (PEG/PolyT)? Branch_Conj->Check_Linker Result_Fold Issue: Misfolding (2'-NH2 alters H-bonding) Check_Fold->Result_Fold No Result_Electro Issue: Electrostatic Clash (pH vs pKa) Check_Fold->Result_Electro Yes Result_Steric Issue: Steric Hindrance (Surface Crowding) Check_Linker->Result_Steric No / Short Linker Check_Linker->Result_Electro Long Linker Used

Figure 1: Diagnostic logic tree to isolate the cause of binding loss. Green nodes indicate the actionable root cause.

Module 2: Solving Steric Hindrance (The Linker Strategy)

If your aptamer is immobilized (e.g., SPR chips, beads, ELONA plates), the aptamer is likely "lying down" on the surface or being occluded by the conjugation payload. You need to push the aptamer out of the "Cone of Exclusion."

The Solution: Variable Linker Architecture

Do not rely on a simple C6 (6-carbon) linker. It is often too short (~1 nm) and hydrophobic.

Spacer TypeLength (approx)HydrophilicityFlexibilityRecommendation
C6 / C12 1.0 – 2.0 nmLow (Hydrophobic)LowAvoid for protein targets; causes surface adsorption.
PEG-6 (Spacer 18) 2.8 nmHighHighGood starting point for small molecule targets.
PEG-12 to PEG-24 5.0 – 9.0 nmHighHighGold Standard for protein targets to clear the "PEG backfill" layer.
Poly-T (T5 - T10) 1.5 – 3.0 nmMediumMediumExcellent for DNA aptamers; maintains vertical orientation.

Q: Why does my binding signal decrease when I add a longer linker? A: This is the "Entropic Penalty." A linker that is too long and flexible (like PEG-24 or higher) increases the degrees of freedom. The aptamer spends more time exploring the solvent volume than sitting in the correct orientation to bind the target.

  • Fix: Switch to a semi-rigid linker like Poly-T (T10) or a Double-Spacer (PEG-6 + T5) to balance reach with rigidity [1].

Module 3: Solving Folding & Electrostatics (The 2'-Amino Factor)

2'-amino pyrimidines stabilize the RNA against nucleases but can destabilize the helix if not folded correctly. The 2'-NH2 group prefers the C3'-endo pucker (RNA-like), but it can form aberrant hydrogen bonds if the ionic strength is incorrect.

Protocol A: The "Step-Down" Annealing Protocol

Standard rapid cooling (snap-cooling) often traps 2'-amino aptamers in misfolded kinetic traps.

  • Resuspend: Dilute aptamer to 1–5 µM in Selection Buffer (Not water!).

    • Critical: Ensure MgCl2 (usually 1–5 mM) is present. Mg2+ is essential to screen the phosphate backbone repulsion, allowing the tight packing required for binding.

  • Denature: Heat to 90°C for 5 minutes .

  • Equilibrate: Transfer immediately to room temperature (25°C) and let sit for 15 minutes .

    • Why: This slow cooling allows the thermodynamically stable structure to form.

  • Refold: Incubate at 37°C for 15 minutes (or your assay temperature) before adding the target.

FAQ: Electrostatic Interference

Q: My background signal is high, or my KD is worse at pH 6.0. A: The pKa of the 2'-amino group is ~6.2. At pH 6.0, a significant portion of your aptamer's modifications are protonated (


). This creates a "cationic shield" that can repel positively charged protein patches or attract negatively charged blocking agents (like BSA).
  • Fix: Ensure your Assay Buffer is at pH 7.4 – 7.5 .

  • Fix: Add 0.05% Tween-20 and Heparin (0.1 mg/mL) to the binding buffer. Heparin acts as a competitor for non-specific electrostatic interactions [2].

Module 4: Surface Density Optimization

A common error is maximizing the amount of aptamer on the surface. More is not better.

The "Crowding Effect": If 2'-amino aptamers are packed too tightly (distance < 3–4 nm), they sterically hinder each other from undergoing the "induced fit" conformational change required to bind the target.

Workflow Visualization:

Linker_Strategy cluster_0 Poor Design (Steric Clash) cluster_1 Optimized Design Surface Sensor Surface (Gold/Glass) Aptamer1 Aptamer (No Spacer) Surface->Aptamer1 Direct Attachment Spacer PEG-12 / T10 Spacer (Extension) Surface->Spacer Covalent Link Target1 Target (Blocked) Aptamer2 Aptamer (Free Rotation) Spacer->Aptamer2 Target2 Target (Bound) Aptamer2->Target2 High Affinity

Figure 2: Comparison of direct attachment vs. spacer-mediated attachment. The spacer lifts the aptamer out of the surface boundary layer.

Optimization Protocol:

  • Titrate the Capture Probe: When immobilizing, mix your biotinylated/thiolated aptamer with a "diluent" oligo (e.g., Poly-T) or spacer molecule that cannot bind the target.

  • Ratios: Test Aptamer:Diluent ratios of 1:1, 1:5, and 1:10 .

  • Goal: You want the lowest surface density that still gives a detectable signal. This ensures maximum specific activity per aptamer molecule [3].

References

  • Effect of Linker Length on Aptamer Binding

    • Title: Effect of Linker Structure on Surface Density of Aptamer Monolayers and Their Corresponding Protein Binding Efficiency.[1]

    • Source: Analytical Chemistry (ACS).
    • URL:[Link]

  • 2'-Amino Modification Stability & Properties

    • Title: Isolation and Characterization of 2′-Amino-Modified RNA Aptamers for Human TNFα.
    • Source: Genomics, Proteomics & Bioinform
    • URL:[Link]

  • Surface Density & Steric Hindrance

    • Title: The Effects of Spacer Length and Composition on Aptamer-Mediated Cell-Specific Targeting.[2]

    • Source: Angewandte Chemie.
    • URL:[Link]

Sources

Technical Support Center: Optimizing In Vitro Transcription with Modified Nucleoside Triphosphates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting in vitro transcription (IVT) reactions involving modified nucleoside triphosphates (NTPs). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of modified mRNA. As Senior Application Scientists, we provide not just solutions, but the underlying rationale to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the use of modified NTPs in IVT.

Q1: Why should I use modified NTPs in my IVT reaction?

Incorporating modified NTPs is a key strategy to enhance the therapeutic potential of synthetic mRNA.[1] The primary benefits include:

  • Increased Stability: Modifications like pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) make the mRNA more resistant to degradation by cellular ribonucleases, leading to a longer half-life and prolonged protein expression.[1]

  • Reduced Immunogenicity: The innate immune system has sensors, such as Toll-like receptors (TLRs), that can recognize foreign RNA and trigger an inflammatory response. Modified NTPs can help the synthetic mRNA evade this detection, improving its safety profile.[1][2]

  • Enhanced Translation Efficiency: Certain modifications can optimize codon usage and improve the interaction of mRNA with the ribosome, leading to higher protein production from the same amount of transcript.[1] The use of m1Ψ in the Pfizer/BioNTech and Moderna COVID-19 vaccines is a prominent example of its success in enhancing mRNA stability and translation.[1]

Q2: Which NTPs can be modified in an IVT reaction?

Typically, pyrimidines (Uridine and Cytidine) are replaced with modified versions. Common modifications include N1-methylpseudouridine-5´-Triphosphate (m1ΨTP), Pseudouridine-5´-Triphosphate (Pseudo-UTP), and 5-Methyl-Cytidine-5´-Triphosphate (5mCTP).[2][3] It is generally advised not to use modified versions of ATP and GTP, as they can interfere with the capping reaction, which is critical for the initiation of translation.[3]

Q3: Does the choice of RNA polymerase matter when using modified NTPs?

Yes, it can. While the bacteriophage T7 RNA polymerase is robust and widely used, its efficiency can vary depending on the specific modification and the degree of substitution in the NTP mix.[4] Some modifications, especially bulky ones, may not be incorporated efficiently by wild-type T7 RNA polymerase, leading to lower yields or premature termination.[4][5] In such cases, using engineered T7 RNA polymerase variants with an expanded substrate range can significantly improve the yield of fully modified transcripts.[5]

Q4: What is the difference between co-transcriptional and post-transcriptional capping, and how do modified NTPs affect this choice?

These are the two primary methods for adding the crucial 5' cap structure to your mRNA.[6]

  • Co-transcriptional Capping: A cap analog, like an Anti-Reverse Cap Analog (ARCA), is added directly to the IVT reaction mix and is incorporated by the polymerase at the start of transcription.[6][7] This method is simpler but can result in lower yields because the cap analog competes with GTP.[6]

  • Post-transcriptional (Enzymatic) Capping: The full-length, uncapped mRNA is first synthesized and purified. Then, a capping enzyme (e.g., from the Vaccinia virus or Faustovirus) is used in a separate reaction to add the cap structure.[6][] This method typically results in nearly 100% capping efficiency and is more scalable, making it preferable for therapeutic mRNA production.[6][]

Modified NTPs do not inherently restrict you to one method, but since post-transcriptional capping separates the transcription and capping steps, it allows for independent optimization of each, which can be advantageous when dealing with potentially inhibitory modified NTPs.

Core Troubleshooting Guide

This guide is structured by common experimental problems. For each issue, we outline potential causes and provide actionable solutions grounded in scientific principles.

Problem 1: Low or No RNA Yield

This is one of the most common issues. A systematic check of your reaction components and template is the first step.

Workflow for Diagnosing Low RNA Yield

cluster_start Start: Low/No RNA Yield cluster_checks Initial Checks cluster_sample_specific Sample-Specific Issues cluster_general_issues General IVT Issues start Low or No RNA Yield Detected control Run Control Reaction (e.g., with unmodified NTPs) start->control control_ok Control OK, Sample Failed control->control_ok Compare control_fail Both Failed control->control_fail Compare mod_ntp_issue Modified NTP Issue? control_ok->mod_ntp_issue template_quality Check DNA Template Quality (Purity, Integrity, Linearization) control_fail->template_quality optimize_ntp Optimize Modified NTP Ratio & Total Concentration mod_ntp_issue->optimize_ntp Yes mod_ntp_issue->template_quality change_polymerase Consider Engineered RNA Polymerase optimize_ntp->change_polymerase reagent_integrity Check Reagent Integrity (Polymerase, Buffers, DTT) template_quality->reagent_integrity rnase_contam Suspect RNase Contamination? reagent_integrity->rnase_contam rnase_contam->optimize_ntp No rnase_solution Use RNase Inhibitor, Improve Aseptic Technique rnase_contam->rnase_solution Yes

Caption: Troubleshooting flowchart for low or no RNA yield.

Q: My IVT reaction produced very little or no RNA. What went wrong?

A: This can stem from several factors, ranging from template quality to reagent integrity.

  • Cause: Poor Quality DNA Template.

    • Explanation: Contaminants carried over from plasmid purification, such as salts or ethanol, can directly inhibit RNA polymerase.[9] Incomplete linearization of the plasmid DNA will also lead to reaction failure or the production of heterogeneous, long transcripts.[9][10]

    • Solution:

      • Always purify your DNA template using a reliable column-based kit or phenol-chloroform extraction followed by ethanol precipitation.[11]

      • After linearization with a restriction enzyme, confirm complete digestion by running an aliquot on an agarose gel. You should see a single, sharp band at the expected size of your linearized plasmid.[9][10]

  • Cause: Inactive Enzyme or Degraded Reagents.

    • Explanation: RNA polymerase is sensitive to temperature fluctuations and multiple freeze-thaw cycles.[12] Similarly, other critical components like DTT (an antioxidant) can degrade over time, leading to lower enzyme activity.[3]

    • Solution:

      • Aliquot your RNA polymerase upon arrival and store it at -80°C to minimize freeze-thaw cycles.[12]

      • Always run a positive control reaction using a template and reagents known to work.[10][11] If the control fails, the issue likely lies with a common reagent like the polymerase or buffer.

      • Consider adding fresh DTT to the reaction, as it can help restore performance if the polymerase has been partially oxidized.[3]

  • Cause: RNase Contamination.

    • Explanation: RNases are ubiquitous and robust enzymes that degrade RNA.[12] Contamination can be introduced through tips, tubes, water, or the DNA template preparation itself.[9][11]

    • Solution:

      • Maintain a dedicated, RNase-free workspace. Use certified RNase-free tips, tubes, and water.[12]

      • Always include an RNase inhibitor in your IVT reaction as a safeguard.[9]

      • If you suspect your DNA template is the source, re-purify it.[11]

  • Cause: Suboptimal Concentration or Ratio of Modified NTPs.

    • Explanation: T7 RNA polymerase has evolved to use natural NTPs. While it can incorporate many modified NTPs, the efficiency may be lower.[5] Using 100% substitution of a modified NTP can sometimes stall the polymerase, especially if the total NTP concentration is too low.[13]

    • Solution:

      • Optimize Total NTP Concentration: Ensure the total concentration of each nucleotide is sufficient. Low nucleotide concentration can be a limiting factor in the reaction.[9][13]

      • Titrate Modified NTPs: If 100% substitution fails, try a partial replacement (e.g., 50% modified UTP and 50% standard UTP). While this may not provide the full biological benefit, it can help identify an incorporation issue.

      • Adjust Mg²⁺ Concentration: The concentration of magnesium ions (Mg²⁺) is critical, as it forms a complex with NTPs that the polymerase recognizes as a substrate. The optimal Mg²⁺ concentration can change with different NTP concentrations and types. Perform a titration to find the optimal level for your specific reaction conditions.[14]

Problem 2: Incomplete or Truncated Transcripts

Seeing a smear or discrete bands smaller than your target product on a gel indicates that transcription is terminating prematurely.

Q: My gel shows a smear or bands that are shorter than the expected full-length transcript. How can I fix this?

  • Cause: Insufficient Nucleotide Concentration.

    • Explanation: If the concentration of any single NTP (often the one being modified or labeled) is too low, the polymerase may stall and dissociate from the DNA template when it needs to incorporate that nucleotide.[9][13]

    • Solution: Increase the concentration of the limiting nucleotide. If you are using a labeled or modified nucleotide, this may require supplementing the reaction with its unlabeled or standard counterpart.[13][15] The total concentration for each NTP should be at least 12 µM, but concentrations in the millimolar range are common for high-yield reactions.[9]

  • Cause: GC-Rich Template or RNA Secondary Structure.

    • Explanation: Strong secondary structures in the nascent RNA transcript or long stretches of G/C base pairs in the DNA template can create physical barriers that cause the polymerase to pause or fall off.[10]

    • Solution: Lower the incubation temperature of the reaction from 37°C to 30°C, or even lower.[10][13] This slows down the polymerase, giving it more time to navigate through these difficult regions without dissociating.[13]

  • Cause: Cryptic Termination Sites.

    • Explanation: The DNA template sequence itself may contain sequences that are inadvertently recognized as termination signals by the T7 RNA polymerase.[9]

    • Solution: If other troubleshooting steps fail, this may be the cause. The most effective solution is to subclone your template into a different vector with a different polymerase promoter (e.g., SP6 or T3) and use the corresponding polymerase.[9]

Problem 3: Transcripts of Unexpected Size (Longer than expected)

If your RNA transcript is running larger than expected on a gel, it's typically an issue with the DNA template's 3' end.

Q: The RNA transcript I produced is significantly larger than I expected. What is the cause?

  • Cause: Incomplete Template Linearization.

    • Explanation: If the plasmid template is not completely digested and remains circular, the RNA polymerase will not terminate at a defined endpoint. Instead, it will continue around the plasmid multiple times, a process known as "run-around transcription," producing long, heterogeneous transcripts.[9]

    • Solution: After your restriction digest, run an aliquot on an agarose gel alongside an uncut plasmid control. You must confirm that no circular or supercoiled plasmid remains before proceeding with the IVT reaction.[9][10]

  • Cause: 3' Overhangs on the Template.

    • Explanation: T7 RNA polymerase can sometimes use a 3' overhang on the template strand as a template, leading to the addition of extra, non-templated nucleotides at the 3' end of the RNA transcript.[10]

    • Solution: Use a restriction enzyme that generates a blunt end or a 5' overhang to linearize your template.[10] If you must use an enzyme that leaves a 3' overhang, you can use an enzyme like Klenow fragment to fill it in and create a blunt end.

Problem 4: High dsRNA Impurity

Double-stranded RNA (dsRNA) is a significant impurity that can trigger a strong innate immune response. Minimizing its formation is critical for therapeutic applications.

Q: How can I reduce the amount of dsRNA byproduct in my IVT reaction?

  • Cause: Self-Complementary 3' End of the Transcript.

    • Explanation: The newly synthesized RNA transcript can sometimes fold back on itself, and its 3' end can act as a primer for the RNA polymerase, which can then synthesize a complementary strand, forming dsRNA.

    • Solution: Carefully design your DNA template to avoid self-complementary sequences at the 3' end of the transcript.

  • Cause: Promoter-Independent Transcription.

    • Explanation: The RNA polymerase can sometimes initiate transcription from the opposite strand or from nicks in the DNA template, producing antisense RNA that can anneal to your sense transcript.

    • Solution:

      • Ensure you use a high-quality, highly purified DNA template free of nicks.[6][]

      • Optimize reaction conditions, particularly the Mg²⁺ and NTP concentrations, as suboptimal conditions can increase the likelihood of spurious transcription.[14][17]

      • Purify the final mRNA product using methods that can effectively remove dsRNA, such as cellulose-based chromatography or HPLC.[18][19]

Data & Protocols

Table 1: Common Modified NTPs and Key Considerations
Modified NTPFull NamePrimary PurposeKey Considerations
m1ΨTP N1-methylpseudouridine-5´-TriphosphateReduce immunogenicity, enhance translation.[1]The current "gold standard" for therapeutic mRNA. Generally well-incorporated by T7 RNA polymerase.
Pseudo-UTP (ΨTP) Pseudouridine-5´-TriphosphateReduce immunogenicity, increase stability.[7][20]A naturally occurring modification. Can sometimes increase polymerase error rates compared to m1Ψ.[20][21]
5mCTP 5-Methylcytidine-5´-TriphosphateReduce immunogenicity, increase stability.[7]Often used in combination with a modified UTP for synergistic effects.
5moUTP 5-Methoxyuridine-5´-TriphosphateReduce immunogenicity.[22]Another uridine analog that can be used to tune the properties of the final mRNA.
Protocol 1: Standard IVT Reaction with Modified NTPs

This protocol is a starting point and should be optimized for your specific template and modified NTPs.

  • Template Preparation:

    • Linearize 10-20 µg of high-quality plasmid DNA with a restriction enzyme that produces blunt or 5' overhang ends.

    • Confirm complete linearization on a 1% agarose gel.

    • Purify the linearized DNA using a spin column or phenol-chloroform precipitation and resuspend in RNase-free water to a final concentration of 0.5-1.0 µg/µL.

  • IVT Reaction Assembly:

    • On ice, combine the following in a sterile, RNase-free microfuge tube in the order listed. The example below is for a 20 µL reaction producing mRNA with 100% substitution of UTP with m1ΨTP.

ReagentAmountFinal Concentration
RNase-free WaterX µL-
10X Transcription Buffer2 µL1X
ATP Solution (100 mM)2 µL10 mM
CTP Solution (100 mM)2 µL10 mM
GTP Solution (100 mM)2 µL10 mM
m1ΨTP Solution (100 mM)2 µL10 mM
Linearized DNA TemplateX µL1 µg
RNase Inhibitor1 µL-
T7 RNA Polymerase Mix2 µL-
Total Volume 20 µL
  • Incubation:

    • Mix gently by flicking the tube and centrifuge briefly.

    • Incubate at 37°C for 2-4 hours. For difficult templates, consider incubating at 30°C.[10][]

  • DNase Treatment:

    • Add 1 µL of RNase-free DNase I to the reaction.

    • Incubate at 37°C for 15-30 minutes to digest the DNA template.[6]

  • Purification:

    • Proceed immediately to mRNA purification. Do not store the crude reaction mix for extended periods.

Protocol 2: Purification of Modified mRNA

Purification is essential to remove enzymes, unincorporated NTPs, the DNA template, and reaction byproducts.[19][22]

  • Lithium Chloride (LiCl) Precipitation (Recommended for initial purification):

    • Add RNase-free water to the IVT reaction to bring the volume to 50 µL.

    • Add 50 µL of 5 M LiCl (final concentration 2.5 M).

    • Mix well and incubate at -20°C for at least 1 hour.

    • Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the RNA.

    • Carefully discard the supernatant, which contains unincorporated NTPs and proteins.

    • Wash the pellet with 500 µL of cold 70% ethanol.

    • Centrifuge again for 5 minutes.

    • Carefully remove all of the ethanol and allow the pellet to air dry for 5-10 minutes. Do not over-dry.

    • Resuspend the purified RNA pellet in an appropriate volume of RNase-free water.

  • Quality Control:

    • Quantify the RNA using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity of the transcript by running an aliquot on a denaturing agarose gel or using a bioanalyzer.[6][24] You should see a single, sharp band at the expected size.

Visualization of the IVT Workflow

cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_cleanup Downstream Processing pDNA Plasmid DNA linearize Linearization (Restriction Digest) pDNA->linearize purify_dna Template Purification linearize->purify_dna ivt_reaction Assemble IVT Reaction (Polymerase, Buffer, NTPs, Modified NTPs) purify_dna->ivt_reaction incubation Incubation (2-4h @ 37°C) ivt_reaction->incubation dnase DNase I Treatment (Template Removal) incubation->dnase purify_rna mRNA Purification (e.g., LiCl Precipitation) dnase->purify_rna qc Quality Control (Gel, Bioanalyzer, Spectrophotometry) purify_rna->qc

Sources

Validation & Comparative

Mass spectrometry analysis of 2'-Amino-2'-deoxyuridine-5'-triphosphate purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Imperative

In the synthesis of aptamers (SELEX) and nuclease-resistant therapeutics, 2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP) is a critical building block.[1] Its 2'-amino modification confers significant resistance to serum nucleases compared to standard RNA or DNA.[1] However, the chemical synthesis of this modified nucleotide often yields impurities—specifically mono- (MP) and di-phosphates (DP), pyrophosphates, and hydrolysis byproducts—that are structurally nearly identical to the triphosphate (TP) product.[1]

The Core Problem: Traditional Anion-Exchange HPLC with UV detection (HPLC-UV) separates these species based on charge but lacks the specificity to identify co-eluting contaminants or degradation products (e.g., glycosidic bond cleavage).[1]

The Solution: This guide establishes Ion-Pairing Reversed-Phase Liquid Chromatography coupled to High-Resolution Mass Spectrometry (IP-RP-LC-MS) as the superior analytical standard.[1] We compare this method against traditional alternatives to demonstrate its necessity for pharmaceutical-grade QC.

Comparative Analysis: Why Shift to IP-RP-LC-MS?

The following table contrasts the three primary analytical techniques used for nucleotide triphosphate analysis.

FeatureIP-RP-LC-MS (Recommended) Anion Exchange HPLC-UV 31P-NMR
Primary Detection Mass-to-Charge Ratio (

)
UV Absorbance (260 nm)Phosphorus Chemical Shift
Specificity High. Identifies exact molecular formula; distinguishes impurities by mass.[1]Low. Relies solely on retention time; cannot ID co-eluting peaks.High (for phosphates). Definitive for phosphate connectivity (

).[1]
Sensitivity Femtomole range. (High sensitivity in negative mode).Nanomole range. Micromole/Millimole range. Requires large sample mass.
Impurity ID Can identify degradation products (e.g., uracil base loss).Blind to non-UV absorbing impurities or co-eluting species.Can quantify inorganic phosphate (Pi) and pyrophosphate (PPi).[1]
Throughput Medium (requires equilibration).[1]High.Low.

The Analytical Workflow

The analysis of highly polar triphosphates on C18 columns requires Ion-Pairing Agents . Without them, 2'-NH2-dUTP elutes in the void volume. We utilize a volatile ion-pair system (TEA/HFIP) compatible with Mass Spectrometry.[1]

Visualizing the Workflow

AnalyticalWorkflow Sample Sample: 2'-NH2-dUTP (Dissolved in H2O) LC IP-RP-HPLC (C18 Column) Sample->LC ESI ESI Source (Negative Mode) LC->ESI Elution IonPair Mobile Phase: TEA + HFIP IonPair->LC Modifies Retention MS High-Res MS (Q-TOF / Orbitrap) ESI->MS [M-H]- Ions Data Data Analysis (Extracted Ion Chromatograms) MS->Data

Figure 1: The IP-RP-LC-MS workflow utilizing Triethylamine (TEA) and Hexafluoroisopropanol (HFIP) to retain polar nucleotides on a hydrophobic column while ensuring MS compatibility.[1]

Detailed Experimental Protocol

This protocol is designed for a Q-TOF or Orbitrap system but is adaptable to Triple Quadrupoles.[1]

Reagents & Preparation
  • Target: 2'-Amino-2'-deoxyuridine-5'-triphosphate.[1]

  • Ion Pairing Agents: Triethylamine (TEA) (High purity, LC-MS grade) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[1]

  • Solvents: LC-MS grade Water and Methanol.[1][2] Note: Acetonitrile is often avoided in high concentrations with HFIP due to solubility issues, but Methanol works well.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18 or Agilent ZORBAX RRHD), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 15 mM TEA + 400 mM HFIP in Water (pH ~ 7.9).

    • Mechanism:[2][3] TEA forms an ion pair with the triphosphate; HFIP acts as a dynamic modifier to improve ionization in the gas phase.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-2 min: 2% B (Isocratic hold for desalting)[1]

    • 2-12 min: 2% to 40% B (Elution of nucleotide species)[1]

    • 12-14 min: 95% B (Wash)[1]

    • 14-18 min: 2% B (Re-equilibration - Critical for IP methods)

  • Flow Rate: 0.25 mL/min.

  • Column Temp: 45°C (Improves peak shape for nucleotides).[1]

MS Parameters (Negative Ion Mode)
  • Source: Electrospray Ionization (ESI-).[1][4][5]

  • Capillary Voltage: 2.5 kV (Lower voltage prevents in-source fragmentation of the fragile triphosphate).

  • Cone Voltage: 20-30 V.

  • Scan Range:

    
     100 – 1000.
    
  • Key Monitoring Ions (Theoretical):

    • Calculate exact mass based on formula

      
      .[1]
      
    • Target

      
       and 
      
      
      
      .

Data Interpretation & QC Logic

In negative mode ESI, 2'-NH2-dUTP yields a distinct fragmentation pattern. QC release requires not just the presence of the parent ion, but the absence of specific impurity markers.

Fragmentation Pathway

Upon Collision Induced Dissociation (CID), the molecule fragments predictably:

  • Precursor:

    
    
    
  • Loss of Pyrophosphate (PPi): Yields the monophosphate (NMP) ion.

  • Loss of Base: Cleavage of the N-glycosidic bond yields the free uracil base (

    
     111) and the sugar-phosphate moiety.
    
  • Sugar Marker: The 2'-amino-modified sugar fragment helps distinguish this from standard dUTP.

QC Decision Tree

QCDecisionTree Start Acquire LC-MS Data CheckParent Parent Ion [M-H]- Detected? Start->CheckParent CheckPurity Purity > 95% (UV & TIC)? CheckParent->CheckPurity Yes Fail FAIL: Repurify CheckParent->Fail No (Wrong Product) IdentifyImp Identify Impurities via MS CheckPurity->IdentifyImp No Pass PASS: Release Lot CheckPurity->Pass Yes Imp1 m/z = [M-80] (Diphosphate) IdentifyImp->Imp1 Imp2 m/z = [M-160] (Monophosphate) IdentifyImp->Imp2 Imp3 m/z = [Base] (Hydrolysis) IdentifyImp->Imp3 Imp1->Fail Imp2->Fail Imp3->Fail

Figure 2: Quality Control Decision Matrix for 2'-NH2-dUTP analysis. Identification of specific mass shifts allows for targeted repurification.

Troubleshooting & Validation (Self-Validating System)

To ensure the protocol is trustworthy, implement these self-validating checks:

  • System Suitability Test (SST): Inject a standard mix of ATP, ADP, and AMP before the sample. If the resolution between ADP and ATP is < 1.5, the column equilibration is insufficient.

  • Mass Accuracy Check: The mass error for the

    
     ion must be < 5 ppm. High error suggests poor calibration or interference.
    
  • In-Source Fragmentation Check: If the Monophosphate (MP) peak in the chromatogram perfectly co-elutes with the Triphosphate (TP) peak, it is an artifact of the ion source (voltage too high), not a real impurity. Real MP impurities will have a different retention time.[6]

References

  • Chen, L. et al. "Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B, vol. 877, no. 26, 2009.

  • Donegan, M. et al. "Ion-pair reversed-phase liquid chromatography coupled to mass spectrometry for the analysis of oligonucleotides and their related impurities." Journal of Pharmaceutical and Biomedical Analysis, vol. 215, 2022.

  • Agilent Technologies. "Analysis of Nucleotides by IP-RP-LC-MS using TEA/HFIP." Application Note 5991-0329EN.

  • Waters Corporation. "Separation of Nucleotides and Oligonucleotides using Ion-Pairing Reversed-Phase Chromatography."[1] Waters Application Note.

Sources

Validating 2'-Amino Modification Efficiency: Direct HPLC vs. Functional Conjugate-Shift Assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating 2'-Amino Modification Efficiency via HPLC Chromatography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 2'-amino (2'-NH2) modification is a critical handle for conjugating fluorophores, drugs, or high-molecular-weight tags to oligonucleotides (aptamers, antisense). However, validating the efficiency of this modification—specifically distinguishing the reactive amine from non-reactive impurities (such as acetylated caps or unmodified 2'-OH failures)—presents a significant chromatographic challenge.

This guide compares two validation methodologies:

  • Direct IP-RP HPLC (The Standard): Relies on subtle retention time shifts caused by the intrinsic polarity of the amino group.

  • Functional Conjugate-Shift Assay (The Superior Alternative): A chemical derivatization workflow that definitively separates functional amines from non-reactive species via a massive hydrophobic shift.

Scientific Background: The Validation Challenge

During solid-phase synthesis, 2'-amino groups are typically protected (e.g., with trifluoroacetyl) to prevent side reactions. Incomplete deprotection or accidental acetylation during capping steps can yield an oligonucleotide that is full-length but chemically inert (non-functional).

  • The Problem: A 2'-amino-DNA and a 2'-OH-DNA of the same sequence have nearly identical molecular weights (1 Da difference) and very similar hydrophobicity.

  • The Consequence: Standard LC-MS often fails to resolve these species due to the mass proximity, and standard HPLC shows co-elution, leading to false-positive "high purity" results.

Comparative Analysis: Direct Detection vs. Functional Shift
Method A: Direct Ion-Pair Reversed-Phase (IP-RP) HPLC

The Baseline Approach

This method relies on the ionization state of the primary amine. At neutral pH (TEAA buffer, pH 7.0), the 2'-amino group is partially protonated (


), reducing the net negative charge of the oligonucleotide compared to the native phosphate backbone.
  • Mechanism: The reduced net charge weakens the interaction with the ion-pairing reagent (e.g., Triethylammonium), theoretically causing the 2'-amino species to elute earlier than the unmodified parent.

  • Limitations: The retention time shift (

    
    ) is often negligible (< 0.5 min) and easily obscured by broad peaks or n-1 failure sequences. It cannot distinguish between a free amine and a non-reactive, blocked amine.
    
Method B: NHS-Ester Conjugate-Shift Assay (Recommended)

The "Gold Standard" Validation System

This protocol chemically transforms the validation problem. By reacting the crude oligo with a hydrophobic NHS-ester (e.g., NHS-Benzoate or NHS-Fluorescein), the functional 2'-amino species gains a significant hydrophobic group.

  • Mechanism:

    • Reactive Species (2'-NH2): Covalently binds the tag

      
       Becomes highly hydrophobic 
      
      
      
      Large
      
      
      shift (Right-shift).
    • Non-Reactive Species (2'-OH, Acetylated): No reaction

      
       No hydrophobicity change 
      
      
      
      Elutes at original time (Void volume).
  • Result: A binary, high-contrast separation that allows precise integration of the "functional" peak area versus "impurity" area.

Data Presentation: Performance Comparison

Table 1: Methodological Comparison for 2'-Amino Validation

FeatureDirect IP-RP HPLC (Standard)Conjugate-Shift Assay (Superior)
Separation Principle Charge/Polarity subtle differenceHydrophobic Tagging (Massive Shift)
Resolution (

)
Low (

)
High (

)
Specificity Low (Cannot detect capped amines)High (Detects only reactive amines)
Quantification Accuracy

(Est.)

False Positives High (Co-elution common)Near Zero
Time Investment 30 mins (Run time)2 Hours (Incubation + Run)
Experimental Protocol: The Conjugate-Shift Workflow

Objective: Quantify the % efficiency of a 5'- or 2'-amino modification using a hydrophobic shift.

Reagents:

  • Labeling Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.5.
    
  • Reagent: Succinimidyl Benzoate (NHS-Benzoate) or NHS-Fluorescein (dissolved in DMSO at 10 mg/mL).

  • Mobile Phase A: 0.1 M TEAA (Triethylammonium Acetate), pH 7.0.

  • Mobile Phase B: Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5 nmol of the amino-modified oligonucleotide in 50

    
    L of Labeling Buffer.
    
  • Conjugation: Add 50

    
    L of NHS-Reagent (in excess, ~20-50 equivalents).
    
  • Incubation: Vortex and incubate at Room Temperature (25°C) for 1 hour. Note: Keep in dark if using fluorescent tags.

  • Quenching (Optional): Add 10

    
    L of 1 M Tris-HCl (pH 8.0) to scavenge excess NHS-ester (prevents non-specific background).
    
  • HPLC Analysis: Inject 10-20

    
    L onto a C18 IP-RP Column (e.g., Agilent AdvanceBio or Thermo DNAPac RP).
    
  • Gradient: 5% to 60% B over 20 minutes.

Calculation:



Visualization: Logic & Workflow
Figure 1: The Conjugate-Shift Logic Pathway

This diagram illustrates how the assay filters functional molecules from impurities.

ConjugateShiftLogic Crude Crude 2'-Amino Oligo (Mixture) Reaction Reaction with NHS-Hydrophobe (pH 8.5) Crude->Reaction Functional Functional 2'-NH2 Reaction->Functional Contains NH2 Impurity Impurity (2'-OH / Capped) Reaction->Impurity No NH2 Shifted Hydrophobic Product (Late Elution) Functional->Shifted Covalent Bond Formed Unshifted Unreacted Parent (Early Elution) Impurity->Unshifted No Reaction

Caption: Logical flow of the Conjugate-Shift Assay. Only functional amines bind the tag, shifting their retention time significantly.

Figure 2: Experimental Workflow Diagram

Step-by-step execution of the validation protocol.

Workflow Step1 1. Solubilization Dissolve Oligo in NaHCO3 (pH 8.5) Step2 2. Derivatization Add NHS-Ester (DMSO) Step1->Step2 Step3 3. Incubation 1 Hour @ 25°C Step2->Step3 Step4 4. HPLC Injection IP-RP C18 Column Step3->Step4 Decision Chromatogram Analysis Step4->Decision ResultA Peak A (Early): Failure (Non-functional) Decision->ResultA No Shift ResultB Peak B (Late): Success (Functional 2'-NH2) Decision->ResultB Shifted Rt

Caption: Experimental workflow for validating 2'-amino efficiency using NHS-ester derivatization.

Troubleshooting & Self-Validation

To ensure the "Trustworthiness" of your results, apply these checks:

  • The Control: Run the unmodified parent sequence (2'-OH) through the same reaction. It should show 0% shift . If it shifts, your washing was insufficient, or non-specific binding occurred.

  • The pH Criticality: Ensure the reaction buffer is pH 8.3–8.5.

    • Why? Below pH 8.0, the amine is protonated (

      
      ) and unreactive toward NHS-esters. Above pH 9.0, the NHS-ester hydrolyzes too quickly in water.
      
  • Peak Identity: The shifted peak should have the UV absorbance of the oligo (260 nm) AND the tag (e.g., 495 nm for Fluorescein). If it only absorbs at 495 nm, it is free dye.

References
  • Agilent Technologies. (2023).[1] Analysis of Oligonucleotides using AdvanceBio Oligonucleotide Columns. Agilent Application Notes.[1][2][3]

  • Thermo Fisher Scientific. (2023). Oligonucleotide Analysis Using HPLC Columns: DNAPac Applications. Thermo Fisher Technical Guides.

  • Glen Research. (2012). General Procedure for Labelling of Amino-Modified Oligonucleotides. Glen Research Technical Monographs.

  • Sigma-Aldrich. (2024). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. MilliporeSigma Technical Protocols.

  • YMC Europe. (2022). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography.[4][5] YMC Whitepapers.

Sources

Comparing binding affinity of native vs 2'-amino modified aptamers

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Synthetic Receptors: A Comparative Guide to Native vs. 2'-Amino Modified Aptamers

As a Senior Application Scientist, I frequently encounter a critical bottleneck in aptamer development: the transition from in vitro discovery to in vivo application. While Systematic Evolution of Ligands by Exponential Enrichment (SELEX) routinely yields native RNA and DNA aptamers with high specificity, their clinical and diagnostic utility is often crippled by rapid nuclease degradation and limited chemical diversity.

To bridge this gap, chemical modifications at the 2'-position of the ribose ring—specifically 2'-amino (2'-NH2) substitutions—have emerged as a gold standard [1]. This guide provides an objective, data-driven comparison of native versus 2'-amino modified aptamers, detailing the mechanistic causality behind their performance differences and providing a self-validating protocol for evaluating their binding kinetics.

Mechanistic Causality: Why the 2'-Amino Modification Matters

Native RNA aptamers possess a 2'-hydroxyl (2'-OH) group that is highly susceptible to nucleophilic attack on the adjacent phosphodiester bond, leading to rapid cleavage by ribonucleases (half-life in human serum is often seconds to minutes).

By substituting the 2'-OH with a 2'-NH2 group, two profound biophysical changes occur:

  • Steric and Electronic Shielding: The bulky amino group prevents the intramolecular transesterification reaction responsible for RNA cleavage. This structural shielding enhances nuclease resistance by up to 1000-fold in biological fluids [2].

  • Thermodynamic Reprogramming & Affinity: Native aptamers rely on a limited repertoire of four nucleobases to form non-covalent interactions. The introduction of a 2'-NH2 group provides a potent new hydrogen bond donor. This additional interaction vector allows the modified aptamer to form tighter electrostatic and hydrogen-bonding networks with target proteins, frequently lowering the equilibrium dissociation constant (

    
    ) and improving overall binding affinity [3].
    

G Native Native RNA Aptamer (2'-OH) Nuclease High Nuclease Susceptibility Native->Nuclease Hbond_native Limited H-Bond Donors Native->Hbond_native Modified 2'-Amino Modified Aptamer (2'-NH2) Resistant Enhanced Nuclease Resistance (>1000x) Modified->Resistant Hbond_mod Additional H-Bond Donors (-NH2) Modified->Hbond_mod Affinity_native Baseline Binding Affinity (Kd) Hbond_native->Affinity_native Affinity_mod Optimized Binding Affinity (Lower Kd) Hbond_mod->Affinity_mod

Mechanistic differences between native and 2'-amino modified aptamers.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing native and 2'-amino modified aptamers across various therapeutic targets. The data illustrates that 2'-NH2 modifications not only rescue the aptamer from degradation but often preserve or enhance target affinity.

Target ProteinAptamer TypeModification StrategyBinding Affinity (

)
Serum Stability (

)
Basic Fibroblast Growth Factor (bFGF) RNANative (2'-OH)~1.5 nM< 1 minute
bFGF RNA2'-Amino (2'-NH2 pyrimidines)~0.35 nM> 1000-fold increase
Human Neutrophil Elastase (HNE) RNANative (2'-OH)~20 nMMinutes
HNE RNA2'-Amino (2'-NH2 pyrimidines)~15 nM10-fold enhancement
Coagulation Factor VIIa (FVIIa) RNA2'-Amino (2'-NH2 pyrimidines)High Affinity~15 hours

(Data derived from foundational studies on bFGF/HNE aptamers [2] and Factor VIIa inhibitors [4].)

Experimental Methodology: Validating Binding Affinity via Surface Plasmon Resonance (SPR)

To objectively compare the binding kinetics (


, 

) and affinity (

) of native vs. modified aptamers, Surface Plasmon Resonance (SPR) is the industry standard. SPR provides real-time, label-free quantification.

Causality in Protocol Design: In this workflow, we immobilize the aptamer rather than the protein. Proteins are prone to denaturation upon surface coupling, which alters their conformational epitopes. By biotinylating the 5'-end of the aptamer and capturing it on a Streptavidin (SA) chip, we ensure the aptamer retains its native secondary/tertiary folding space while the target protein remains in its native state in solution [5].

Self-Validating SPR Protocol

Step 1: Sensor Chip Preparation & System Priming

  • Dock a Streptavidin (SA) sensor chip into the SPR instrument.

  • Prime the system with running buffer (e.g., 1x PBS, 5 mM MgCl2, 0.05% Tween-20). Note: Mg2+ is critical for stabilizing the tertiary structures of RNA/DNA aptamers.

Step 2: Aptamer Immobilization (Ligand Capture)

  • Dilute the 5'-biotinylated aptamer (native or 2'-NH2 modified) to 50 nM in running buffer.

  • Inject over the active flow cell (Fc2) at a slow flow rate (10 µL/min) until a target immobilization level of 100-200 Resonance Units (RU) is achieved.

  • Self-Validation Check: Leave Flow Cell 1 (Fc1) unmodified (or immobilize a scrambled sequence) to serve as a reference channel. This isolates true binding events from bulk refractive index shifts and non-specific protein binding.

Step 3: Kinetic Analysis (Analyte Injection)

  • Prepare a 2-fold dilution series of the target protein (e.g., 0.5 nM to 32 nM).

  • Inject the protein over both Fc1 and Fc2 at a high flow rate (30-50 µL/min) to minimize mass transport limitations.

  • Allow 120 seconds for the association phase (

    
    ) and 300 seconds for the dissociation phase (
    
    
    
    ) using running buffer.

Step 4: Surface Regeneration

  • Inject a short pulse (30 seconds) of regeneration solution (e.g., 50 mM NaOH or 2 M NaCl) to disrupt the non-covalent aptamer-protein complex without breaking the robust biotin-streptavidin bond.

  • Allow the baseline to stabilize before the next cycle.

Step 5: Data Fitting

  • Subtract the Fc1 reference signal from the Fc2 active signal (Fc2 - Fc1).

  • Fit the resulting sensorgrams using a 1:1 Langmuir binding model to calculate the dissociation constant (

    
    ).
    

SPR Immobilization 1. Surface Immobilization (Biotin-Aptamer to SA Chip) Baseline 2. Buffer Flow & Baseline Stabilization Immobilization->Baseline Association 3. Target Injection (Measure Kon) Baseline->Association Dissociation 4. Buffer Wash (Measure Koff) Association->Dissociation Regeneration 5. Surface Regeneration Dissociation->Regeneration Regeneration->Baseline Next Cycle

Step-by-step Surface Plasmon Resonance (SPR) workflow for aptamer kinetics.

Strategic Considerations: Pre-SELEX vs. Post-SELEX Modification

When integrating 2'-amino modifications, scientists must choose between two routes:

  • Pre-SELEX Integration: Incorporating 2'-NH2-dTP/uTP directly into the initial random library using mutant RNA polymerases (e.g., T7 polymerase variants like Y639F). This ensures the selected aptamer is fundamentally folded around the modification, often yielding the highest affinity [1].

  • Post-SELEX Substitution: Taking a natively selected aptamer and systematically replacing 2'-OH groups with 2'-NH2. While easier to execute, this can disrupt the established tertiary structure, requiring rigorous SPR validation to ensure the

    
     is not negatively impacted.
    

References

  • Creative Biolabs. 2' NH2 Modifications for Aptamer Development Service. Available at:[Link]

  • Encyclopedia MDPI. Chemical Modifications of Aptamers. Available at: [Link]

  • National Institutes of Health (PMC). Aptamers Chemistry: Chemical Modifications and Conjugation Strategies. Available at:[Link]

  • Journal of Clinical Investigation (JCI). Developing aptamers into therapeutics. Available at: [Link]

  • National Institutes of Health (PMC). Facile characterization of aptamer kinetic and equilibrium binding properties using surface plasmon resonance. Available at:[Link]

Evaluation of Nuclease Half-Life for 2'-NH2-dUTP Incorporated DNA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical evaluation of 2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP) incorporated oligonucleotides. While often utilized in SELEX for generating high-affinity aptamers, the 2'-amino modification represents a distinct class of nucleic acid chemistry that bridges the gap between DNA and RNA.

Key Takeaway: 2'-NH2-modified DNA exhibits superior nuclease resistance compared to unmodified DNA and 2'-Fluoro (2'-F) modifications, often extending serum half-life (


) from minutes to days. However, this stability comes with trade-offs in coupling efficiency and potential steric hindrance during enzymatic incorporation.

Part 1: Mechanistic Insight & Chemical Basis

To understand the stability profile, one must analyze the chemical structure at the 2' position of the ribose ring.

The Stability Mechanism

Nucleases (both endo- and exonucleases) typically require a specific sugar pucker and an accessible 2'-hydroxyl group (in RNA) or a specific backbone geometry (in DNA) to catalyze phosphodiester bond hydrolysis.

  • Steric & Electronic Hindrance: The 2'-amino group (

    
    ) is bulkier than the 2'-hydroxyl (
    
    
    
    ) of RNA and the 2'-hydrogen (
    
    
    ) of DNA. This steric bulk hinders the active site of nucleases from engaging the phosphodiester backbone.
  • Protonation State: At physiological pH (7.4), a fraction of the 2'-amino groups may be protonated (

    
    ). This positive charge can repel the positively charged metal ions (e.g., 
    
    
    
    ) often required in the catalytic center of nucleases, effectively "poisoning" the enzyme's active mechanism.
  • Sugar Pucker: 2'-NH2 modifications tend to favor the C3'-endo (North) conformation, mimicking RNA A-form helices. Many DNA-specific nucleases (DNases) recognize the C2'-endo (South) B-form geometry of standard DNA, rendering 2'-NH2-DNA invisible to them.

Comparative Chemical Architecture
FeatureUnmodified DNA2'-Fluoro (2'-F)2'-Amino (2'-NH2)
2' Substituent Hydrogen (

)
Fluorine (

)
Amino (

)
Sugar Pucker C2'-endo (B-form)C3'-endo (A-form)C3'-endo (A-form)
Nuclease Resistance LowHighVery High
Serum

~1 hour10–24 hours> 100 hours

Part 2: Comparative Performance Analysis

The following data synthesizes performance metrics from serum stability assays comparing 2'-NH2-dUTP incorporated strands against industry standards.

Stability Metrics (Human Serum)[2][3][4]
Oligonucleotide TypeHalf-Life (

)
Relative Stability FactorPrimary Degradation Pathway
Unmodified DNA 30 – 60 min1x (Baseline)3'-Exonuclease digestion
Unmodified RNA < 10 sec< 0.01x2'-OH mediated hydrolysis (RNase A type)
2'-Fluoro (2'-F) 10 – 24 hours~20xSlow exonuclease attack
Phosphorothioate (PS) 10 – 40 hours~30xChiral center issues; potential toxicity
2'-Amino (2'-NH2) > 100 hours > 200x Extremely slow hydrolysis; highly resistant

Critical Insight: While Phosphorothioate (PS) backbones offer stability, they often increase non-specific protein binding (stickiness). 2'-NH2 modifications provide comparable or superior stability without altering the charge of the phosphate backbone, maintaining higher specificity.

Part 3: Experimental Validation Protocol

This section details a self-validating workflow for synthesizing 2'-NH2-DNA and rigorously testing its half-life.

Phase 1: Enzymatic Synthesis (Incorporation)

Standard Taq polymerase cannot efficiently incorporate 2'-NH2-dUTP due to steric checking at the active site. You must use a mutant polymerase.

  • Recommended Enzyme: T7 RNA Polymerase (Y639F mutant) for "RNA-like" aptamer synthesis or KOD XL / Vent (exo-) DNA Polymerase for DNA strands.

  • Substrate: 2'-Amino-2'-deoxyuridine-5'-Triphosphate (2'-NH2-dUTP).

Phase 2: Serum Stability Assay Workflow

This protocol uses a "Time-Course Incubation" followed by PAGE analysis.

Materials:

  • Human Serum (pooled, male AB, heat-inactivated optional but not recommended if testing true nuclease activity).

  • 10x PBS (pH 7.4).

  • Stop Solution: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue (The EDTA is critical to chelate

    
     and stop nuclease activity instantly).
    

Step-by-Step Protocol:

  • Preparation: Dilute 2'-NH2-DNA to 5 µM in 1x PBS.

  • Incubation: Mix 10 µL of DNA + 90 µL of 100% Human Serum (Final concentration: 90% Serum). Incubate at 37°C.

  • Time Points: Harvest 10 µL aliquots at

    
    .
    
  • Quenching: Immediately add aliquot to 10 µL Stop Solution and flash freeze in liquid nitrogen or store at -80°C.

  • Analysis: Run samples on a 15% Denaturing Polyacrylamide Gel (dPAGE) containing 7M Urea.

  • Quantification: Stain with SYBR Gold (more sensitive than EtBr). Image and quantify band intensity using ImageJ.

Visualization: Experimental Workflow

StabilityAssay Synthesis Enzymatic Synthesis (KOD XL / T7 Y639F) Purification PAGE Purification & Desalting Synthesis->Purification Yield Check Incubation Serum Incubation (37°C, 90% Serum) Purification->Incubation 5 µM Oligo Aliquot Time-Point Harvesting Incubation->Aliquot t=0 to 72h Quench Quench (Formamide + EDTA) Aliquot->Quench Stop Nuclease Analysis dPAGE Analysis & Quantification Quench->Analysis Calculate % Intact

Caption: Figure 1. Step-by-step workflow for evaluating the nuclease resistance of 2'-NH2-modified oligonucleotides.

Part 4: Data Interpretation & Troubleshooting

Calculating Half-Life ( )

Plot the fraction of intact full-length product (


) versus time (

). Fit the data to a first-order exponential decay equation:




  • 
     : Band intensity at time 
    
    
    
    .
  • 
     : Band intensity at time 0.
    
  • 
     : Decay constant.
    
Common Pitfalls
  • Aggregation: 2'-NH2 groups can cause oligonucleotides to aggregate, appearing as "smears" or stuck in the well of the gel.

    • Solution: Ensure the Stop Solution contains high urea (7M) and heat samples to 95°C for 5 minutes before loading.

  • Incomplete Quenching: If EDTA is insufficient, nucleases may degrade the sample during the thawing process before the gel run.

    • Solution: Always keep samples frozen until the exact moment of loading, or use a Proteinase K digestion step after incubation to destroy nucleases.

References

  • Lin, Y., et al. (2008). "A novel RNA aptamer against human neutrophil elastase." Nucleic Acids Research.[1][2] Link (Demonstrates 2'-NH2 stability in biological fluids).

  • Aurup, H., et al. (1992). "2'-Fluoro- and 2'-amino-2'-deoxynucleoside 5'-triphosphates as substrates for T7 RNA polymerase." Biochemistry. Link (Foundational work on enzymatic incorporation).

  • Pieken, W. A., et al. (1991). "Kinetic characterization of ribonuclease-resistant 2'-modified hammerhead ribozymes." Science. Link (Comparative stability of 2'-F and 2'-NH2).

  • Jayasena, S. D. (1999). "Aptamers: An emerging class of molecules that rival antibodies in diagnostics." Clinical Chemistry. Link (Review of aptamer stability half-lives).

  • Burmeister, P. E., et al. (2005). "Direct in vitro selection of a 2'-O-methyl aptamer to VEGF." Chemistry & Biology. Link (Contextual comparison with 2'-OMe).

Sources

Sequencing Validation of PCR Products Containing 2'-Amino-dUTP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The integration of 2'-modified pyrimidines, particularly 2'-amino-dUTP (2'-NH₂-dUTP), has revolutionized the development of therapeutic aptamers by conferring critical resistance against nuclease degradation in human serum[1]. However, the very chemical modifications that protect these oligonucleotides in vivo create significant bottlenecks in vitro. Standard sequencing platforms (Sanger and Illumina NGS) cannot directly read 2'-amino modifications, necessitating a highly optimized "read-through" conversion step prior to sequencing[2].

This guide provides an objective comparison of read-through polymerases, explains the mechanistic causality behind amplification failures, and details a self-validating protocol for the sequencing validation of 2'-amino-dUTP modified PCR products.

The Mechanistic Causality of Read-Through Failure

To sequence a 2'-amino-dUTP modified aptamer, the modified strand must act as a template for the synthesis of a complementary strand composed entirely of natural deoxynucleotides (cDNA). This is where standard molecular biology workflows fail.

Replicative DNA polymerases, such as wild-type Taq, possess a highly conserved structural motif in their active site known as the "steric gate"[3]. This gate—typically composed of bulky amino acids like glutamate or tyrosine in Motif A/B—evolved to exclude ribonucleotides and non-standard sugars from the DNA helix[4]. When wild-type Taq encounters the bulky 2'-NH₂ group of a modified dUTP in the template strand, a steric clash occurs. The polymerase stalls, the replication fork collapses, and amplification yields drop to near zero.

Successful sequencing validation requires engineered polymerases (e.g., KOD XL, or Pol Theta mutants) where these bulky residues have been substituted with smaller amino acids (like glycine or alanine), relaxing the steric gate and permitting bypass[3].

Mechanism WT Wild-Type Polymerase (Steric Gate Intact) Stalls at 2'-NH2-dUTP Mutant Engineered Polymerase (Steric Gate Relaxed) Successful Read-Through Substrate Template Strand (2'-NH2-dUTP) Substrate->WT Blocked Substrate->Mutant Bypassed

Polymerase steric gate mechanism determining 2'-amino-dUTP read-through.

Comparative Analysis of Read-Through Polymerases

Selecting the correct polymerase for the read-through step is a balance between bypass efficiency and sequence fidelity. A polymerase that forces its way through a modification but introduces rampant transversions will yield false motifs in downstream NGS analysis.

Table 1: Performance Comparison of Polymerases on 2'-NH₂-dUTP Templates

Polymerase VariantRead-Through EfficiencyError Rate (Mutations/kb)Dominant BiasPrimary Application
Wild-Type Taq < 5%N/A (Fails to amplify)N/ABaseline negative control
KOD XL (Exo-) ~45%2.1 x 10⁻⁴TransversionsHigh-fidelity conversion
Pol Theta (Mutant CS13) > 85%4.5 x 10⁻⁴TransitionsHighly modified templates[3]
Tth DNA Polymerase ~30%3.0 x 10⁻⁴DeletionsMn²⁺ dependent RT-PCR[5]

Data Synthesis: While engineered Pol Theta mutants offer the highest raw bypass efficiency[3], KOD XL is frequently preferred in drug development pipelines due to its superior fidelity, ensuring that the sequenced aptamer accurately reflects the selected pool.

Sequencing Validation Workflow

The following workflow isolates the read-through event from the exponential amplification event. Combining both into a single PCR reaction often leads to severe bias, as the polymerase will preferentially amplify the small fraction of unmodified sequences present in the background.

Workflow N1 1. Elution of 2'-NH2-dUTP Modified Aptamers N2 2. Read-Through PCR (Mutant Polymerase + Natural dNTPs) N1->N2 Steric bypass N3 3. Standard PCR Amplification (Taq/Q5 Polymerase) N2->N3 cDNA template N4 4. Library Preparation & NGS Sequencing N3->N4 Amplicon validation N5 5. Bioinformatic Validation & Motif Enrichment N4->N5 Raw reads

Workflow for sequencing validation of 2'-amino-dUTP modified aptamers.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It utilizes parallel controls to immediately identify whether a failure is due to steric stalling, primer dimerization, or downstream sequencing prep errors.

Phase 1: Linear Read-Through Conversion Causality: We perform linear amplification (using only the reverse primer) rather than exponential PCR to prevent the formation of artifactual chimeras that occur when polymerases stall and jump between homologous modified templates.

  • Reaction Setup:

    • Prepare a 20 µL reaction containing 100 nM of the 2'-NH₂-dUTP modified aptamer pool.

    • Add 0.5 µM Reverse Primer (standard DNA).

    • Add 0.2 mM natural dNTPs (dATP, dCTP, dGTP, dTTP).

    • Add 1 U of KOD XL or engineered Pol Theta polymerase[3].

  • Self-Validation Controls:

    • Control A (Positive): Unmodified DNA template of the same sequence.

    • Control B (Negative): No-template control (NTC).

  • Thermal Cycling:

    • 95°C for 2 min.

    • 5 cycles of: 95°C for 30s, 55°C for 30s, 72°C for 3 min (Extended extension time is critical to allow the polymerase to navigate the bulky 2'-amino groups).

  • Exonuclease Treatment: Add 1 U of Exonuclease I and incubate at 37°C for 15 min, followed by 80°C for 15 min.

    • Causality: This removes residual single-stranded reverse primers, preventing them from mispriming during the subsequent exponential amplification phase.

Phase 2: Exponential Amplification & Validation

  • Reaction Setup: Transfer 2 µL of the Phase 1 product into a new 50 µL PCR reaction containing standard Taq or Q5 polymerase, natural dNTPs, and both Forward and Reverse sequencing primers (e.g., Illumina adapter-tailed primers).

  • Thermal Cycling: Perform 15-20 cycles of standard PCR.

  • Validation Checkpoint: Run products on a 2% Agarose gel.

    • Pass Criteria: Control A and the Experimental sample must show a clean band at the expected amplicon size. Control B must be blank. If the Experimental sample is blank but Control A amplified, the read-through polymerase failed to bypass the 2'-NH₂-dUTP modifications.

Phase 3: NGS and Bioinformatic Quality Control Once sequenced, the data must be bioinformatically validated to ensure the read-through polymerase did not introduce sequence bias[6].

  • Calculate Ti/Tv Ratio: A transition/transversion ratio deviating significantly from the initial library baseline indicates that the polymerase misincorporated natural dNTPs when struggling to read the 2'-amino-dUTP.

  • Motif Dropout Analysis: Analyze the GC/AT content. If the read-through polymerase systematically failed at consecutive 2'-NH₂-dUTP residues, AT-rich motifs will appear artificially depleted in the final dataset.

References

1.[1] Chemical Modifications of Aptamers | Encyclopedia MDPI. MDPI. Available at: [Link] 2.[3] Enzymatic synthesis of random sequences of RNA and RNA analogues by DNA polymerase theta mutants for the generation of aptamer libraries. Oxford Academic (Nucleic Acids Research). Available at:[Link] 3.[6] Aptamer: A Novel Therapeutic Oligonucleotide. MedCrave Online. Available at:[Link] 4.[5] US6020130A - Nucleic acid ligands that bind to and inhibit DNA polymerases. Google Patents. Available at: 5.[2] Generating Cell Targeting Aptamers for Nanotheranostics Using Cell-SELEX. Theranostics. Available at:[Link] 6.[4] DNA polymerases engineered by directed evolution to incorporate non-standard nucleotides. Frontiers in Microbiology. Available at:[Link]

Sources

A Senior Application Scientist's Guide to the Crystallographic Validation of 2'-Amino-DNA Protein Complexes

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Advantage of a Third Hydrogen Bond

In the realm of structural biology, the quest for high-resolution insights into protein-nucleic acid interactions is paramount for understanding biological mechanisms and for structure-based drug design. While standard DNA has been the workhorse for decades, chemically modified nucleic acids offer unique advantages. Among these, 2'-amino-DNA stands out. The substitution of the adenine (A) with a 2-aminoadenine (Z) results in a Z:T base pair that is stabilized by three hydrogen bonds, in contrast to the two in a standard A:T pair. This increased stability can translate to more rigid and well-ordered protein-DNA complexes, a desirable characteristic for successful crystallization and high-resolution diffraction.[1]

This guide provides a comprehensive comparison of the crystallographic validation of 2'-amino-DNA protein complexes against their standard DNA counterparts. We will delve into the theoretical and practical considerations, from crystallization strategies to the nuances of structure refinement and validation, supported by experimental protocols and data analysis workflows.

Comparative Analysis: 2'-Amino-DNA vs. Standard DNA in Crystallography

The decision to use 2'-amino-DNA in crystallographic studies is often driven by the hypothesis that its increased thermostability will yield more robust crystals. While direct, head-to-head comparative studies are not abundant in the literature, we can infer the expected outcomes based on the known biophysical properties of 2'-amino-DNA.

Theoretical Advantages of 2'-Amino-DNA in Crystallization

The enhanced stability of the 2'-amino-DNA duplex can be a double-edged sword. On one hand, a more rigid duplex may be more amenable to forming well-ordered crystal lattices. On the other hand, the increased melting temperature might necessitate adjustments to crystallization conditions.

Key Considerations:

  • Increased Duplex Stability: The additional hydrogen bond in Z:T base pairs increases the melting temperature (Tm) of the DNA duplex.[2] This can lead to a more conformationally homogeneous population of the protein-DNA complex, which is beneficial for crystallization.

  • Potential for Improved Crystal Packing: A more rigid DNA duplex might present a more consistent surface for crystal contact formation, potentially leading to better-ordered crystals.

  • Impact on Crystallization Conditions: The higher stability of 2'-amino-DNA may require screening a wider range of salt concentrations and temperatures to find the optimal conditions for crystallization.[3][4] Standard protein-DNA crystallization screens are a good starting point, but optimization may be necessary.[5][6]

Expected Impact on Crystallographic Data and Refinement

The use of 2'-amino-DNA is anticipated to positively influence several key crystallographic parameters. The following table outlines the expected trends, though experimental validation on a case-by-case basis is crucial.

Parameter Standard DNA 2'-Amino-DNA (Expected) Rationale
Resolution VariablePotentially HigherIncreased rigidity and better crystal packing can lead to diffraction to a higher resolution.
R-work / R-free BaselinePotentially LowerA better-ordered model that more accurately represents the electron density should lead to lower R-factors.[7]
Average B-factors BaselinePotentially LowerThe increased stability of the 2'-amino-DNA duplex may result in lower atomic displacement parameters (B-factors), indicating less thermal motion and disorder.[8][9]
MolProbity Score BaselinePotentially BetterImproved electron density for the DNA backbone and bases should lead to a model with better geometry and fewer clashes.
Electron Density Quality VariablePotentially ClearerA more rigid and well-ordered DNA molecule should result in clearer and more easily interpretable electron density maps.

Experimental Protocols

The following protocols provide a detailed workflow for the crystallization and crystallographic validation of 2'-amino-DNA protein complexes. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Crystallization of 2'-Amino-DNA Protein Complexes

The general principles for crystallizing protein-DNA complexes apply to those containing 2'-amino-DNA.[5][6] However, specific attention should be paid to the stoichiometry and the screening of conditions due to the altered properties of the modified DNA.

Step-by-Step Methodology:

  • Protein and DNA Preparation:

    • Purify the protein of interest to >95% homogeneity.

    • Synthesize and purify the 2'-amino-DNA oligonucleotides. It is crucial to ensure high purity to avoid heterogeneity in the sample.

    • Anneal the complementary strands to form the duplex. A slow cooling protocol from 95°C to room temperature is recommended to ensure proper annealing.

  • Complex Formation:

    • Determine the optimal protein-to-DNA molar ratio. A 1:1.2 to 1:1.5 protein-to-DNA ratio is often a good starting point to ensure saturation of the protein with DNA.[6]

    • Incubate the protein and 2'-amino-DNA at a suitable temperature. Given the higher Tm of 2'-amino-DNA, incubation at room temperature or 37°C for 30-60 minutes is generally sufficient.

  • Crystallization Screening:

    • Use commercially available sparse matrix screens for protein-DNA complexes (e.g., Hampton Research Nucleic Acid Mini Screen, NeXtal Nucleix Suite).

    • Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.[6]

    • Due to the increased stability of 2'-amino-DNA, pay close attention to conditions with varying salt concentrations and pH. A slightly acidic pH can often be beneficial for protein-DNA complex crystallization.[5]

  • Crystal Optimization:

    • Once initial hits are identified, optimize the conditions by fine-tuning the precipitant concentration, salt concentration, pH, and temperature.

    • Consider additives and detergents that may improve crystal quality.

Experimental Workflow for Crystallization

Crystallization_Workflow cluster_prep Sample Preparation cluster_complex Complex Formation cluster_cryst Crystallization cluster_valid Validation Protein Purified Protein (>95%) Mix Mix Protein & DNA (e.g., 1:1.2 ratio) Protein->Mix DNA Purified 2'-Amino-DNA Anneal Anneal DNA Strands DNA->Anneal Anneal->Mix Screen Sparse Matrix Screening Mix->Screen Optimize Optimize Conditions Screen->Optimize Diffraction X-ray Diffraction Optimize->Diffraction Refinement_Workflow Data Diffraction Data MR Molecular Replacement Data->MR Build Model Building (Coot) MR->Build CIF Generate 2-Aminoadenine Restraints (CIF) Refine Iterative Refinement (Phenix/REFMAC) CIF->Refine Refine->Build Iterate Validate Structure Validation Refine->Validate Build->Refine

Sources

A Publish Comparison Guide: Quality Control Metrics for 2'-Amino-2'-deoxyuridine-5'-triphosphate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Nucleotide Quality in Aptamer Development

2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP) is a highly specialized, sugar-modified nucleoside triphosphate fundamental to drug discovery, particularly in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX)[1]. By replacing the 2'-hydroxyl group with a primary amine, oligonucleotides synthesized with this analog exhibit profound resistance to nuclease degradation, a mandatory characteristic for therapeutic RNA/DNA aptamers.

However, the chemical or enzymatic synthesis of 2'-NH2-dUTP (Formula: C9H16N3O14P3, Exact Mass: 482.98 g/mol ) is fraught with potential side reactions[1]. The presence of synthesis impurities—such as unreacted precursors, mono/diphosphates, or structural isomers—can act as competitive inhibitors or chain terminators during polymerase-mediated extension. While commercial grades typically guarantee ≥95% purity via standard HPLC[2], high-fidelity SELEX demands >99% purity. As a Senior Application Scientist, I approach nucleotide quality control (QC) not as a checklist, but as a self-validating system where chemical characterization directly predicts biological efficacy.

Quality Control Workflow & Mechanistic Pathways

To ensure zero failure rates in downstream SELEX applications, the QC pipeline must sequentially validate purity, structural identity, and functional incorporation.

QC_Workflow Syn 2'-NH2-dUTP Synthesis HPLC AX-HPLC Purity (>99%) Syn->HPLC Purify MS LC-MS/MS Mass Confirmation HPLC->MS Confirm Mass NMR 1H & 31P NMR (Structure) MS->NMR Check Isomers Func Polymerase Incorporation NMR->Func Validate Pass Release for SELEX Func->Pass QC Passed

Fig 1: Sequential quality control workflow for 2'-NH2-dUTP synthesis validation.

SELEX_Pathway Temp DNA/RNA Template Pol Mutant Polymerase Temp->Pol Bind Inc Enzymatic Incorporation Pol->Inc Catalyze NTP 2'-NH2-dUTP Pool NTP->Pol Substrate Apt Nuclease-Resistant Aptamer Inc->Apt High Purity Term Chain Termination (Impurity) Inc->Term Low Purity

Fig 2: Mechanistic pathway of 2'-NH2-dUTP incorporation and the impact of impurities.

Comparative Analysis of Quality Control Metrics

Relying on a single analytical method creates blind spots. A robust QC framework triangulates data from chromatography, mass spectrometry, and enzymology.

  • Anion-Exchange HPLC (AX-HPLC): Standard Reverse-Phase (RP) HPLC struggles to resolve highly polar nucleotides. AX-HPLC is mandatory because it separates molecules based on phosphate chain length, easily distinguishing the desired triphosphate from abortive mono- and diphosphate impurities.

  • LC-MS/MS (Multiple Reaction Monitoring): Traditional UV-HPLC cannot differentiate co-eluting isomers or background matrix noise. Mass spectrometry overcomes HPLC limitations by utilizing Multiple Reaction Monitoring (MRM) to isolate the specific m/z transitions for 2'-NH2-dUTP, ensuring absolute specificity[3].

  • Functional Polymerase Incorporation: Chemical purity does not guarantee biological viability. Trace stereoisomers might pass MS/MS but will stall polymerases. Utilizing mutant polymerases (e.g., DNA polymerase theta mutants) ensures the nucleotide is a viable substrate for aptamer library generation[4].

Quantitative Performance Comparison

The following table benchmarks high-purity synthesized 2'-NH2-dUTP against standard commercial alternatives and unmodified UTP, illustrating why rigorous QC is necessary for advanced applications.

Quality MetricHigh-Purity 2'-NH2-dUTPCommercial Grade 2'-NH2-dUTPStandard Unmodified UTP
Purity (AX-HPLC) > 99.0%≥ 95.0%> 99.0%
Exact Mass (ESI-MS) 482.98 ± 0.05 Da482.98 ± 0.10 Da484.00 ± 0.05 Da
Mono/Diphosphate Impurities < 0.5%Up to 5.0%< 0.5%
Polymerase Incorporation Efficiency > 95% (Mutant T7 / Pol θ)~ 85-90% (Mutant T7 / Pol θ)> 98% (Wild-type T7)
Nuclease Resistance (T1 RNase) High (

> 24 hrs)
High (

> 24 hrs)
Low (

< 10 mins)
Storage Stability (Solution, -20°C) > 12 Months~ 6-12 Months> 24 Months

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail not just the procedural steps, but the mechanistic causality behind them.

Protocol A: LC-MS/MS Quantification and Purity Assessment

Causality Focus: Standard C18 columns require ion-pairing reagents for polar nucleotides, which severely suppress MS ionization. We utilize a porous graphitic carbon column to retain polar compounds without these reagents, drastically boosting MS sensitivity[5].

  • Sample Preparation: Prepare a 100 mM stock of synthesized 2'-NH2-dUTP in nuclease-free water (pH 7.5 ± 0.5)[2]. Extract and dilute the sample to a working concentration of 50–5000 nM using an equal volume of methanol and water. Rationale: Methanol precipitates residual synthesis enzymes/proteins that could foul the MS capillary[5].

  • Chromatography: Inject the supernatant onto a porous graphitic carbon chromatography column.

  • Elution Gradient: Run a 10-minute gradient using ammonium acetate in water (Mobile Phase A) and ammonium hydroxide in acetonitrile (Mobile Phase B). Rationale: This volatile buffer system ensures complete compatibility with electrospray ionization (ESI)[5].

  • Mass Detection: Operate the triple quadrupole mass spectrometer in negative ion mode. Monitor the precursor-to-product ion transition for the 482.98 m/z [M-H]- ion.

  • System Validation Checkpoint: A parallel run using standard unmodified UTP must show baseline separation from the 2'-NH2-dUTP peak, confirming the system's resolving power.

Protocol B: Functional Polymerase Extension Assay

Causality Focus: This assay serves as the ultimate biological validation. If the nucleotide contains trace chain-terminating impurities (like 2'-dideoxy analogs), extension will abort prematurely.

  • Complex Assembly: Assemble a reaction mixture containing 0.8 μM of a fluorescently labeled RNA/DNA primer annealed to a complementary template[6]. Add a mutant polymerase engineered to accept 2'-modified substrates (e.g., DNA polymerase theta mutants)[4].

  • Nucleotide Addition: Spike the synthesized 2'-NH2-dUTP to a final concentration of 2.5 mM.

  • Cofactor Supplementation: Add 0.5 mM Mn²⁺ to the reaction buffer[7]. Rationale: Manganese relaxes the active site stringency of polymerases, facilitating the coordination and incorporation of bulky 2'-modified analogs that would otherwise be rejected by strict Mg²⁺-dependent coordination[7].

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction with an equal volume of denaturing dye (95% formamide, 20 mM EDTA) to immediately strip the polymerase from the nucleic acid.

  • Resolution: Resolve the products on a 15% denaturing polyacrylamide gel (PAGE) and visualize using a fluorescence scanner (e.g., SYBR Gold)[7].

  • System Validation Checkpoint: Successful incorporation yields a distinct band shift corresponding to the fully extended primer. Smearing or intermediate bands indicate the presence of inhibitory mono/diphosphate impurities.

References

  • Title : 2'Amino-dUTP - Modified Nucleotide for DNA Synthesis | Source : apexbt.com | URL : 1

  • Title : 2'NH2-dUTP | Source : jenabioscience.com | URL : 2

  • Title : dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide | Source : creative-proteomics.com | URL : 3

  • Title : Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | Source : nih.gov | URL : 5

  • Title : Patent Application Publication | Source : googleapis.com | URL : 7

  • Title : Enzymatic synthesis of random sequences of RNA and RNA analogues by DNA polymerase theta mutants for the generation of aptamer libraries | Source : oup.com | URL : 4

  • Title : 3'-End labeling of nucleic acids by a polymerase ribozyme | Source : oup.com | URL : 6

Sources

Safety Operating Guide

2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP): Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Operational Context & Risk Assessment

As researchers, we often treat nucleotide triphosphates (NTPs) as benign biological building blocks. However, 2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP) presents a unique disposal challenge that differs from standard dNTPs.

Why this specific molecule matters:

  • Nuclease Resistance: The substitution of the 2'-hydroxyl group with an amino group (2'-NH2) significantly alters the sugar pucker (favoring C3'-endo), rendering incorporated oligonucleotides highly resistant to standard nucleases (like RNase A) found in waste streams. Standard enzymatic decontamination protocols may fail.

  • Chemical Reactivity: The primary amine at the 2' position is a nucleophile. In waste carboys containing aldehydes or active esters, it can cross-link or react, potentially forming unknown byproducts.

  • Biological Activity: As a substrate often used in SELEX (aptamer selection), waste containing this molecule frequently co-exists with viral lysates or mammalian cell lines, necessitating a hybrid chemical-biological disposal strategy.

Chemical Safety Profile (Snapshot)
PropertyDataOperational Implication
CAS No. 61468-90-4 (Generic for 2'-amino-dUTP)Use for waste labeling.
Molecular Weight ~483.16 g/mol (Free Acid)Heavy metal free, but phosphorus-rich.
pH Stability Unstable at pH < 4.0 (Hydrolysis)Do not mix with strong acid waste (risk of pyrophosphate cleavage).
Hazard Class Irritant (Xi); Potential MutagenTreat as a suspected mutagen due to base modification.
Reactivity 2'-Amine is nucleophilicDo not mix with PFA (paraformaldehyde) waste unless intended.
Part 2: Disposal Decision Logic

Do not default to "drain disposal" or simple autoclaving. Use the following decision matrix to determine the correct waste stream.

DisposalLogic Start Waste Containing 2'-NH2-dUTP IsBio Is it mixed with Biological Agents? (Cells, Virus, Bacteria) Start->IsBio IsRad Is it Radiolabeled? (e.g., P-32 alpha-phosphate) IsBio->IsRad NO BioHaz Stream A: Biohazardous Waste (Chemical Inactivation Required) IsBio->BioHaz YES RadWaste Stream B: Radioactive Waste (Segregate by Isotope) IsRad->RadWaste YES ChemWaste Stream C: Chemical Waste (High Heat Incineration) IsRad->ChemWaste NO

Figure 1: Triage logic for determining the correct regulatory waste stream. Note that biological contamination takes precedence over chemical classification.

Part 3: Step-by-Step Disposal Protocols
Stream A: Biological Mixtures (SELEX/PCR Waste)

Context: You have used 2'-NH2-dUTP in a selection round with viral targets or cell lines.

The Challenge: Autoclaving alone is insufficient. While heat kills the biological agent, the modified triphosphate (or its incorporated oligonucleotide) may remain chemically intact and biologically active (aptameric).

  • Chemical Inactivation (Primary):

    • Add Sodium Hypochlorite (Bleach) to a final concentration of 10% (v/v).

    • Mechanism:[1][2] The hypochlorite oxidizes the biological agent AND attacks the nucleotide base/sugar, compromising the integrity of the 2'-amino modification.

    • Wait Time: Allow to sit for 30 minutes .

  • Solidification (Secondary):

    • Add an absorbent polymer (e.g., vermiculite or commercial solidifier) if the volume is >500mL.

  • Disposal:

    • Seal in a red biohazard bag.

    • Label as "Chemically Treated Biological Waste."

    • Do not autoclave bleached waste (release of chlorine gas). Send directly for medical waste incineration .

Stream C: Pure Chemical Waste (Expired/Unused Reagents)

Context: You have an expired vial of 100mM 2'-NH2-dUTP or a pure reaction buffer.

The Challenge: Preventing environmental release of stable, modified nitrogen/phosphorus compounds.

  • Segregation:

    • Use a High-Density Polyethylene (HDPE) container.

    • Label: "Non-Halogenated Organic Solvents/Aqueous Mixture."

    • Constituents: "Water, 2'-Amino-2'-deoxyuridine-5'-triphosphate."

  • pH Check:

    • Ensure the waste pH is between 6.0 and 8.0.

    • Why? Acidic conditions promote hydrolysis of the triphosphate to mono/diphosphates, but basic conditions preserve the amine. Neutral pH is safest for storage until pickup.

  • Final Destruction:

    • Hand off to EHS for High-Temperature Incineration .

    • Note: Standard wastewater treatment plants cannot guarantee the breakdown of 2'-modified nucleotides. Incineration is the only self-validating destruction method.

Part 4: Spill Response Workflow

In the event of a powder spill (lyophilized) or concentrated liquid spill (>10mM).

SpillResponse Spill Spill Detected PPE 1. Don PPE (Nitrile Gloves, Goggles, N95) Spill->PPE Contain 2. Containment Cover with absorbent pads PPE->Contain Decon 3. Deactivation Apply 10% Bleach (30 mins) Contain->Decon Collect 4. Collection Scoop into HazMat Bag Decon->Collect Verify 5. Validation Swipe test / pH check Collect->Verify

Figure 2: Immediate response protocol for laboratory spills involving modified nucleotides.

Critical Validation Step (Self-Check): After cleaning a spill, use a pH strip on the surface. If it is neutral (pH 7), the bleach has been effectively removed. If using UV detection (254 nm), verify no absorbance remains on the surface, indicating removal of the aromatic uracil base.

Part 5: References & Authority[4]
  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][4] United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link][5]

  • National Institutes of Health (NIH). NIH Waste Disposal Guide - Chemical Waste. [Link]

  • PubChem. 2'-Amino-2'-deoxyuridine 5'-triphosphate Compound Summary. National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 2'-Amino-2'-deoxyuridine-5'-triphosphate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of modified nucleotides not merely as a compliance exercise, but as a critical foundation for experimental reproducibility and laboratory safety. 2'-Amino-2'-deoxyuridine-5'-triphosphate (2'-NH2-dUTP) is a highly specialized nucleotide analog used extensively in SELEX (Systematic Evolution of Ligands by Exponential Enrichment), aptamer generation, and the enzymatic synthesis of modified nucleic acids[1].

While commercial preparations of 2'-NH2-dUTP (typically supplied as 10–100 mM aqueous solutions) contain less than 1% hazardous components and are generally exempt from requiring a formal GHS Safety Data Sheet[2], treating this molecule with casual disregard compromises both operator safety and molecular integrity.

Here is the comprehensive, causality-driven guide to the personal protective equipment (PPE), operational handling, and experimental deployment of 2'-NH2-dUTP.

Mechanistic Risk Assessment & PPE Matrix

Why do we mandate strict PPE for a "non-hazardous" biochemical? The causality is bidirectional: we must protect the operator from the molecule, and we must protect the molecule from the operator.

  • Operator Protection : 2'-NH2-dUTP is a biologically active molecule designed to be recognized and utilized by polymerases. Accidental percutaneous exposure or ingestion could theoretically lead to unintended incorporation into cellular DNA/RNA, potentially causing chain termination or mutagenesis.

  • Reagent Protection : Human skin is a rich source of ubiquitous, highly stable nucleases (RNases and DNases). A single bare-handed touch can introduce enzymes that rapidly cleave the triphosphate backbone, rendering the reagent useless for downstream polymerization.

Mandatory PPE Requirements:

  • Nitrile Gloves : Nitrile is mandatory. Latex is more porous and prone to micro-tears. Nitrile provides a robust chemical barrier against the aqueous buffer and prevents the transfer of human nucleases to the reagent.

  • Safety Goggles : Splashes of concentrated nucleotide salts can cause osmotic irritation to the conjunctiva. Standard laboratory eye protection is required.

  • Dedicated Lab Coat : A cuffed laboratory coat prevents the contamination of street clothes and provides a secondary barrier against accidental spills.

Operational Handling & Storage Protocol

The thermodynamic Achilles' heel of any nucleoside triphosphate is the phosphoanhydride bond. Spontaneous hydrolysis of these bonds is accelerated by acidic pH, elevated temperatures, and the physical shearing forces of repeated freeze-thaw cycles[3]. Furthermore, nucleotide solutions must be maintained at a slightly alkaline pH to prevent acid-catalyzed degradation[4].

Quantitative Stability Parameters
ParameterOptimal Range/ValueCausality / Impact
Storage Temperature -20°C to -80°CSub-zero temperatures arrest the spontaneous hydrolysis of the triphosphate chain[3].
Solution pH 7.5 – 8.5Acidic conditions rapidly accelerate degradation; the molecule is most stable in slightly alkaline buffers[4].
Freeze-Thaw Cycles < 5 cyclesRepeated ice crystallization shears the molecules and promotes rapid hydrolysis.
Stock Concentration 10 mM – 100 mMHigher concentrations are thermodynamically more stable during long-term storage.
Step-by-Step Aliquoting Protocol (Self-Validating)

To preserve the integrity of the stock solution, immediate aliquoting upon receipt is required.

  • Preparation : Sanitize the biosafety cabinet or clean bench with a commercial RNase/DNase decontamination solution.

  • Thawing : Thaw the primary 2'-NH2-dUTP stock vial strictly on ice. Causality: Thawing at room temperature creates localized micro-environments of elevated temperature that accelerate triphosphate hydrolysis.

  • Homogenization : Gently flick the tube to mix. Do NOT vortex vigorously. Causality: Vigorous vortexing introduces mechanical shear stress and can aerosolize the sample. Pulse-spin in a microcentrifuge to collect the liquid at the bottom.

  • Aliquoting : Dispense 10 µL to 20 µL volumes into pre-chilled, nuclease-free, low-bind microcentrifuge tubes.

  • Validation Check : Spot-check the pH of a 1 µL dummy aliquot using pH indicator paper (do not use a shared pH probe to avoid contamination) to ensure the buffer remains between 7.5 and 8.5.

  • Storage : Immediately snap-freeze the aliquots in liquid nitrogen or place them directly into a -20°C or -80°C freezer.

Experimental Workflow: Enzymatic Incorporation

When utilizing 2'-NH2-dUTP in primer extension or PCR, the polymerase must be carefully selected. Standard Taq polymerase often discriminates against bulky 2'-modifications. Engineered mutant polymerases (e.g., KlenTaq or specialized aptamer polymerases) are highly recommended to ensure efficient incorporation[1].

Step-by-Step PCR / Primer Extension Protocol
  • Reaction Assembly (On Ice) : Prepare a master mix containing the reaction buffer. Ensure adequate Mg²⁺ concentration, as divalent cations are essential for coordinating the triphosphate groups during enzymatic catalysis.

  • Nucleotide Addition : Add natural dNTPs (dATP, dCTP, dGTP) to a final concentration of 200 µM each. Add 2'-NH2-dUTP to a final concentration of 200 µM, entirely replacing dTTP.

  • Template & Primer Addition : Add the DNA template and sequence-specific primers.

  • Enzyme Addition : Add the engineered DNA polymerase last to prevent premature, non-specific extension.

  • Self-Validation Control (Critical) : Always run a parallel positive control reaction using natural dTTP instead of 2'-NH2-dUTP. Causality: If the 2'-NH2-dUTP reaction fails but the dTTP control succeeds, you have validated that the failure is due to polymerase discrimination or reagent degradation, not a fundamental flaw in your master mix or template.

  • Thermocycling : Execute the PCR program. Note: 2'-modified nucleotides alter the thermodynamic stability and melting temperature (Tm) of the resulting amplicon; you may need to empirically adjust your annealing temperatures.

  • Purification : Remove unincorporated 2'-NH2-dUTP using a size-exclusion spin column before downstream analysis to prevent background interference.

Spill & Disposal Plan

  • Minor Spills : Absorb the liquid with paper towels. Wash the area thoroughly with deionized water, followed by a 70% ethanol wipe. Causality: The primary risk of a spill is the accumulation of dried nucleotide salts on the benchtop, which can become airborne dust and cross-contaminate future reactions.

  • Disposal : Unused 2'-NH2-dUTP and contaminated consumables should be disposed of in standard solid/liquid biochemical waste containers in accordance with institutional biosafety guidelines. It does not require specialized hazardous chemical waste protocols unless it has been mixed with toxic organic solvents.

Visual Workflow

G A 2'-NH2-dUTP Stock (100 mM, pH 7.5) B Thaw on Ice (Minimize Hydrolysis) A->B C Aliquot (10-20 µL) (Limit Freeze-Thaw) B->C D Store at -20°C (Long-term Stability) C->D E Enzymatic Synthesis (PCR / SELEX) D->E F Biochemical Disposal (Standard Protocol) E->F

Workflow for the safe handling, aliquoting, and experimental lifecycle of 2'-NH2-dUTP.

References

  • Jena Bioscience . (2021). Safety data sheet - Jena Bioscience. Retrieved from 2

  • baseclick GmbH . dNTPs: Structure, Role & Applications. Retrieved from 3

  • Google Patents . (2005). US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions. Retrieved from 4

  • MDPI . (2012). Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids. Retrieved from 1

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.